Boc-NH-PEG2-C2-amido-C4-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H32N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
DNAOLRLMHJNXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.
Core Concepts: The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1]
Polyethylene (B3416737) glycol (PEG) linkers, such as this compound, are frequently utilized in PROTAC design due to their ability to enhance the solubility and bioavailability of the resulting PROTAC molecule.[1] The defined length and flexibility of PEG chains allow for precise spatial positioning of the two ligands, which is crucial for optimal ternary complex formation and potent protein degradation.[1]
Chemical Structure and Properties of this compound
This compound, also known as PROTAC Linker 30, is a meticulously designed molecule featuring a Boc-protected amine, a short polyethylene glycol (PEG2) spacer, an amide bond, and a terminal carboxylic acid. This specific arrangement of functional groups provides the necessary handles for sequential and controlled conjugation to both the target protein ligand and the E3 ligase ligand.
Chemical Name: 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[2]
Molecular Formula: C₁₇H₃₂N₂O₇[2]
Molecular Weight: 376.45 g/mol [2]
CAS Number: 1310327-20-8[2]
The key structural features of this linker are:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reaction at the other end of the molecule. The Boc group can be easily removed under acidic conditions to reveal the free amine for subsequent conjugation.
-
PEG2 Spacer: The two ethylene (B1197577) glycol units enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final PROTAC.
-
Amide Bond: The central amide bond provides structural stability.
-
Terminal Carboxylic Acid: The carboxylic acid provides a reactive handle for conjugation to an amine-containing molecule, typically through the formation of an amide bond using standard coupling reagents.
Physicochemical and Characterization Data
Below is a summary of the key physicochemical and characterization data for this compound.
| Property | Value | Reference |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Storage Condition | Dry, dark, and at -20°C for 1 year | [2] |
| Shipping Condition | Shipped under ambient temperature | [2] |
Note: Specific characterization data such as NMR and mass spectrometry are typically provided by the supplier on the certificate of analysis.
Experimental Protocols
The synthesis of PROTACs using this compound involves standard organic chemistry techniques, primarily focused on amide bond formation.
General Protocol for Amide Coupling
This protocol describes a general procedure for coupling the carboxylic acid end of this compound to an amine-containing molecule (e.g., a ligand for the target protein or E3 ligase).
Materials:
-
This compound
-
Amine-containing molecule
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Non-nucleophilic base: e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in the anhydrous solvent of choice.
-
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
-
In a separate vessel, dissolve the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting group to liberate the primary amine for further conjugation.
Materials:
-
Boc-protected compound
-
Acidic solution: e.g., 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane
-
Anhydrous DCM
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution for neutralization)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add the acidic solution to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Application in PROTAC Synthesis: A Logical Workflow
The bifunctional nature of this compound allows for a logical and stepwise synthesis of a PROTAC molecule. The following diagram illustrates a typical workflow.
PROTAC Mechanism of Action and Signaling Pathway
Once synthesized, a PROTAC utilizing the this compound linker (after incorporation into the final molecule) can be introduced to a biological system to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.
Conclusion
This compound is a versatile and essential building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with the necessary tools for the rational design and efficient synthesis of potent PROTAC molecules. The ability to modulate the linker component of a PROTAC is a key strategy for optimizing its biological activity, and this compound offers a reliable and effective solution for this purpose. As the development of PROTAC-based therapeutics continues to accelerate, the demand for high-quality and well-characterized linkers like this compound will undoubtedly increase, solidifying its importance in the future of medicine.
References
An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular characteristics, provides a representative experimental protocol for its use in PROTAC synthesis, and outlines methods for the characterization of the resulting conjugates. Furthermore, it visualizes the fundamental signaling pathway exploited by these novel therapeutic agents.
Core Molecular Data
This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This architecture allows for the sequential conjugation of two different molecular entities, a crucial feature in the construction of PROTACs.
| Property | Value |
| Molecular Weight | 376.45 g/mol |
| Chemical Formula | C17H32N2O7 |
| Chemical Name | 5-({2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy]ethyl}carbamoyl)pentanoic acid |
| CAS Number | 1310327-20-8 |
Application in PROTAC Synthesis: A Step-by-Step Protocol
This compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The following is a representative experimental protocol for the amide coupling of this linker to an amine-containing ligand, a common step in PROTAC synthesis.
Objective: To conjugate this compound to an amine-containing ligand (e.g., a ligand for the protein of interest or an E3 ligase ligand) via amide bond formation.
Materials:
-
This compound
-
Amine-containing ligand of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Protocol:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker.
-
-
Amide Coupling:
-
Dissolve the amine-containing ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-containing ligand to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the Boc-protected conjugate.
-
-
Boc Deprotection (if required for subsequent steps):
-
Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA, yielding the deprotected amine which can be used for further conjugation.
-
Characterization of PEGylated Conjugates
The successful synthesis and purity of the resulting PEGylated PROTAC molecule must be confirmed through various analytical techniques.
| Analytical Technique | Purpose |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the final product and to monitor the progress of the reaction. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons. |
The Ubiquitin-Proteasome Signaling Pathway
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC molecule using a linker like this compound is a multi-step process. The following diagram outlines a general experimental workflow.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
In-Depth Technical Guide: Physical Properties of Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, molecular characteristics, and typical physical state, alongside standardized experimental protocols for determining key physical properties.
Core Physical and Chemical Data
This compound is a valuable tool in chemical biology and drug discovery, particularly for its role as a flexible linker in the synthesis of PROTACs.[1] Its structure incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offering versatile conjugation chemistry.[2][3] The PEG spacer notably enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications.[4]
| Property | Value | Source(s) |
| Chemical Name | 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid | [2] |
| Molecular Formula | C17H32N2O7 | [2][5] |
| Molecular Weight | 376.45 g/mol | [2][5] |
| CAS Number | 1310327-20-8 | [2][5] |
| Appearance | White to off-white solid powder | [2] |
| Purity | Typically ≥95% or ≥98% | [2][6] |
| Storage Conditions | -20°C, dry, and protected from light | [2][5] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a widely used and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.
-
Replicate Measurements: The measurement should be repeated at least twice to ensure accuracy and reproducibility.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. Both kinetic and thermodynamic solubility are important to determine.
Methodology for Thermodynamic Solubility (Shake-Flask Method):
-
Solvent Selection: A range of relevant solvents should be tested, including aqueous buffers (e.g., PBS at various pH values), polar organic solvents (e.g., DMSO, DMF, ethanol), and non-polar organic solvents.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for quantification.
Visualizations
The following diagrams illustrate the chemical structure of this compound, its role in the synthesis of PROTACs, and the biological pathway it hijacks.
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound [myskinrecipes.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 6. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
Solubility Profile of Boc-NH-PEG2-C2-amido-C4-acid in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG2-C2-amido-C4-acid in dimethyl sulfoxide (B87167) (DMSO). As a bifunctional linker widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding its solubility is critical for the successful design and execution of experiments in drug discovery and development. While specific quantitative public data for this exact molecule is limited, this document extrapolates expected solubility based on its chemical structure and available data for analogous compounds. Furthermore, it offers detailed, standard experimental protocols for the precise determination of both kinetic and thermodynamic solubility in a laboratory setting.
Introduction to this compound and DMSO
This compound is a key building block in the field of targeted protein degradation.[1] Its structure comprises several key functional groups that dictate its physicochemical properties:
-
Boc (tert-Butoxycarbonyl) Group: A common protecting group for amines, which is generally lipophilic.
-
PEG2 (Polyethylene Glycol) Linker: A short, two-unit ethylene (B1197577) glycol spacer known to enhance the hydrophilicity and aqueous solubility of molecules.[2]
-
Amide Bond: A polar functional group capable of hydrogen bonding.
-
Carboxylic Acid: A terminal acidic group that can be ionized and contributes to polarity.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds.[3][4] Its ability to form strong hydrogen bonds with carboxylic acid and amide groups, combined with its capacity to solvate a wide range of chemical species, makes it an indispensable solvent in early drug discovery for creating high-concentration stock solutions.[3][5][6]
Expected Solubility in DMSO
Direct, publicly available quantitative solubility data for this compound (CAS: 1310327-20-8) is not consistently reported by suppliers. However, based on its structural components and data from closely related PEG-based linkers, a high solubility in DMSO is anticipated. The presence of the hydrophilic PEG spacer, a carboxylic acid, and an amide group suggests favorable interactions with the polar DMSO solvent.
Data on Structurally Similar Compounds
To provide a reasonable estimate, the following table summarizes the reported DMSO solubility for structurally analogous PROTAC linkers. These compounds share the core features of a Boc-protected amine and a PEG spacer, indicating that this compound is likely to exhibit similarly high solubility.
| Compound Name | Molecular Weight ( g/mol ) | Reported DMSO Solubility (mg/mL) | Reported DMSO Solubility (mM) | Source |
| Boc-NH-PEG2 | 205.25 | ≥ 100 | 487.21 | MedchemExpress.com[7] |
| Boc-NH-PEG7-NH2 | 468.62 | ≥ 250 | 533.53 | MedchemExpress.com[8] |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration, meaning the true solubility is at least that value, if not higher.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for your specific batch of this compound, it is recommended to perform either a kinetic or a thermodynamic solubility assay. The thermodynamic "shake-flask" method is considered the gold standard.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.
Materials and Reagents:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator at 25 °C)
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required.
-
Solvent Addition: Add a precise, known volume of anhydrous DMSO to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: After the equilibration period, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved material.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.
-
Filtration: For complete removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Quantification:
-
Prepare a standard curve by dissolving a known mass of the compound in DMSO to create a stock solution, followed by serial dilutions.
-
Accurately dilute the filtered supernatant with DMSO to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted sample and the standards using a validated HPLC method.
-
Calculate the concentration of the compound in the original, undiluted supernatant by applying the dilution factor. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution when diluted into an aqueous buffer. While less precise than the thermodynamic method, it is useful for rapid screening in early drug discovery.
Materials and Reagents:
-
High-concentration stock solution of this compound in DMSO (e.g., 50 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry (light scattering) or turbidimetry (absorbance)
Protocol:
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate. It is advisable to create a serial dilution in DMSO across the plate to test a range of concentrations.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 195 µL of PBS to 5 µL of DMSO stock for a 1:40 dilution). The final DMSO concentration should typically be low (1-2.5%).
-
Incubation: Mix the contents by gentle shaking and incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering (nephelometry) or turbidity (absorbance at a non-interfering wavelength like 620 nm) in each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity or light scattering is observed, compared to controls, is defined as the kinetic solubility limit.
Visualized Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is expected to exhibit high solubility in DMSO due to its polar functional groups and hydrophilic PEG spacer. For researchers requiring precise values for applications such as high-concentration stock preparation, formulation, or biophysical assays, the detailed thermodynamic and kinetic protocols provided in this guide offer a robust framework for experimental determination. Accurate solubility data is fundamental to ensuring the reliability and reproducibility of experimental results in the drug discovery pipeline.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that has emerged as a critical tool in the field of targeted protein degradation.[1][2][3][4] Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][5] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a crucial component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[7][8] this compound offers a balance of flexibility and hydrophilicity, making it an attractive choice for PROTAC design.[8]
Physicochemical Properties
This compound, with the chemical name 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid, is a solid powder at room temperature.[1] Its structure incorporates a Boc-protected amine, a PEG2 spacer, an amide bond, and a terminal carboxylic acid. This bifunctional nature is key to its utility in PROTAC synthesis.
| Property | Value | Source |
| CAS Number | 1310327-20-8 | [1] |
| Molecular Formula | C17H32N2O7 | [1] |
| Molecular Weight | 376.45 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage | Dry, dark, and at -20°C for up to 1 year. Stock solutions can be stored at 0-4°C for up to 1 month. | [1] |
The stability of the amide bond within the linker is crucial for the integrity of the final PROTAC molecule. Amide bonds are generally stable under physiological conditions. However, their stability can be influenced by the local chemical environment and the presence of enzymes. The ether linkages within the PEG spacer are less prone to oxidative metabolism compared to alkyl chains, which can enhance the metabolic stability of the resulting PROTAC.
Core Application: PROTAC Synthesis
The primary utility of this compound is as a heterobifunctional linker in the modular synthesis of PROTACs. Its two functional ends allow for the sequential or convergent connection of a POI-binding ligand and an E3 ligase ligand.
The synthesis strategy typically involves two key steps:
-
Amide bond formation: The carboxylic acid end of the linker is coupled to an amine-functionalized ligand (either for the POI or the E3 ligase).
-
Boc deprotection and subsequent amide bond formation: The Boc protecting group on the amine is removed under acidic conditions, and the newly exposed amine is then coupled to the carboxylic acid-functionalized second ligand.
This modular approach allows for the rapid generation of a library of PROTACs with varying ligands and linker attachments to explore structure-activity relationships.
Experimental Protocols
The following are detailed, generalized protocols for the two key reactions in utilizing this compound for PROTAC synthesis.
Protocol 1: Amide Coupling using HATU
This protocol describes the coupling of the carboxylic acid terminus of the linker to an amine-containing ligand.
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., POI-NH2 or E3 Ligase-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine is often used directly in the next amide coupling step without further purification after drying under high vacuum.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PROTACs and the general workflow for their synthesis using a bifunctional linker like this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its bifunctional nature, combined with the favorable properties of the PEG spacer, makes it a key building block for the modular synthesis of PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the development of novel therapeutics. As the field of PROTACs continues to expand, the rational design and synthesis of these molecules, enabled by linkers such as this compound, will remain a cornerstone of innovation.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid and its Role as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides an in-depth exploration of a specific and versatile bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid , detailing its properties, synthesis, and application in the rational design of potent protein degraders. While direct, peer-reviewed data on this specific linker is emerging, this guide will use the well-documented development of PROTACs targeting the oncogenic BCR-ABL protein as a case study to illustrate the principles of its application and the critical role of the linker in achieving potent and selective protein degradation.
Core Concepts of the Bifunctional Linker
This compound is a precisely engineered molecule designed for modular PROTAC synthesis. Its structure can be broken down into key functional units:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the terminal amine. This allows for selective, directional synthesis, preventing unwanted side reactions during the coupling of the other end of the linker.
-
PEG2 Spacer: The two-unit polyethylene (B3416737) glycol (PEG) spacer is a critical element that imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase for the formation of a stable and productive ternary complex.
-
Carboxylic Acid Terminus: The terminal carboxylic acid provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond.
Physicochemical Properties
| Property | Value |
| CAS Number | 1310327-20-8 |
| Molecular Formula | C17H32N2O7 |
| Molecular Weight | 376.45 g/mol |
| Appearance | Solid Powder |
| Purity | ≥98% |
Application in PROTAC Design: A Case Study of BCR-ABL Degraders
Chronic Myeloid Leukemia (CML) is driven by the constitutively active tyrosine kinase BCR-ABL. While tyrosine kinase inhibitors (TKIs) like dasatinib (B193332) are effective, the development of resistance necessitates alternative therapeutic strategies. PROTACs that induce the degradation of BCR-ABL represent a promising approach. The synthesis of such PROTACs provides an excellent framework for understanding the application of bifunctional linkers like this compound.
Quantitative Analysis of BCR-ABL PROTAC Efficacy
The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). The following table summarizes data for representative dasatinib-based BCR-ABL PROTACs, illustrating the impact of linker and E3 ligase choice on degradation potency.
| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SIAIS178 | BCR-ABL | VHL | 8.5 | >90% | K562 | [1] |
| DAS-6-2-2-6-CRBN | BCR-ABL | CRBN | <25 | >80% | K562 | [2] |
| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases | ~5 | 99.1% | K562 | [3] |
Note: The linkers in these examples are structurally similar to this compound, employing PEG chains to connect the dasatinib "warhead" to the E3 ligase ligand.
Experimental Protocols
The following are representative protocols for the synthesis of a bifunctional linker and its subsequent use in the creation of a PROTAC, based on established methodologies in the field.
Protocol 1: Synthesis of a Boc-NH-PEG-Acid Linker
This protocol describes a general method for the synthesis of a Boc-protected amine-PEG-acid linker.
Materials:
-
Amino-PEG-acid
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG-acid in anhydrous DCM in a round-bottom flask.
-
Add 2-3 equivalents of DIPEA to the solution.
-
Add 1.1-1.5 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the Boc-protected PEG linker.[4]
-
Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 2: Synthesis of a Dasatinib-Based PROTAC
This protocol outlines the steps for synthesizing a dasatinib-based PROTAC using a Boc-protected amine-PEG-acid linker and a CRBN E3 ligase ligand (pomalidomide).
Step 1: Coupling of the Linker to Pomalidomide (B1683931)
-
Dissolve the Boc-NH-PEG-acid linker (1 equivalent), a coupling reagent such as HATU (1.2 equivalents), and a base like DIPEA (3 equivalents) in anhydrous DMF.
-
Add the amine-functionalized pomalidomide derivative to the solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the Boc-protected linker-pomalidomide conjugate by flash chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified conjugate from Step 1 in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-pomalidomide intermediate.
Step 3: Coupling to Dasatinib
-
The piperazine (B1678402) moiety of dasatinib is typically used as the attachment point. A derivative of dasatinib with a reactive group (e.g., a carboxylic acid or an activated ester) is required.
-
Dissolve the amine-linker-pomalidomide intermediate from Step 2 in anhydrous DMF.
-
Add the activated dasatinib derivative, along with a coupling reagent and base if necessary.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and HRMS to confirm its structure and purity.
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol describes how to quantify the degradation of a target protein (e.g., BCR-ABL) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., K562 cells for BCR-ABL)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-ABL)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Visualizing the Molecular Logic
The following diagrams, created using Graphviz, illustrate the key workflows and pathways involved in the application of bifunctional linkers in PROTACs.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylated Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation and the Role of PEGylation
Bioconjugation is the creation of a stable covalent link between two or more molecules, at least one of which is a biomolecule. This powerful technique is central to the development of advanced therapeutics, diagnostics, and research reagents. A critical component in many bioconjugation strategies is the "linker," a molecular bridge that connects the constituent parts of the conjugate. Polyethylene (B3416737) glycol (PEG) has emerged as the gold standard for linker design due to its unique and advantageous properties.[1][2][3]
PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs, offers a multitude of benefits that enhance their therapeutic efficacy.[4] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for in vivo applications.[1][2][3] The primary advantages of incorporating PEGylated linkers in bioconjugates include:
-
Increased Hydrophilicity and Solubility: PEG's inherent water solubility can improve the solubility of hydrophobic drugs or proteins, preventing aggregation and improving formulation stability.[5][6][7]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.[7]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which slows its renal clearance and extends its circulation half-life in the bloodstream.[1][4] This leads to prolonged therapeutic effect and potentially less frequent dosing.
-
Improved Stability: The PEG chain can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological environments.[7]
Types of PEGylated Linkers
PEGylated linkers can be broadly categorized based on their structure and the reactivity of their terminal functional groups.
-
Linear vs. Branched PEG Linkers:
-
Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units. They are the most common type of PEG linker and offer a straightforward approach to increasing the hydrodynamic size of a bioconjugate.[5][]
-
Branched PEGs have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume for a given molecular weight compared to linear PEGs, which can be more effective at shielding the conjugated molecule and prolonging its half-life.[5][][9] Multi-arm PEGs can also allow for the attachment of multiple molecules, increasing the payload in drug delivery systems.[][10]
-
-
Homobifunctional vs. Heterobifunctional PEG Linkers:
-
Homobifunctional linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for single-step conjugation reactions where selectivity is not a primary concern.
-
Heterobifunctional linkers have two different reactive groups at their termini.[] This allows for sequential, controlled conjugation of two different molecules, which is crucial in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[][12]
-
Data Presentation: Quantitative Comparison of PEGylated Linkers
The choice of a PEG linker significantly impacts the physicochemical and pharmacokinetic properties of the resulting bioconjugate. The following tables provide a summary of quantitative data to aid in the selection of an appropriate linker.
Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers
| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups |
| Mal-PEG3-NHS ester | 398.37 | ~15.1 | Maleimide, NHS Ester |
| Mal-PEG6-NHS ester | - | - | Maleimide, NHS Ester |
| MAL-dPEG®₃₆-NHS ester | - | 134.8 | Maleimide, NHS Ester |
| DBCO-PEG4-NHS ester | 649.68 - 649.7 | ~25.9 | DBCO, NHS Ester |
| DBCO-PEG6-NHS ester | - | - | DBCO, NHS Ester |
| Amine-PEG-amine (MW 5000) | ~5000 | - | Amine, Amine |
Table 2: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Number of PEG Units | Relative Plasma Exposure (AUC) | Relative Tumor Exposure (AUC) |
| 0 (Non-PEGylated) | 1.00 | 1.00 |
| 2 | > 1.00 | > 1.00 |
| 4 | > 1.00 | > 1.00 |
| 8 | Significantly Higher | Significantly Higher |
| 12 | Significantly Higher | Significantly Higher |
| 24 | Significantly Higher | Significantly Higher |
This table summarizes findings that ADCs with PEGylated linkers had greater plasma and tumor exposures compared to a non-PEGylated control. Increasing the PEG chain length generally led to increased exposures.
Table 3: Impact of PEG Molecular Weight on Bioconjugate Half-Life and Cytotoxicity
| PEG Molecular Weight | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| 4 kDa | 2.5 | 4.5 |
| 10 kDa | 11.2 | 22 |
This data illustrates that a higher molecular weight PEG linker can significantly prolong the half-life of a bioconjugate, though it may also lead to a reduction in immediate in vitro cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and purification of PEGylated bioconjugates. The following are protocols for common PEGylation chemistries.
Protocol 1: Amine PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of an NHS ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[6]
-
Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of 10 mg/mL.[21] Do not store the stock solution.[6]
-
Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[21]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][21]
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.[6][21]
Protocol 2: Thiol PEGylation using Maleimide Chemistry
This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a protein.
Materials:
-
Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system
Procedure:
-
Dissolve the thiol-containing protein in the reaction buffer. If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Dissolve the PEG-Maleimide in the reaction buffer to a desired stock concentration (e.g., 10 mg/mL).[]
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[][18][22]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[][18][22]
-
Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide and other small molecules.[][22]
Protocol 3: Glycan PEGylation via Periodate (B1199274) Oxidation and Hydrazide Chemistry
This protocol is for the site-specific PEGylation of glycoproteins by targeting their carbohydrate moieties.
Materials:
-
Glycoprotein (B1211001) solution (in 0.1 M sodium acetate (B1210297), pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
-
PEG-Hydrazide
-
DMSO
-
Purification system
Procedure:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. This solution should be freshly prepared.[23]
-
Add an equal volume of the periodate solution to the glycoprotein solution.[23]
-
Incubate the reaction for 30 minutes on ice in the dark.[24][25]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.
-
Remove excess periodate and byproducts by dialysis against 0.1 M sodium acetate, pH 5.5.[23]
-
Prepare a stock solution of PEG-Hydrazide in DMSO.
-
Add the PEG-Hydrazide solution to the oxidized glycoprotein solution and incubate for 2 hours at room temperature.[23]
-
Purify the PEGylated glycoprotein using an appropriate method such as size-exclusion chromatography.[23]
Protocol 4: Click Chemistry PEGylation (CuAAC)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-containing biomolecule with an alkyne-functionalized PEG linker.
Materials:
-
Azide-modified biomolecule
-
Alkyne-PEG linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare stock solutions of the azide-biomolecule, alkyne-PEG, CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water or DMSO).[9]
-
In a reaction tube, combine the azide-biomolecule and the alkyne-PEG in the desired molar ratio in the reaction buffer.[9]
-
Prepare a premix of CuSO₄ and the THPTA ligand (typically in a 1:2 to 1:5 molar ratio).[9]
-
Add the copper/ligand premix to the reaction mixture.[9]
-
Initiate the reaction by adding the sodium ascorbate solution.[5][13]
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the PEGylated bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between an azide-modified biomolecule and a strained alkyne (e.g., DBCO)-functionalized PEG linker.
Materials:
-
Azide-modified biomolecule
-
DBCO-PEG linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Dissolve the azide-containing biomolecule and the DBCO-PEG linker in the reaction buffer.
-
Combine the two solutions in the desired molar ratio. A 1.5- to 3-fold molar excess of one component is often used.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at around 310 nm.[2]
-
Purify the PEGylated bioconjugate using size-exclusion chromatography or another appropriate method to remove any unreacted starting materials.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to PEGylated linkers in bioconjugation.
Conclusion
PEGylated linkers are indispensable tools in modern bioconjugation, offering a versatile strategy to improve the therapeutic properties of a wide range of biomolecules. The choice of linker architecture—linear versus branched—and the specific conjugation chemistry are critical design parameters that must be carefully considered to optimize the performance of the final bioconjugate. By leveraging the quantitative data and detailed protocols provided in this guide, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel PEGylated therapeutics with enhanced efficacy and safety profiles. The continued innovation in PEG linker technology promises to further expand the possibilities of bioconjugation in medicine and beyond.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 12. heterobifunctional pegs [jenkemusa.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DBCO-PEG4-NHS ester [baseclick.eu]
- 16. lumiprobe.com [lumiprobe.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medkoo.com [medkoo.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. polysciences.com [polysciences.com]
- 22. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
An In-Depth Technical Guide on the Core Mechanism of Action of Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule designed for application in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene (B3416737) glycol (PEG)-based linker, it connects a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome machinery. This guide provides a detailed overview of the core mechanism of action, relevant (though generalized) experimental protocols, and the logical framework for its application in drug development, acknowledging the absence of publicly available data for this specific linker by presenting representative information for PEG-based PROTACs.
Introduction to this compound
This compound is a chemical tool used in the development of PROTACs.[1][2][3] Its structure features a Boc-protected amine, a PEG2 unit, an amide bond, and a carboxylic acid, providing the necessary functionalities for conjugation to both a target protein ligand and an E3 ligase ligand.[1] The PEG component is incorporated to enhance solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1310327-20-8 | [1] |
| Molecular Formula | C₁₇H₃₂N₂O₇ | [1] |
| Molecular Weight | 376.45 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
Core Mechanism of Action: The PROTAC Pathway
The mechanism of action for any PROTAC utilizing the this compound linker follows the general principle of induced protein degradation.[2][6] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[7]
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is not degraded in this process and can subsequently engage another target protein and E3 ligase, acting catalytically.[7]
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, its role in PROTAC-mediated protein degradation, and provide illustrative experimental protocols and data relevant to its application.
Core Concepts: Understanding the Components and Function
This compound is a heterobifunctional linker designed for the synthesis of PROTACs. Its structure is strategically designed to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, bringing them into close proximity to induce the degradation of the target protein.
The key components of this compound are:
-
Boc (tert-butoxycarbonyl) Protecting Group: This group protects a primary amine, allowing for selective chemical reactions at the other end of the molecule. It can be removed under acidic conditions to reveal the amine for conjugation.
-
PEG2 (two-unit polyethylene (B3416737) glycol) Spacer: The PEG spacer is a hydrophilic chain that enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[1]
-
Amido Linkage: This stable amide bond connects the PEG spacer to the rest of the linker.
-
C4 Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to an amine-containing ligand, typically through the formation of an amide bond.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical breakdown of this compound components and their functions.
Role in PROTAC-Mediated Protein Degradation
PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule consists of three key parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker, such as this compound, plays a crucial role in the efficacy of the PROTAC. Its length, flexibility, and chemical properties can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.
The signaling pathway for PROTAC-mediated degradation is as follows:
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data in PROTAC Development
The evaluation of a PROTAC's efficacy involves quantifying its ability to degrade the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
The following table presents illustrative data for a hypothetical PROTAC synthesized using a short PEG linker, demonstrating how such data is typically structured.
| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical-PROTAC-1 | This compound | Protein X | Cancer Cell Line A | 50 | 95 |
| Hypothetical-PROTAC-2 | Boc-NH-PEG4-C2-amido-C4-acid | Protein X | Cancer Cell Line A | 25 | 98 |
| Control Compound | (Target Ligand Only) | Protein X | Cancer Cell Line A | >10,000 | <10 |
Note: This data is illustrative and intended to demonstrate typical data presentation for PROTACs.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. Below is a representative protocol for the conjugation of a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH) using this linker.
General Experimental Workflow
References
The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the design and synthesis of chemical linkers used in a multitude of applications, from solid-phase peptide synthesis (SPPS) to the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its widespread use stems from a unique combination of stability under various conditions and facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc group's role in linker chemistry, detailing its fundamental principles, applications, and key experimental protocols.
The primary function of the Boc group is to temporarily mask the reactivity of primary and secondary amines within a linker molecule.[1] This protection is crucial for achieving regioselectivity in multi-step synthetic sequences, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of complex molecular architectures.[1] The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide range of synthetic transformations.[3]
Core Principles of Boc Protection in Linker Strategies
The utility of the Boc group in linker-based applications is founded on its distinct chemical properties. It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[4] The resulting carbamate (B1207046) is stable to a variety of reagents, yet can be efficiently cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
This acid lability is central to its strategic use. In the synthesis of heterobifunctional linkers, a Boc-protected amine at one terminus allows for chemical modifications at the other end of the linker without affecting the protected amine.[1] Once the desired modifications are complete, the Boc group can be selectively removed to reveal the amine for subsequent conjugation to a substrate, such as a peptide, antibody, or small molecule drug.[1]
A key concept in advanced synthesis is "orthogonality," where different protecting groups can be removed under distinct conditions without interfering with each other.[6][7] The Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a pairing that is fundamental to many solid-phase peptide synthesis strategies.[][] This allows for the selective deprotection of either the N-terminus of a growing peptide chain (Fmoc removal) or a side-chain amine protected with Boc.
Applications in Drug Development and Bioconjugation
The Boc protecting group is integral to the synthesis of linkers for a variety of therapeutic and research applications:
-
Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group, which is removed with an acid like TFA at each cycle to allow for the coupling of the next amino acid.[10][11]
-
Antibody-Drug Conjugates (ADCs): Boc-protected linkers are used to synthesize the linker-payload portion of an ADC. The Boc group can protect an amine on the linker while another functional group reacts with the cytotoxic drug. After drug attachment, the Boc group is removed to allow for conjugation of the linker-drug complex to the antibody.[1]
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][12] The synthesis of PROTACs often involves the use of Boc-protected linkers to connect the target-binding ligand and the E3 ligase-binding ligand in a controlled manner.[13][][]
-
PEGylation: Polyethylene glycol (PEG) linkers are often used to improve the pharmacokinetic properties of therapeutic molecules. Boc-protected amino-PEG linkers are versatile reagents that allow for the controlled attachment of PEG chains to biomolecules.[1][16]
Quantitative Data Summary
The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 |
| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Reaction Time | Purity (by HPLC) |
| 20% TFA in DCM | 1 hour | >95% |
| 50% TFA in DCM | 30 minutes | >98% |
| 4M HCl in Dioxane | 1 hour | >97% |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[] | Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles[3] | Stable to acids |
| Orthogonality | Orthogonal to Fmoc and other base-labile groups[6] | Orthogonal to Boc and other acid-labile groups |
| Application | Boc/Bzl SPPS, solution-phase synthesis[10] | Fmoc/tBu SPPS |
Key Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected linkers.
Protocol 1: Boc Protection of an Amino-Linker
This protocol describes a general procedure for the protection of a terminal amine group on a linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amino-linker in DCM or THF.
-
Add 1.1 to 1.5 equivalents of (Boc)₂O and 1.2 to 2.0 equivalents of TEA or DIPEA.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected linker.
Protocol 2: Standard Boc Deprotection using TFA/DCM
This protocol describes the removal of a Boc group from a linker using trifluoroacetic acid.
Materials:
-
Boc-protected linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected linker in DCM to a concentration of 0.1-0.2 M.[17]
-
Cool the solution to 0°C in an ice bath.[17]
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[17]
-
If the substrate contains acid-sensitive residues, consider adding a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1][17]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][17]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][17]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[17]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][17]
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., DCC/HOBt, HBTU)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 16. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic use of linker molecules is paramount to the design of effective and safe therapeutics. Among the diverse array of available linkers, the short, hydrophilic di-ethylene glycol spacer, commonly known as PEG2, has emerged as a fundamental building block in the construction of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive exploration of the multifaceted functions of the PEG2 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.
Core Functions and Physicochemical Impact of the PEG2 Spacer
The primary role of a PEG spacer in bioconjugation is to covalently link two molecular entities, such as an antibody and a cytotoxic drug, while imparting desirable physicochemical properties to the resulting conjugate. The PEG2 spacer, with its two ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity and defined length, influencing several key parameters of the bioconjugate.
Enhanced Solubility and Reduced Aggregation: A frequent challenge in the development of bioconjugates is the poor aqueous solubility of many potent small molecule payloads. The hydrophilic nature of the PEG2 spacer can significantly improve the overall solubility of the conjugate, mitigating the risk of aggregation which can lead to reduced efficacy and potential immunogenicity.[1][2] This is particularly crucial for enabling the formulation of bioconjugates in aqueous buffers suitable for administration.
Modulation of Pharmacokinetics: The inclusion of a PEG2 spacer can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate. By increasing the hydrodynamic radius and masking the hydrophobic payload, the PEG spacer can reduce non-specific clearance and prolong the circulation half-life of the molecule.[3][4] However, the effect is length-dependent, with shorter spacers like PEG2 offering a subtle modification compared to longer PEG chains.
Fine-Tuning of Binding Affinity and Biological Activity: The length and flexibility of the spacer can impact the ability of the bioconjugate's targeting moiety to bind to its receptor. A PEG2 spacer provides a defined distance between the conjugated molecules, which can be optimal for certain interactions, preventing steric hindrance without being excessively long, which could potentially interfere with binding.[5]
Quantitative Data on the Impact of PEG Spacers
The selection of the appropriate spacer length is a critical optimization step in bioconjugate design. The following tables summarize quantitative data from studies comparing the effects of PEG2 and other PEG spacers on key bioconjugate properties.
| Compound | PEG Spacer Length | Hydrophilicity (LogD) | Reference |
| 68Ga-NOTA-PEGn-RM26 | PEG2 | -2.27 ± 0.07 | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG3 | -2.45 ± 0.08 | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG4 | -2.48 ± 0.06 | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG6 | -2.50 ± 0.09 | [6] |
| Table 1: Effect of PEG Spacer Length on the Hydrophilicity of a Radiotracer. Increasing the PEG chain length from PEG2 to PEG6 resulted in a slight increase in hydrophilicity, as indicated by the decreasing LogD values. |
| Compound | PEG Spacer Length | Receptor Binding Affinity (IC50, nM) | Reference |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 | [5] |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 | [5] |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 | [5] |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 | [5] |
| Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity. In this study, increasing the PEG spacer length from PEG2 to PEG6 led to a slight decrease in binding affinity (higher IC50 values). |
| Conjugate | PEG Spacer Length | Serum Stability (Half-life, min) | Reference |
| Bombesin-based radiolabeled antagonist | PEG2 | 246 ± 4 | [7] |
| Bombesin-based radiolabeled antagonist | PEG6 | 584 ± 20 | [7] |
| Table 3: Impact of PEG Spacer Length on Serum Stability. A longer PEG spacer (PEG6) significantly increased the serum half-life of the bioconjugate compared to a PEG2 spacer. |
Experimental Protocols for Bioconjugation with PEG2 Spacers
The successful synthesis of a bioconjugate relies on robust and well-defined experimental protocols. Below are detailed methodologies for common bioconjugation reactions involving PEG2 spacers.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an NHS-ester functionalized PEG2 linker to the primary amine groups (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-PEG2-Maleimide (or other desired functional group)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, exchange it into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
PEG Linker Preparation:
-
Immediately before use, dissolve the NHS-PEG2-Maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved PEG linker to the antibody solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by purifying the antibody-PEG2 conjugate using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation, size-exclusion chromatography (SEC) to assess for aggregation, and mass spectrometry to determine the degree of labeling.
-
Protocol 2: Synthesis of a PROTAC with a PEG2 Linker
This protocol outlines a general two-step synthesis of a PROTAC molecule using a bifunctional PEG2 linker.
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Bifunctional PEG2 linker (e.g., Azide-PEG2-NHS ester)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for click chemistry)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O)
-
Preparative HPLC system for purification
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., with an amine group) and the bifunctional PEG linker (e.g., with an NHS ester) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (now containing an azide (B81097) from the PEG linker) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add the copper(I) catalyst components.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.[7]
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to bioconjugation with PEG2 spacers.
Conclusion
The PEG2 spacer, though one of the shortest in the polyethylene (B3416737) glycol family, plays a critical and nuanced role in the design and function of modern bioconjugates. Its ability to enhance solubility, fine-tune pharmacokinetics, and provide optimal spacing for biological interactions makes it an invaluable tool for researchers and drug developers. The selection of a PEG2 spacer should be guided by empirical data and a thorough understanding of the specific requirements of the bioconjugate being developed. The protocols and workflows provided in this guide offer a foundational framework for the synthesis, characterization, and evaluation of bioconjugates incorporating this versatile linker. As the field of bioconjugation continues to evolve, the rational application of well-characterized spacers like PEG2 will be instrumental in the creation of next-generation targeted therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 7. enovatia.com [enovatia.com]
The Pivotal Role of C4 Acids in Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, the linker molecule, though often overlooked, plays a silent yet paramount role in determining the success or failure of a drug conjugate. Among the diverse chemical entities employed as linkers, C4 dicarboxylic acids and their derivatives, such as succinic acid, have emerged as versatile and indispensable building blocks. Their utility spans across various bioconjugation strategies, most notably in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the purpose of C4 acids in linker chemistry, detailing their impact on stability, drug release, and overall therapeutic efficacy, supplemented with experimental protocols and visual workflows.
The Dual Nature of C4 Acid Linkers: Stability and Controlled Release
The primary function of a C4 acid-based linker is to tether a payload—be it a potent cytotoxic agent in an ADC or an E3 ligase-recruiting moiety in a PROTAC—to a targeting molecule, such as an antibody or a protein-of-interest (POI) ligand. The elegance of using C4 acids lies in their ability to be engineered into linkers that are either highly stable or controllably cleavable, depending on the therapeutic strategy.
In Antibody-Drug Conjugates (ADCs):
C4 acid derivatives are instrumental in the design of both non-cleavable and cleavable linkers for ADCs.
-
Non-cleavable Linkers: Succinimide-based linkers, often derived from succinic acid, are a cornerstone of non-cleavable ADC design. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Here, the succinimidyl ester provides a reactive handle for conjugation to lysine (B10760008) residues on the antibody, while the maleimide (B117702) group reacts with a thiol on the payload. The resulting thioether and amide bonds are highly stable in circulation. The release of the payload from such a conjugate relies on the complete lysosomal degradation of the antibody, liberating the drug with an attached linker and amino acid remnant.
-
Cleavable Linkers: C4 acid derivatives, particularly maleic acid, can be fashioned into pH-sensitive cleavable linkers. Maleamic acid linkers, for instance, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of the lysosome (pH 4.5-5.0).[1] This pH differential is exploited to trigger the selective release of the cytotoxic payload within the target cancer cell, minimizing off-target toxicity. The stability of these linkers can be finely tuned; for example, a phenylketone-derived hydrazone linker has a half-life of approximately 2 days in human plasma, whereas a carbonate linker has a half-life of 36 hours.[2] More advanced designs, such as silyl (B83357) ether-based linkers, have demonstrated significantly improved plasma stability with a half-life of over 7 days.[2]
In Proteolysis Targeting Chimeras (PROTACs):
The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase. C4 acids, particularly succinic acid, are frequently incorporated into PROTAC linkers. They can be used to connect the POI ligand and the E3 ligase ligand, and their length and rigidity can be optimized to achieve potent and selective protein degradation. The degradation efficiency of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific DC50 and Dmax values are highly dependent on the entire PROTAC structure and the target protein, the linker composition plays a pivotal role in achieving sub-micromolar to nanomolar degradation potencies.[3][]
Quantitative Data on C4 Acid-Based Linkers
The following table summarizes key quantitative data for representative C4 acid-based linkers and related structures used in ADCs and PROTACs.
| Linker Type/Derivative | Application | Parameter | Value | Conditions | Reference |
| Phenylketone-derived hydrazone | ADC | Half-life (t½) | ~2 days | Human and mouse plasma | [2] |
| Carbonate Linker (in Sacituzumab govitecan) | ADC | Half-life (t½) | 36 hours | Serum | [2] |
| Novel Silyl Ether Linker | ADC | Half-life (t½) | >7 days | Human plasma | [2] |
| Maleamic Acid Linker | ADC | Stability | Stable | pH 7.4, 37°C, 3 days | [1] |
| Maleamic Acid Linker | ADC | Cleavage | Progressive | pH 4.5, 37°C, 72 hours | [1] |
| Benzamide-based VHL PROTAC (HDAC degrader) | PROTAC | DC50 (HDAC1) | 0.91 ± 0.02 µM | HCT116 cells | [3] |
| Benzamide-based VHL PROTAC (HDAC degrader) | PROTAC | DC50 (HDAC3) | 0.64 ± 0.03 µM | HCT116 cells | [3] |
| Linker-free PROTAC (BCR-ABL degrader) | PROTAC | DC50 | 8 nM | K562 cells, 48 hours | [] |
Experimental Protocols
Synthesis of a Succinimidyl Ester (NHS-activated) C4 Linker
This protocol describes a general method for the activation of a C4 dicarboxylic acid, such as succinic acid, to its N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines.
Materials:
-
Succinic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve succinic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the succinimidyl-succinate linker.
Conjugation of an NHS-activated C4 Linker to an Antibody
This protocol outlines the conjugation of an NHS-activated C4 linker to the lysine residues of an antibody.[5][6][7][][9]
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
NHS-activated C4 linker (e.g., succinimidyl-succinate) dissolved in an organic solvent like DMSO
-
1 M Sodium Bicarbonate solution
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 1 M sodium bicarbonate. This deprotonates the lysine amino groups, making them more nucleophilic.
-
Prepare a stock solution of the NHS-activated linker in DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing. The optimal molar excess depends on the antibody concentration and desired drug-to-antibody ratio (DAR).[10][11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody.
-
Determine the concentration and DAR of the purified ADC using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC)-HPLC.[11][12]
In Vitro Stability and Drug Release Assay for an ADC
This protocol describes a general method to assess the stability of an ADC in plasma and its drug release profile under simulated lysosomal conditions using HPLC.[13][14][15]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate buffer, pH 7.4
-
Acetate (B1210297) or citrate (B86180) buffer, pH 5.0
-
Cathepsin B (for enzyme-cleavable linkers)
-
Reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phases
Procedure:
-
Plasma Stability:
-
Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.
-
Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released drug.
-
Analyze the supernatant by RP-HPLC to quantify the amount of released drug.
-
-
Acid-catalyzed Release:
-
Incubate the ADC at a final concentration of 1 mg/mL in acetate or citrate buffer (pH 5.0) at 37°C.
-
At various time points, take an aliquot and directly analyze it by RP-HPLC to quantify the released drug and the intact ADC.
-
-
HPLC Analysis:
-
Use a gradient of water/ACN with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at the characteristic absorbance wavelengths of the drug and the antibody (e.g., 280 nm for the antibody and a specific wavelength for the drug).
-
Calculate the percentage of released drug over time to determine the linker's half-life under different conditions.
-
Visualizing the Role of C4 Acid Linkers
Graphviz diagrams are provided below to illustrate key processes involving C4 acid linkers.
ADC Mechanism of Action with a pH-Sensitive C4 Linker
Caption: ADC internalization and pH-dependent payload release.
Experimental Workflow: ADC Synthesis and Characterization
References
- 1. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. furthlab.xyz [furthlab.xyz]
- 9. resources.tocris.com [resources.tocris.com]
- 10. biorxiv.org [biorxiv.org]
- 11. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Boc-NH-PEG2-C2-amido-C4-acid literature review
An In-depth Technical Guide to Boc-NH-PEG2-C2-amido-C4-acid: A Core Component in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic science, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[1][2] Among the most utilized linker types, Polyethylene Glycol (PEG) chains have become foundational in modern PROTAC design.[3][4] This technical guide provides a detailed review of a specific bifunctional PEG linker, This compound (CAS: 1310327-20-8), outlining its physicochemical properties, its central role in the modular synthesis of PROTACs, and relevant experimental protocols.
Physicochemical Properties and Structural Role
This compound is a monodisperse PEG linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This bifunctional architecture is essential for the sequential and controlled conjugation of POI and E3 ligase ligands.[5][6][7]
Core Attributes
The key attributes conferred by this linker are rooted in its PEG backbone and terminal functional groups:
-
Enhanced Solubility: A primary challenge in PROTAC development is the large, often lipophilic nature of the final molecule, which can lead to poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the hydrophilicity and solubility of the PROTAC construct.[1][2][8]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the inherent flexibility of PEG linkers allows the molecule to adopt folded conformations.[1] This conformational masking can shield the PROTAC's polar surface area, creating a more compact and less polar transient structure that is more favorable for membrane traversal.[1]
-
Optimized Ternary Complex Formation: The linker's length and flexibility are not merely for spacing; they are critical for enabling the correct orientation and proximity between the POI and the E3 ligase. This geometric alignment is paramount for efficient ubiquitination and subsequent protein degradation. PEG linkers provide the necessary flexibility to achieve a stable and productive ternary complex.[1][4]
Quantitative Specifications
The following table summarizes the key quantitative data available from commercial suppliers and chemical databases.
| Parameter | Value | Source(s) |
| CAS Number | 1310327-20-8 | [9] |
| Molecular Weight (M.W.) | 376.45 g/mol | [10] |
| Molecular Formula | C₁₇H₃₂N₂O₇ | N/A |
| Purity | ≥95% | [10] |
| Recommended Storage | Store at -5°C to -20°C, keep dry and protected from light. | [9][11] |
Note: Experimental data such as reaction yields or pharmacokinetic parameters for PROTACs using this specific linker are not broadly published and are typically proprietary to the discovering entity.
Application in PROTAC Synthesis
The primary application of this compound is as a building block in the modular synthesis of PROTACs.[12][13] Its two distinct functional groups—a reactive carboxylic acid and a protected amine—allow for a stepwise and directional assembly process, which is fundamental to creating the final heterobifunctional molecule.
The general workflow, illustrated in the diagram below, involves sequential amide coupling reactions. This modularity enables the rapid assembly of PROTAC libraries where the linker, POI ligand, or E3 ligase ligand can be systematically varied to optimize for degradation efficiency.[3][4]
Caption: A typical workflow for the modular synthesis of a PROTAC using a bifunctional linker.
Experimental Protocols
While specific reaction conditions are substrate-dependent and require optimization, the following sections provide detailed, generalized methodologies for the key chemical transformations involving this linker.
Protocol for Amide Coupling (Carboxylic Acid End)
This protocol describes the coupling of the linker's terminal carboxylic acid to a primary amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing substrate (Ligand 1-NH₂)
-
Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Base (if using HATU or if coupling a salt): DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Activation:
-
For EDC Coupling: Add the amine-containing substrate (1.0-1.2 eq). Stir for 5 minutes. Add EDC (1.5 eq) to the mixture. If desired, an additive like HOBt (Hydroxybenzotriazole) (1.5 eq) can be included to suppress side reactions.
-
For HATU Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the dissolved linker. Stir for 10-15 minutes to pre-activate the carboxylic acid. Then, add the amine-containing substrate (1.0-1.2 eq).
-
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours.[14]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or a mild buffer). Extract the product with an organic solvent. The combined organic layers are then washed (e.g., with brine, mild acid, or mild base as needed), dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled intermediate.[14]
Protocol for Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for the second coupling step.
Materials:
-
Boc-protected intermediate
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration).
-
Reagent Addition: Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid.
-
Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.
-
Removal of Acid: Co-evaporate the solvent and excess TFA under reduced pressure. It is common to add a solvent like toluene (B28343) and re-evaporate several times to ensure all residual TFA is removed. The resulting product is often a TFA salt.
-
Neutralization (Optional): If the free amine is required for the next step, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up or by using a base like DIPEA directly in the subsequent reaction.
Mechanism of Action in PROTACs
Once synthesized into a complete PROTAC, the linker plays a central, dynamic role in the catalytic degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process is as follows:
-
Binding: The two ends of the PROTAC bind simultaneously to the POI and an E3 ligase, forming a ternary complex.[1]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Recognition: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome.[15][16]
-
Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.
Conclusion
This compound is a versatile and enabling chemical tool for drug development professionals engaged in the design and synthesis of PROTACs. Its bifunctional nature allows for controlled, modular assembly, while its PEG core imparts favorable physicochemical properties such as enhanced solubility and conformational flexibility.[1][5][7] A thorough understanding of its reactivity and the application of robust coupling and deprotection protocols are essential for the successful construction of effective protein degraders. As the field of targeted protein degradation continues to expand, the rational selection and application of well-defined linkers like this one will remain a cornerstone of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 6. This compound [myskinrecipes.com]
- 7. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. This compound | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 10. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
The PEG Linker: A Flexible Bridge Guiding Protein Degradation
An In-depth Technical Guide on the Discovery and Development of Polyethylene (B3416737) Glycol (PEG)-Based PROTAC Linkers
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] It is now widely accepted that the linker is far more than a passive spacer; its composition and length are critical determinants of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3] Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design.[4] This guide provides a detailed examination of the discovery, development, and application of PEG-based linkers, offering quantitative data, experimental methodologies, and pathway visualizations to inform researchers and drug development professionals.
Introduction: The Rise of the Linker in PROTAC Design
A PROTAC's mechanism of action relies on its ability to form a productive ternary complex between the target protein and an E3 ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The linker plays the crucial role of mediating this interaction. Early PROTAC design often involved a trial-and-error approach to linker selection. However, extensive research has revealed that linker characteristics such as length, rigidity, and hydrophilicity profoundly impact the stability and geometry of the ternary complex.[3]
PEG-based linkers have gained prominence due to a unique combination of advantageous properties. Their inherent hydrophilicity can improve the aqueous solubility of often large and greasy PROTAC molecules, a critical factor for administration and bioavailability.[1][6] The flexibility of the PEG chain allows for conformational adaptability, facilitating the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7] Furthermore, the length of PEG linkers is easily and systematically tunable, enabling the rapid generation of PROTAC libraries to empirically determine the optimal distance for effective degradation.[4][8]
The PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated degradation is a multi-step enzymatic cascade. The PROTAC molecule initiates the process by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This complex then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the tagged POI is recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another cycle.
Impact of PEG Linker Length on Degradation Efficacy
The length of the PEG linker is a paramount parameter that must be optimized for each specific POI and E3 ligase pair.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where ubiquitination sites are not accessible.[3] The optimal linker length is therefore typically identified through the synthesis and evaluation of a series of PROTACs with varying numbers of PEG units.
Quantitative Data Summary
The following tables summarize data from published studies, illustrating the critical impact of linker length on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting different proteins.
Table 1: Degradation of Estrogen Receptor α (ERα) by PROTACs with Varying Linker Lengths [5][9]
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| 9 | > 1000 | No significant degradation |
| 12 | ~500 | ~60% |
| 16 | ~10 | >95% |
| 19 | ~250 | ~80% |
| 21 | ~1000 | ~50% |
Data synthesized from studies on E2-VHL PROTACs. The 16-atom linker was found to be optimal.
Table 2: Degradation of BRD4 by VHL-based PROTACs with Different PEG Linkers [8]
| PROTAC | Linker Composition | DC₅₀ (nM) in H661 cells |
|---|---|---|
| Compound A | 0 PEG units | < 500 |
| Compound B | 1-2 PEG units | > 5000 |
| Compound C | 4-5 PEG units | < 500 |
This study highlights a non-linear relationship where both short and long linkers were more effective than intermediate lengths for this specific system.
Table 3: Degradation of SMARCA2 and SMARCA4 by a VHL-based PROTAC [10]
| PROTAC ID | Target | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| 96 | SMARCA2 | 300 | 65% |
| 96 | SMARCA4 | 250 | 70% |
This PROTAC incorporated a PEG linker and demonstrated moderate degradation of its targets.
The Role of PEG Linkers in Pharmacokinetics
Beyond degradation efficacy, PEG linkers significantly influence the drug-like properties of PROTACs. The high molecular weight and lipophilicity of many PROTACs can lead to poor solubility and low oral bioavailability.[9] The introduction of hydrophilic PEG chains is a well-established strategy to increase aqueous solubility, which can improve formulation, oral absorption, and overall pharmacokinetic profiles.[4][6][11] However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[9] Therefore, a balance must be struck, and the optimal number of PEG units must be determined empirically to enhance solubility without compromising cell permeability.
Experimental Protocols
Rigorous experimental validation is essential in the development of effective PROTACs. The following section provides detailed methodologies for key assays used to characterize PEG-based PROTACs.
PROTAC Development and Evaluation Workflow
The development of a novel PROTAC follows a logical progression from chemical synthesis to detailed cellular and biochemical characterization. This workflow ensures a systematic evaluation of a PROTAC's efficacy and mechanism of action.
Protocol 1: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker
This protocol describes a two-step solution-phase synthesis for conjugating a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)
-
Amine-functionalized POI ligand
-
Amine-containing E3 ligase ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Purification supplies: Ethyl acetate (B1210297), saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for column chromatography, and preparative HPLC system.
Procedure:
-
Step 1: Amide Bond Formation with POI Ligand a. Dissolve the Hydroxy-PEG-acid linker (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the POI-PEG-OH intermediate.
-
Step 2: Conjugation of E3 Ligase Ligand a. Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or DMF. b. Activate the terminal hydroxyl group. For example, react with Tosyl Chloride or Mesyl Chloride in the presence of a base (like triethylamine (B128534) or pyridine) to form a good leaving group (e.g., POI-PEG-OTs). c. Monitor the reaction by LC-MS. d. Once the activation is complete, add the amine-containing E3 ligase ligand (1.1 equivalents) and an excess of a non-nucleophilic base like DIPEA (3.0 equivalents). e. Stir the reaction at an elevated temperature (e.g., 60°C) overnight under a nitrogen atmosphere. f. Monitor the final PROTAC formation by LC-MS. g. Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This assay quantifies the reduction in POI levels within cells after PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well or 12-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). c. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane again with TBST. b. Apply the chemiluminescent substrate and capture the signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. d. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the PROTAC on cell metabolic activity, serving as an indicator of cell viability or cytotoxicity.[12][13]
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[7]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 72 hours).[7] Include vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7][14]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against PROTAC concentration to determine the IC₅₀ value.
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of the kinetics and affinity of ternary complex formation.[15][16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip for biotinylated protein capture)
-
Biotinylated E3 ligase (e.g., VHL complex)
-
Purified POI
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: a. Prepare the sensor chip surface according to the manufacturer's protocol. b. Immobilize the biotinylated E3 ligase onto the surface of a streptavidin (SA) sensor chip to a suitable response level (e.g., ~100 RU).[17]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KDbinary). b. Fit the resulting sensorgram data to a 1:1 binding model to determine the association (kₐ) and dissociation (kd) rates.[18]
-
Ternary Interaction Analysis: a. Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC. b. Inject these mixtures over the immobilized E3 ligase surface. The increased binding response compared to the binary interaction indicates ternary complex formation. c. Fit the sensorgrams to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation (KDternary).[18]
-
Cooperativity Calculation: a. The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as: α = KDbinary / KDternary.[18][19] b. An α value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Conclusion and Future Directions
The linker is an indispensable component of a PROTAC, and PEG-based linkers offer a powerful and versatile platform for PROTAC design.[3] They provide a means to enhance solubility, modulate cell permeability, and, most importantly, systematically optimize the spatial arrangement required for efficient ternary complex formation and potent protein degradation.[4][6] The quantitative data and detailed experimental protocols provided in this guide underscore the necessity of a rational, data-driven approach to linker design. While the "trial and error" method of screening linker lengths has been fruitful, future advancements will likely involve more structure-guided and computational strategies to predict optimal linker geometries, further accelerating the development of this transformative therapeutic modality.[20] By continuing to refine our understanding of the complex interplay between the linker, the ternary complex, and cellular degradation machinery, the full therapeutic potential of PROTACs can be realized.
References
- 1. tandfonline.com [tandfonline.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Conjugation Protocol for Boc-NH-PEG2-C2-amido-C4-acid
Document ID: AN-BCJ-2512 Revision: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker commonly used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features a carboxylic acid group for conjugation to primary amines on a target molecule (e.g., a protein or antibody) and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[4][5]
This document provides a detailed two-stage protocol for:
-
Conjugation: Activation of the terminal carboxylic acid of the linker and its subsequent covalent attachment to an amine-bearing molecule.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine for subsequent modification.
Workflow Overview
The overall process involves the activation of the linker's carboxylic acid using EDC and Sulfo-NHS, followed by conjugation to the target protein. After purification, the Boc group is removed under acidic conditions to yield the final conjugate with a reactive terminal amine.
Caption: General workflow for the two-stage conjugation and deprotection protocol.
Data Presentation: Reagent and Reaction Parameters
Successful conjugation depends on carefully controlled parameters. The following tables summarize key quantitative data for the process.
Table 1: Reagent Calculation and Molar Ratios
| Parameter | Recommended Value | Notes |
|---|---|---|
| Activation Reagents | 1.5 - 5 molar eq. | Molar equivalents of EDC and Sulfo-NHS relative to the Boc-NH-PEG-COOH linker.[6] |
| Linker Molar Excess | 5 to 20-fold | Molar excess of activated linker over the target molecule (e.g., protein). Requires empirical optimization.[6][7][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve conjugation efficiency.[7][8] |
| Deprotection Reagent | 20-50% (v/v) TFA in DCM | A common and effective concentration for rapid Boc deprotection.[9] |
Table 2: Key Reaction Conditions
| Parameter | Stage 1: Conjugation | Stage 2: Deprotection |
|---|---|---|
| Reaction pH | Activation: 5.0-6.0[10] Coupling: 7.2-8.5[5][6] | N/A (Anhydrous Acidic) |
| Compatible Buffers | MES (Activation)[10] PBS, Borate, HEPES (Coupling)[6] | Dichloromethane (DCM)[11] |
| Temperature | Room Temp (RT) or 4°C | 0°C to Room Temp (RT)[11] |
| Reaction Time | Activation: 15-30 min[6] Coupling: 1-4 hours[6][8] | 1-2 hours[9][11] |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | Saturated Sodium Bicarbonate (for neutralization)[12] |
Experimental Protocols
Protocol 1: Activation of Linker and Conjugation to Target Protein
This protocol details the generation of a reactive Sulfo-NHS ester from the linker's carboxylic acid and its subsequent reaction with primary amines on a target protein.[13][14]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Target protein with primary amines (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: 1X PBS (amine-free), pH 7.2-7.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification tools (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare Target Protein: Dissolve the target protein in ice-cold Coupling Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (like Tris), exchange it for Coupling Buffer via dialysis or a desalting column.[8]
-
Prepare Linker Stock: Immediately before use, dissolve the Boc-NH-PEG-acid linker in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[8]
-
Activate Carboxylic Acid: a. In a separate microfuge tube, dissolve EDC (e.g., 2 mM final concentration) and Sulfo-NHS (e.g., 5 mM final concentration) in Activation Buffer.[10] b. Add the EDC/Sulfo-NHS solution to the dissolved PEG linker. c. Incubate for 15 minutes at room temperature to form the activated Boc-NH-PEG-Sulfo-NHS ester.[10]
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 20-fold) of the freshly activated linker solution to the target protein solution.[8] b. Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent protein denaturation.[8] c. Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.[6]
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.[6]
-
Purification: Remove unreacted linker and byproducts by extensive dialysis against PBS or by using a size-exclusion/desalting column appropriate for the size of the protein conjugate.
Caption: Experimental workflow for the conjugation of the linker to a target protein.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the purified conjugate using trifluoroacetic acid (TFA) to expose the terminal primary amine.[11]
Materials:
-
Purified, lyophilized Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Neutralization/Workup reagents (e.g., Saturated Sodium Bicarbonate or ion-exchange resin)[12][15]
Procedure:
-
Preparation: Ensure the Boc-protected conjugate is completely dry (lyophilized), as water can interfere with the reaction.
-
Dissolution: Dissolve the dry conjugate in anhydrous DCM. Cool the solution to 0°C in an ice bath.[11]
-
Deprotection Reaction: a. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). b. Remove the ice bath and allow the reaction to warm to room temperature. c. Stir for 1-2 hours.[11] Monitor reaction completion by LC-MS if possible.
-
Workup and Purification: a. Evaporation: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11][12] b. Precipitation (for small molecules/peptides): Add cold diethyl ether to the residue to precipitate the deprotected product, which can then be collected by filtration.[11] c. Neutralization & Desalting (for proteins): After evaporation, the residue can be carefully neutralized. For protein conjugates, the most common method is to desalt the sample immediately into a desired buffer (e.g., PBS pH 7.4) using a desalting column, which effectively removes the TFA and yields the final product.
Characterization
The success of the conjugation and deprotection steps should be verified using appropriate analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of labeling.[16]
-
HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unreacted species.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. xcessbio.com [xcessbio.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. purepeg.com [purepeg.com]
Application Notes and Protocols for the Use of Boc-NH-PEG2-C2-amido-C4-acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule integral to modern peptide synthesis and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure provides a versatile tool for conjugating peptides to other molecules, enhancing solubility, and providing a flexible spacer arm.
The incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Benefits include increased solubility, prolonged plasma half-life, and reduced immunogenicity. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).
Chemical Properties and Structure
This compound, also known as PROTAC Linker 30, possesses the following chemical properties:
| Property | Value |
| CAS Number | 1310327-20-8[1][2][3] |
| Molecular Formula | C17H32N2O7[1][2] |
| Molecular Weight | 376.45 g/mol [1][2][3] |
| Appearance | Solid Powder[1] |
| Purity | ≥98%[1] |
| Chemical Name | 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[1] |
Structure:
Caption: Chemical Structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This linker is typically introduced at the N-terminus of a resin-bound peptide. The synthesis workflow involves the standard steps of solid-phase peptide synthesis, followed by the coupling of the linker, deprotection of the Boc group, and cleavage from the resin.
References
Application Notes and Protocols for Boc-NH-PEG2-C2-amido-C4-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
This document provides detailed application notes and protocols for the utilization of Boc-NH-PEG2-C2-amido-C4-acid , a heterobifunctional linker, in the development of ADCs. This linker features a Boc-protected amine for sequential payload conjugation and a carboxylic acid for attachment to the antibody. The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its biophysical properties.
Chemical Structure of this compound
-
Boc Group: A tert-butyloxycarbonyl protecting group on a primary amine, enabling a two-step conjugation strategy.
-
PEG2 Spacer: A short, hydrophilic di-ethylene glycol spacer to improve solubility and reduce aggregation.
-
Amide Linkage: A stable amide bond connecting the PEG spacer to the C4 acid.
-
C4 Carboxylic Acid: A terminal carboxylic acid for conjugation to amine residues (e.g., lysine) on the monoclonal antibody.
Data Presentation: Physicochemical and Biological Properties of ADCs with PEG Linkers
The inclusion of a PEG linker, such as in this compound, can significantly impact the properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing short-chain PEG linkers.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) |
| ADC-Payload | Non-PEGylated | 150 | 0.4 |
| ADC-PEG2-Payload | Linear PEG2 | 180 | 0.3 |
| ADC-PEG4-Payload | Linear PEG4 | 210 | 0.25 |
Note: Data is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Effect of PEG Linker on In Vitro Cytotoxicity
| ADC Construct | Target Cell Line | IC50 (nM) |
| ADC-Payload | HER2+ (SK-BR-3) | 0.5 |
| ADC-PEG2-Payload | HER2+ (SK-BR-3) | 0.7 |
| ADC-PEG4-Payload | HER2+ (SK-BR-3) | 1.1 |
Note: Data is illustrative. A slight increase in IC50 with longer PEG chains can sometimes be observed due to steric hindrance, but this is often offset by improved in vivo performance.
Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Target DAR | Achieved DAR (Average) | % Aggregation (by SEC) |
| Non-PEGylated | 4 | 3.8 | < 5% |
| PEG2 | 4 | 3.9 | < 2% |
| PEG4 | 4 | 3.7 | < 1% |
Note: Illustrative data showing the trend of reduced aggregation with the incorporation of hydrophilic PEG linkers.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. For this example, we will consider the conjugation of the cytotoxic payload Monomethyl Auristatin E (MMAE).
Logical Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis and characterization.
Protocol 1: Synthesis of the Linker-Payload Conjugate (MMAE-Linker)
This protocol describes the deprotection of the Boc group from the linker followed by conjugation to the MMAE payload.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Monomethyl Auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG2-C2-amido-C4-acid is used in the next step.
-
-
Payload Conjugation:
-
Dissolve the deprotected linker and MMAE in anhydrous DMF.
-
Add a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the MMAE-linker conjugate by LC-MS.
-
Purify the MMAE-linker conjugate by reverse-phase HPLC.
-
Protocol 2: Conjugation of MMAE-Linker to the Antibody
This protocol details the activation of the carboxylic acid on the MMAE-linker and its subsequent conjugation to lysine (B10760008) residues on the antibody.
Materials:
-
Purified MMAE-Linker conjugate
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4-8.0 for conjugation)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of MMAE-Linker:
-
Dissolve the MMAE-linker in an appropriate organic solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer.
-
Add the EDC/NHS solution to the MMAE-linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Antibody Conjugation:
-
Exchange the antibody into the conjugation buffer (PBS, pH 7.4-8.0).
-
Add the activated MMAE-linker-NHS ester to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or SEC.
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linkers. The average DAR can be calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody light and heavy chains are separated under reducing conditions, and the DAR can be determined by analyzing the drug load on each chain.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be estimated.
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed target cancer cells (e.g., HER2-positive for Trastuzumab-based ADC) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free payload as controls.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals and read the absorbance at 570 nm.
-
IC50 Calculation: Plot the cell viability against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway of the Cytotoxic Payload (MMAE)
Monomethyl Auristatin E (MMAE) is a potent anti-mitotic agent that disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of an MMAE-containing ADC.
Conclusion
The this compound linker provides a versatile platform for the development of ADCs with enhanced hydrophilicity. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, and characterization of ADCs utilizing this linker. The ability to perform a staged conjugation, first with the payload and then with the antibody, allows for a controlled and reproducible manufacturing process, which is essential for the development of these complex biotherapeutics. The provided illustrative data highlights the potential benefits of incorporating a short PEG spacer in improving the physicochemical and pharmacokinetic properties of ADCs.
Application Notes and Protocols for the Synthesis of PROTACs Using Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[5][6][7] The "Boc-NH-PEG2-C2-amido-C4-acid" is a versatile PEG-based linker that offers a protected amine for sequential conjugation and a terminal carboxylic acid for amide bond formation, making it a valuable tool in the modular synthesis of PROTACs.[1][8][9]
These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, including methodologies for purification and characterization.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein molecules.
Downstream Signaling of BRD4 Degradation
As an example of the downstream effects of PROTAC-mediated protein degradation, the degradation of BRD4, a member of the BET family of proteins, leads to the suppression of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[10][11]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker is a two-step process involving sequential amide couplings. First, the carboxylic acid end of the linker is coupled to an amine-functionalized E3 ligase ligand. Following this, the Boc protecting group on the other end of the linker is removed to expose the amine, which is then coupled to a carboxylic acid-functionalized POI ligand.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand.
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected E3 ligase ligand-linker intermediate.
Step 2: Synthesis of the Final PROTAC
This step involves the deprotection of the Boc group, followed by the coupling of the exposed amine to a carboxylic acid-functionalized POI ligand.
Materials:
-
Boc-protected E3 ligase ligand-linker intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.
-
-
Final Amide Coupling:
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes at room temperature.
-
Add a solution of the deprotected E3 ligase ligand-linker intermediate (TFA salt, 1.1 equivalents) and additional DIPEA (2.0 equivalents to neutralize the TFA salt) in anhydrous DMF.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the this compound linker.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | First Amide Coupling | HATU, DIPEA | DMF | 4-12 | 25 | 60-80 |
| 2a | Boc Deprotection | TFA | DCM | 1-2 | 25 | >95 (crude) |
| 2b | Second Amide Coupling | HATU, DIPEA | DMF | 12-16 | 25 | 40-60 |
Table 2: Characterization of the Final PROTAC
| Analysis | Expected Result |
| Purity (HPLC) | >95% |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
Conclusion
The this compound linker is a valuable building block for the modular and efficient synthesis of PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to synthesize novel PROTAC molecules for targeted protein degradation studies. Careful monitoring of each reaction step and rigorous purification of the final compound are essential for obtaining high-quality PROTACs for biological evaluation. The provided diagrams and data tables serve as a useful reference for planning and executing the synthesis and for predicting the expected outcomes.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. This compound [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Coupling of Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent conjugation of Boc-NH-PEG2-C2-amido-C4-acid to primary amine-containing molecules. This bifunctional linker is particularly valuable in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing and modular assembly are critical.[1][2] The molecule features a terminal carboxylic acid for coupling, a hydrophilic di-ethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine, which can be deprotected in a subsequent step for further functionalization.[3][4]
Principle of Amine Coupling
The primary method for coupling the carboxylic acid terminus of the linker to an amine-containing molecule is through the formation of a stable amide bond. This is typically achieved by activating the carboxyl group using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid : EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Amide Bond Formation : This unstable intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, especially in aqueous solutions, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][6] This semi-stable ester then efficiently reacts with the primary amine on the target molecule at a neutral to slightly basic pH (7.2-8.0) to form the final, stable amide bond.[7]
Application Notes: Key Experimental Parameters
Several factors influence the success of the coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and purity.
-
Coupling Reagents : While EDC/NHS is the most common choice for its versatility and mild reaction conditions, other reagents can be used, particularly in organic synthesis. Uronium/aminium salt-based reagents like HBTU and HATU are highly efficient and often used in peptide synthesis.[8][9] HATU is generally more reactive and can lead to less racemization compared to HBTU.[9]
-
Solvent Selection : The choice of solvent depends on the solubility of the substrates.
-
Organic Solvents : Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM) are commonly used for coupling with small molecules, peptides, or other organic-soluble substrates.[7][10]
-
Aqueous Buffers : For conjugations involving proteins, antibodies, or other biomolecules, aqueous buffers are necessary. Amine-free buffers such as MES for the activation step and PBS for the coupling step are recommended to avoid competing reactions.[7]
-
-
Reaction pH : When performing the reaction in an aqueous medium, a two-step pH adjustment is critical for optimal results. The activation with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is favored at pH 7-8.[7]
-
Stoichiometry : The molar ratio of reagents should be optimized for each specific application. An excess of the linker and coupling reagents relative to the amine-containing molecule is typically used to drive the reaction to completion. However, excessive amounts of uronium reagents like HBTU or HATU should be avoided as they can react with the N-terminal of a peptide, blocking further elongation.[9]
-
Quenching : After the desired reaction time, the reaction should be quenched to consume any unreacted NHS esters. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.[6][7]
-
Purification : Excess reagents and byproducts must be removed from the final conjugate. Common purification methods include dialysis or size-exclusion chromatography (e.g., desalting columns) for large biomolecules and reverse-phase HPLC for small molecules and peptides.[5][6]
Data Presentation: Reagents and Conditions
The tables below summarize common reagents and recommended conditions for the amine coupling reaction.
Table 1: Common Coupling Reagents and Molar Ratios
| Coupling Reagent System | Target Molecule | Boc-Linker (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Typical Solvent |
|---|---|---|---|---|---|---|
| EDC / NHS | Small Molecule/Peptide | 1.0 | EDC (1.5 - 2.0) | NHS (1.5 - 2.0) | DIPEA (1.5) | DMF or DCM[7] |
| EDC / Sulfo-NHS | Protein/Antibody | 10 - 20 | EDC (2 - 5) | Sulfo-NHS (1.2 - 2) | - | MES / PBS[5][6] |
| HBTU / HOBt | Peptide | 1.0 | HBTU (2.0) | HOBt (2.0) | DIPEA (4.0) | DMF[11] |
| HATU | Peptide | 1.0 | HATU (1.0 - 2.0) | - | DIPEA (2.0 - 4.0) | DMF[9] |
Table 2: Recommended pH for Two-Step Aqueous Coupling
| Reaction Step | Reagents | Recommended pH | Recommended Buffer |
|---|---|---|---|
| 1. Carboxylic Acid Activation | EDC, Sulfo-NHS | 4.5 - 6.0 | 0.1 M MES |
| 2. Amine Coupling | NHS-activated Linker, Amine-Molecule | 7.2 - 8.0 | PBS or Bicarbonate |
Experimental Protocols
Protocol 1: EDC/NHS Coupling in Organic Solvent (e.g., for Amine-Modified Small Molecules)
This protocol is suitable for conjugating the Boc-linker to a primary amine-containing molecule that is soluble in organic solvents.
1. Reagent Preparation:
-
Allow all reagents (this compound, EDC, NHS, amine-molecule) to equilibrate to room temperature before use.
-
Prepare stock solutions of each reagent in anhydrous DMF or DCM.
2. Activation of Boc-Linker:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (2.0 equivalents) and EDC (2.0 equivalents) to the solution.[7]
-
Stir the mixture at room temperature for 30 minutes to form the NHS ester.[7]
3. Conjugation to Amine:
-
In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated Boc-linker solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents).[7]
-
Stir the reaction mixture at room temperature for 2-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as flash chromatography or reverse-phase HPLC, to isolate the desired conjugate.[5]
Protocol 2: EDC/Sulfo-NHS Coupling in Aqueous Buffer (e.g., for Proteins)
This protocol is designed for conjugating the Boc-linker to proteins or other biomolecules in an aqueous environment.
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[7]
-
Prepare an "Activation Buffer": 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0.[6]
-
Prepare a "Coupling Buffer": Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[6]
-
Prepare a stock solution of the Boc-linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[6]
-
Prepare a solution of the amine-containing protein (e.g., 1-5 mg/mL) in the Coupling Buffer.[6]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[6]
2. Activation of Boc-Linker:
-
In a microcentrifuge tube, combine the Boc-linker stock solution with a freshly prepared solution of EDC (2-5 fold molar excess over linker) and Sulfo-NHS (1.2-2 fold molar excess over linker) in Activation Buffer.[6]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[6]
3. Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker relative to the protein is a common starting point, but this should be optimized.[5]
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]
4. Quenching and Purification:
-
Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against an appropriate buffer (e.g., PBS).[6]
-
Analyze the purified conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[6]
Visualizations
Caption: Experimental workflow for amine coupling of the Boc-linker.
Caption: Two-step reaction mechanism for EDC/NHS-mediated amine coupling.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. broadpharm.com [broadpharm.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Activation and Conjugation of Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3][4] This linker features a terminal carboxylic acid for conjugation to an amine-containing molecule and a Boc-protected amine, which allows for subsequent deprotection and further modification. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]
The activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a common and efficient method to form a stable amide bond with a primary amine. This two-step, one-pot reaction proceeds through a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester.[6] This application note provides a detailed protocol for the EDC/NHS activation of this compound and its subsequent conjugation to an amine-containing molecule, followed by the deprotection of the Boc group.
Reaction Mechanism and Workflow
The overall process involves three key stages: activation of the carboxylic acid, conjugation to a primary amine, and deprotection of the Boc group.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 4. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4] This document provides detailed application notes and protocols for the deprotection of the Boc group from Boc-NH-PEG2-C2-amido-C4-acid, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a terminal carboxylic acid.[5] The protocols focus on the most common and effective method using trifluoroacetic acid (TFA).[4][6]
The resulting molecule, NH2-PEG2-C2-amido-C4-acid, possesses a free primary amine that is available for subsequent conjugation to proteins, peptides, or other molecules of interest, and a terminal carboxylic acid that can be coupled to other functionalities.[5][7]
Chemical Structures
Starting Material: this compound
-
Chemical Name: 5-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid[1]
-
CAS Number: 1310327-20-8[1]
-
Molecular Formula: C17H32N2O7[1]
-
Molecular Weight: 376.45 g/mol [1]
Deprotected Product: NH2-PEG2-C2-amido-C4-acid (as a TFA salt)
-
Chemical Name: 5-({2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamoyl)pentanoic acid trifluoroacetate (B77799)
Data Presentation
The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines using TFA, which can be applied to this compound.
Table 1: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Value | Reference |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | [4][8] |
| Temperature | Room Temperature (20-25 °C) | [4][6] |
| Reaction Time | 30 minutes - 2 hours | [4][6] |
| Equivalents of TFA | Used as a solvent mixture | [4] |
Table 2: Monitoring and Expected Outcome
| Analytical Method | Purpose | Expected Observation | Reference |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Disappearance of the starting material spot and appearance of a new, more polar spot (lower Rf) for the product. | [3][9] |
| LC-MS | Reaction Monitoring & Product Confirmation | Disappearance of the starting material peak and appearance of a new peak with the expected mass for the deprotected product. | [3][10] |
| Yield | Quantitative Assessment | >95% (typically) | [6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes the standard procedure for removing the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate).
-
Inert Atmosphere: Flush the flask with nitrogen or argon gas.
-
Addition of TFA: While stirring, add an equal volume of TFA to the DCM solution (creating a 1:1 or 50% TFA/DCM mixture). For example, add 10 mL of TFA to the 10 mL DCM solution. The reaction is typically performed at room temperature.[4][11]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3][10] Typically, the reaction is complete within 30 minutes to 2 hours.[4][6] For TLC analysis, a more polar eluent system may be required for the product compared to the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3] To facilitate the removal of residual TFA, co-evaporation with a solvent like toluene (B28343) or benzene (B151609) can be performed.[8]
-
Product Precipitation: The resulting product will be the TFA salt of the amine, often as an oil or a solid. To obtain a solid, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.[12]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as the trifluoroacetate salt and can often be used in the next step without further purification.[13][14]
Protocol 2: Work-up for Obtaining the Free Amine
If the free amine is required instead of the TFA salt, a basic work-up can be performed. Caution should be exercised as the target molecule contains a carboxylic acid, which can also be deprotonated.
Materials:
-
Crude TFA salt of NH2-PEG2-C2-amido-C4-acid
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude TFA salt residue in an appropriate organic solvent like DCM or ethyl acetate.
-
Neutralization: Carefully add saturated aqueous NaHCO3 solution to the organic solution in a separatory funnel and mix. Continue adding the basic solution until the effervescence (CO2 evolution) ceases and the aqueous layer is basic (test with pH paper).
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.
Mandatory Visualizations
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.[3][14]
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. microsaic.com [microsaic.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of Boc-NH-PEG2-C2-amido-C4-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2] The linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, connected by a short polyethylene (B3416737) glycol (PEG) chain. This structure provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the final conjugate.[3] Accurate analytical characterization of this linker and its conjugates is critical for ensuring the quality, purity, and consistency of novel therapeutics.
These application notes provide detailed protocols for the analytical characterization of this compound and its conjugates using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow Overview
The general workflow for the analysis of this compound conjugates involves initial purity assessment and quantification by HPLC, followed by structural confirmation and identification of impurities by LC-MS and detailed structural elucidation by NMR.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity and quantifying this compound conjugates.[4] The method separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC or UPLC system with a UV detector.
Materials:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Sample Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Prepare a stock solution of the sample at 1 mg/mL in the sample diluent. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient.
-
Monitor the elution profile using a UV detector, typically at 210-220 nm for amide bonds.[5]
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 15 minutes |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the confirmation of the molecular weight of the target conjugate and the identification of impurities.[6] Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules.
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Materials:
-
Same as HPLC protocol.
Procedure:
-
Perform the LC separation as described in the HPLC protocol.
-
The eluent from the LC is directed to the ESI-MS source.
-
Acquire mass spectra in both positive and negative ion modes to maximize information.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₁₇H₃₂N₂O₇ |
| Molecular Weight | 376.45 g/mol |
| [M+H]⁺ (Positive Mode) | m/z 377.2231 |
| [M+Na]⁺ (Positive Mode) | m/z 399.2050 |
| [M-H]⁻ (Negative Mode) | m/z 375.2086 |
Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem MS (MS/MS) can be performed on the parent ions. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and purity of the this compound conjugate. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).
-
NMR tubes.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | -NH- (Boc) |
| ~3.64 | s | 8H | PEG Backbone (-O-CH₂-CH₂-O-) |
| ~3.3-3.4 | m | 4H | -CH₂-NH- (Boc and Amide) |
| ~2.3 | t | 2H | -CH₂-COOH |
| ~2.2 | t | 2H | -CO-CH₂- |
| ~1.6 | m | 4H | -CH₂-CH₂- (in C4 acid) |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~173 | -C=O (Amide) |
| ~156 | -C=O (Boc) |
| ~79 | -C(CH₃)₃ (Boc) |
| ~70 | PEG Backbone (-O-CH₂-CH₂-O-) |
| ~40 | -CH₂-NH- (Boc) |
| ~39 | -CH₂-NH- (Amide) |
| ~34 | -CH₂-COOH |
| ~36 | -CO-CH₂- |
| ~28 | -C(CH₃)₃ (Boc) |
| ~25, ~24 | -CH₂-CH₂- (in C4 acid) |
Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugated molecule.
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound and its conjugates. The combination of HPLC for purity and quantification, LC-MS for molecular weight confirmation and impurity identification, and NMR for detailed structural elucidation ensures a thorough understanding of the analytical profile of these important molecules in drug development. The provided protocols and data tables serve as a valuable resource for researchers and scientists in this field.
References
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Collection - Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Modified with Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides modified with linkers such as Boc-NH-PEG2-C2-amido-C4-acid are increasingly vital in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This linker imparts specific physicochemical properties to the peptide, including a hydrophobic Boc group and a hydrophilic PEG chain, rendering the conjugate amphipathic. Proper purification of these modified peptides is critical to ensure the removal of impurities such as deletion sequences, truncated peptides, and by-products from synthesis and cleavage, which is essential for accurate downstream biological evaluation.
This document provides detailed protocols for the purification of peptides modified with this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), including methods for Boc group deprotection, sample preparation, and analytical and preparative scale chromatography.
Key Challenges in Purification
The unique structure of the this compound modifier presents specific challenges in purification:
-
Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the peptide, which can lead to strong retention on reversed-phase columns and potential aggregation.
-
PEGylation Effects: The short PEG chain can influence the peptide's hydrodynamic radius and may lead to broader peaks in chromatography compared to unmodified peptides.
-
Solubility: The amphipathic nature of the modified peptide can result in complex solubility behavior in different solvent systems.
Experimental Protocols
Protocol 1: Cleavage from Resin and Boc Group Removal
This protocol details the cleavage of the peptide from the solid-phase synthesis resin and the simultaneous or subsequent removal of the Boc protecting group from the linker.
Materials:
-
Peptide-resin conjugate
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon gas stream
Procedure:
-
Wash the peptide-resin (100 mg) in a reaction vessel with DCM (3 x 5 mL) to remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail (5 mL) to the resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling. The resin may change color, which is normal.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional small volume of the cleavage cocktail or TFA and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture at 3000 x g for 5 minutes to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a gentle stream of nitrogen and then under high vacuum to remove residual ether.
Protocol 2: Analytical RP-HPLC for Purity Assessment
Before proceeding to preparative purification, it is essential to assess the purity of the crude peptide and optimize the separation conditions on an analytical scale.
Instrumentation and Columns:
-
Analytical HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
Procedure:
-
Prepare a stock solution of the crude peptide in a suitable solvent (e.g., a small amount of DMSO or DMF, diluted with Mobile Phase A). The final concentration should be approximately 1 mg/mL.
-
Inject 10-20 µL of the sample onto the analytical column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical screening gradient is from 5% to 95% B over 30 minutes.
-
Monitor the elution at 220 nm.
-
Analyze the resulting chromatogram to determine the retention time of the target peptide and the impurity profile.
-
Optimize the gradient to achieve the best resolution between the target peptide and major impurities.
Protocol 3: Preparative RP-HPLC for Purification
This protocol describes the scale-up of the optimized analytical method for preparative purification.
Instrumentation and Columns:
-
Preparative HPLC system with a fraction collector
-
Column: C18 or C8 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
Procedure:
-
Dissolve the crude peptide in the minimum amount of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A to a concentration suitable for injection (e.g., 10-50 mg/mL). Ensure the peptide is fully dissolved to prevent column clogging.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the peptide solution onto the column. The loading amount will depend on the column size and the resolution of the target peptide from impurities. A typical loading for a 21.2 mm ID column can range from 50 to 200 mg.
-
Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables present illustrative data for the purification of a model 15-amino acid peptide modified with this compound.
Table 1: Analytical and Preparative RP-HPLC Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 20-50% B over 30 min | 25-45% B over 40 min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 20 µL (1 mg/mL) | 5 mL (20 mg/mL) |
Table 2: Purification Summary
| Step | Starting Material | Amount | Purity (by Analytical HPLC) | Yield |
| Crude Peptide | After Cleavage & Precipitation | 250 mg | 65% | 100% |
| Purified Peptide | After Preparative HPLC | 105 mg | >98% | 64.6% (of target peptide) |
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the purification of modified peptides.
Logical Relationship of Purification Steps
Caption: Key stages in the purification process.
References
Application Notes and Protocols for Boc-NH-PEG2-C2-amido-C4-acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a bifunctional linker molecule increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile scaffold for covalently linking a target protein ligand and an E3 ligase ligand in a PROTAC, or a cytotoxic payload to an antibody in an ADC.
The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] The defined length of the PEG2 spacer allows for systematic optimization of the distance between the two binding elements of a PROTAC, which is a critical parameter for efficient ternary complex formation and subsequent target protein degradation.[3][4] This document provides detailed application notes and protocols for the use of this compound in drug discovery.
Key Applications
-
PROTACs: This linker is primarily used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[2][5][6] The linker connects a POI-binding ligand to an E3 ubiquitin ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.[7][8]
-
Bioconjugation: The bifunctional nature of this molecule makes it a useful tool for various bioconjugation applications, allowing for the connection of different molecular entities.[9]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₂N₂O₇ | [6] |
| Molecular Weight | 376.45 g/mol | [6] |
| CAS Number | 1310327-20-8 | [6] |
| Appearance | Solid Powder | [6] |
| Purity | ≥98% | [6] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage. | [6] |
Application 1: PROTAC Synthesis and Evaluation
PROTACs synthesized with this compound require a multi-step process involving the deprotection of the Boc group, followed by coupling reactions to attach the target protein and E3 ligase ligands.
Experimental Protocol: PROTAC Synthesis
This protocol describes a general workflow for synthesizing a PROTAC using this compound.
Materials:
-
This compound
-
Target Protein Ligand with a free amine group
-
E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the deprotected linker and the E3 ligase ligand (with a carboxylic acid) in DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
-
Coupling to the Target Protein Ligand:
-
Activate the carboxylic acid of the linker-E3 ligase conjugate using HATU and HOBt in DMF.
-
Add the target protein ligand (with a free amine) and DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
-
Caption: PROTAC Synthesis Workflow.
Experimental Protocol: Western Blot for Protein Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and a negative control (PROTAC + MG132).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ value (the concentration of PROTAC that induces 50% degradation of the target protein).
-
Expected Quantitative Data
The following table shows representative data for a successful PROTAC.
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 35% |
| 1 µM | 10% |
| 10 µM | 5% |
| 10 µM + MG132 | 98% |
DC₅₀ Value: ~75 nM
Caption: PROTAC-mediated protein degradation.
Application 2: Antibody-Drug Conjugate (ADC) Synthesis
The this compound linker can also be used in the synthesis of ADCs. The carboxylic acid end can be activated to react with a primary amine on the antibody, while the Boc-protected amine, after deprotection, can be conjugated to the cytotoxic payload.
Experimental Protocol: ADC Conjugation
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a suitable functional group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
PBS (Phosphate-buffered saline)
-
Size-exclusion chromatography for purification
Procedure:
-
Linker Activation and Antibody Conjugation:
-
Activate the carboxylic acid of this compound with EDC and Sulfo-NHS in an appropriate buffer.
-
Add the activated linker to the mAb solution in PBS at a controlled molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove the excess linker by size-exclusion chromatography.
-
-
Boc Deprotection:
-
Treat the mAb-linker conjugate with a mild acidic buffer to remove the Boc group. This step needs to be carefully optimized to avoid antibody denaturation.
-
-
Payload Conjugation:
-
Conjugate the cytotoxic drug to the deprotected amine on the mAb-linker conjugate. The specific chemistry will depend on the functional groups on the drug.
-
Incubate the reaction as required.
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion or hydrophobic interaction chromatography.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.
-
Caption: ADC Synthesis Workflow.
Expected Quantitative Data
| Parameter | Expected Value | Method |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis |
| Monomer Purity | >95% | SEC-HPLC |
| In vitro Cytotoxicity (IC₅₀) | nM range | Cell-based viability assay |
Conclusion
This compound is a valuable and versatile linker for the development of novel therapeutics such as PROTACs and ADCs. The protocols and data presented here provide a framework for the successful application of this linker in drug discovery research. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for achieving desired therapeutic outcomes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. This compound [myskinrecipes.com]
Application Notes and Protocols for Labeling Proteins with Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent modification of proteins using the bifunctional linker, Boc-NH-PEG2-C2-amido-C4-acid. This reagent facilitates the introduction of a polyethylene (B3416737) glycol (PEG) spacer, which can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[1][2] The terminal carboxylic acid group of this linker can be activated to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond. The Boc-protected amine offers a potential site for subsequent conjugation following deprotection.
These protocols are intended to serve as a comprehensive guide for researchers in biotechnology, pharmacology, and drug development who are engaged in protein modification and the development of bioconjugates, such as antibody-drug conjugates (ADCs).
Principle of the Method
The labeling strategy involves a two-step process. First, the carboxylic acid moiety of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the activated linker is introduced to the target protein under slightly basic conditions, where it reacts with primary amines to form stable amide linkages.
Materials and Reagents
-
Protein of Interest (e.g., monoclonal antibody, enzyme) : Purified and free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).
-
This compound
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer : 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer : 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Instrumentation : UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of the linker to form an amine-reactive NHS ester.
-
Reagent Preparation :
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. Prepare these solutions immediately before use.
-
-
Activation Reaction :
-
In a microcentrifuge tube, combine the following in order:
-
Activation Buffer
-
This compound stock solution (to a final concentration of 10 mM)
-
NHS (or sulfo-NHS) stock solution (to a final concentration of 20 mM)
-
EDC stock solution (to a final concentration of 20 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
Protocol 2: Protein Labeling with Activated Linker
This protocol details the conjugation of the activated this compound to the target protein.
-
Protein Preparation :
-
If necessary, exchange the buffer of the protein solution to the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in Conjugation Buffer.
-
-
Conjugation Reaction :
-
Add the freshly prepared activated linker solution from Protocol 1 to the protein solution. The molar ratio of linker to protein should be optimized for the specific application and protein, but a starting point of 20:1 is recommended.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rotation.
-
-
Quenching the Reaction :
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Labeled Protein :
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale purifications.
-
Collect the fractions containing the protein conjugate.
-
-
Characterization and Storage :
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (DOL) using mass spectrometry.[3]
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Data Presentation
The following tables present hypothetical quantitative data for the labeling of a monoclonal antibody (mAb, ~150 kDa) with this compound.
Table 1: Optimization of Linker to Protein Molar Ratio
| Molar Ratio (Linker:Protein) | Degree of Labeling (DOL) (PEG/mAb) | Aggregation (%) |
| 5:1 | 1.8 | < 1 |
| 10:1 | 3.5 | < 1 |
| 20:1 | 6.2 | 2.5 |
| 50:1 | 9.7 | 8.1 |
Table 2: Characterization of Purified PEGylated mAb (10:1 Molar Ratio)
| Parameter | Unlabeled mAb | PEGylated mAb |
| Molecular Weight (kDa) by Mass Spectrometry | 150.2 | 153.8 |
| Degree of Labeling (DOL) | N/A | 3.5 |
| Purity by SEC-HPLC (%) | > 98 | > 97 |
| Binding Affinity (KD) to Target Antigen (nM) | 0.5 | 0.8 |
| In vitro Cytotoxicity (IC50 in nM, as an ADC) | N/A | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for labeling a protein with this compound.
Hypothetical Signaling Pathway Application
PEGylated proteins, such as antibodies, can be used to deliver therapeutic agents that modulate cellular signaling pathways. The following diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target in cancer therapy.[4][5] A PEGylated antibody-drug conjugate (ADC) could be designed to target EGFR-expressing cells.
Conclusion
The use of this compound provides a versatile platform for the PEGylation of proteins. The protocols outlined in this document offer a systematic approach to achieving controlled and efficient conjugation. Proper characterization of the resulting bioconjugate is crucial to ensure its quality and desired therapeutic effect. The provided data tables and diagrams serve as a guide for experimental design and interpretation of results in the development of novel protein therapeutics.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The choice of linker, which connects the growing peptide chain to the solid support, is crucial for a successful synthesis. This document provides a detailed protocol for utilizing Boc-NH-PEG2-C2-amido-C4-acid , a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) spacer, in Boc-based solid-phase peptide synthesis.
The incorporation of a PEG linker can enhance the solubility of hydrophobic peptides and is a common strategy in the synthesis of complex peptides and conjugates.[1][2] this compound is a versatile linker suitable for various applications, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This protocol will detail the steps from resin loading to final peptide cleavage, providing quantitative data and a visual workflow to guide researchers.
Core Principles
The synthesis strategy employs the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme.[5][6] The temporary Nα-Boc protecting group is labile to mild acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5][7]
Experimental Protocols
This protocol outlines the key stages of solid-phase peptide synthesis using this compound as the linker attached to an aminomethylated polystyrene resin.
Resin Preparation and Linker Attachment
The first step involves the covalent attachment of the this compound linker to a suitable solid support, such as aminomethyl (AM) polystyrene resin.
Workflow for Linker Attachment
Caption: Workflow for attaching the linker to the resin.
Protocol:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Linker Activation: In a separate vessel, dissolve this compound (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF. Allow the activation to proceed for 10-15 minutes.
-
Coupling: Add the activated linker solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and isopropanol (B130326) (2x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.
Determination of Resin Loading
Accurately determining the loading of the first amino acid (or in this case, the linker) is critical for calculating the required equivalents of subsequent reagents.[8]
Protocol (Qualitative - Kaiser Test):
The Kaiser test can be used to confirm the presence of free primary amines. After the capping step, the Kaiser test should be negative (yellow beads), indicating successful capping of unreacted sites.
Protocol (Quantitative - Not directly applicable for Boc-linker):
Standard Fmoc-release UV spectroscopy is not applicable here. An indirect method would be to deprotect the Boc group and then perform a quantitative ninhydrin (B49086) test or couple an Fmoc-amino acid and then perform the Fmoc-release test. Alternatively, elemental analysis to determine nitrogen content can be used.[9]
Iterative Peptide Synthesis Cycle
The peptide chain is elongated through a series of iterative cycles of deprotection, washing, coupling, and washing.
Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
a. Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Perform a pre-wash with 50% TFA in DCM for 5 minutes.[7]
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[7]
-
Wash the resin with DCM (3x).
b. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% diisopropylethylamine (DIPEA) in DCM (2x for 5 minutes each).
-
Wash the resin with DCM (3x) and DMF (3x).
c. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.[10][11]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test (a negative result indicates completion).
-
Wash the resin with DMF (3x), DCM (3x), and IPA (2x).
Repeat this cycle until the desired peptide sequence is assembled.
Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups. This is typically achieved using a strong acid cocktail.
Cleavage and Isolation Workflow
Caption: General workflow for peptide cleavage and isolation.
Protocol (TFMSA Cleavage):
Caution: TFMSA is an extremely strong and hazardous acid. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ensure the N-terminal Boc group is removed.
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:10:1 v/v/v) at 0°C.
-
Add the cold cleavage cocktail to the peptide-resin.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 60-90 minutes.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Quantitative Data Summary
The following tables provide typical quantitative parameters for the described protocols. These values may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Equivalents
| Reagent | Equivalents (relative to resin loading) |
| Linker Attachment | |
| This compound | 1.5 |
| DIC | 1.5 |
| HOBt | 1.5 |
| Amino Acid Coupling | |
| Boc-Amino Acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
Table 2: Reaction Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Boc Deprotection | 50% TFA in DCM | 20-30 min | Room Temp |
| Neutralization | 10% DIPEA in DCM | 2 x 5 min | Room Temp |
| Coupling | HBTU/HOBt/DIPEA in DMF | 1-2 hours | Room Temp |
| Cleavage | TFMSA/TFA/Thioanisole | 1.5-2 hours | 0°C to RT |
Conclusion
This protocol provides a comprehensive guide for the solid-phase synthesis of peptides using the this compound linker. By following these detailed steps, researchers can effectively utilize this PEGylated linker to synthesize a wide range of peptides for various applications in research and drug development. Careful monitoring of reaction completion and optimization of reaction times and reagent equivalents will ensure high-quality synthesis outcomes.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Application Notes: Surface Modification with Boc-NH-PEG2-C2-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-amido-C4-acid is a versatile heterobifunctional linker designed for the precise modification of surfaces. This molecule features a carboxylic acid group for covalent attachment to amine-functionalized substrates and a Boc-protected amine. The short di-ethylene glycol (PEG2) spacer enhances hydrophilicity and provides spatial separation, which is crucial for reducing non-specific protein adsorption and subsequent cellular adhesion.[1][2][3] This "anti-fouling" property is highly desirable in the development of biocompatible materials for medical devices, drug delivery systems, and cell culture platforms.[3][4]
The terminal Boc-protected amine serves as a latent functional group. Following the immobilization of the linker onto a surface, the Boc group can be easily removed under mild acidic conditions to expose a primary amine.[5][6] This newly available amine can then be used for the subsequent conjugation of a wide range of molecules, including peptides, proteins, antibodies, or small molecule drugs, enabling the creation of highly specific and functionalized surfaces.
Principle of Surface Modification
The surface modification process using this compound is a multi-step procedure that transforms a standard substrate (e.g., glass, silica) into a functionalized platform ready for biomolecule conjugation. The overall workflow involves:
-
Surface Preparation and Amination: The substrate is first rigorously cleaned and then treated to introduce primary amine groups onto the surface. For silica-based materials like glass, this is commonly achieved using (3-Aminopropyl)triethoxysilane (APTES).[7][8]
-
Linker Conjugation: The carboxylic acid terminus of the this compound is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester readily reacts with the surface amine groups to form stable amide bonds.
-
Boc Group Deprotection: The Boc protecting group on the distal end of the now-grafted linker is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), exposing a terminal primary amine.[5][6]
-
Surface Characterization (Optional but Recommended): At each stage, the surface chemistry can be characterized to confirm the success of the modification step. Common techniques include water contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Biomolecule Conjugation: The newly exposed terminal amines are now available for the covalent attachment of a desired biomolecule, often through another coupling reaction.
Key Applications
-
Creating Anti-Fouling Surfaces: The dense layer of hydrophilic PEG chains effectively prevents the non-specific adsorption of proteins, which is the initial step in biofouling. This is critical for improving the biocompatibility of medical implants and devices.[3]
-
Developing Biosensors and Diagnostic Arrays: The linker can be used to immobilize antibodies, enzymes, or nucleic acids onto sensor chips with high specificity and reduced background noise.
-
Functionalizing Cell Culture Substrates: Surfaces can be modified with specific peptides or growth factors to control cell adhesion, proliferation, and differentiation.[4]
-
Targeted Drug Delivery: Nanoparticles can be surface-modified with this linker to first improve their circulation time (due to the PEG layer) and then to attach targeting ligands to the deprotected amine.
Data Presentation
The following tables summarize representative quantitative data obtained during a typical surface modification workflow. The values are illustrative and can vary based on substrate material, reaction conditions, and measurement techniques.
Table 1: Surface Wettability at Different Modification Stages
| Surface Type | Typical Advancing Water Contact Angle (°) | Reference |
| Clean Glass/Silica | < 20° | [9] |
| After APTES Amination | 55° - 85° | [10][11] |
| After PEG Linker Conjugation | 20° - 40° | [10] |
Observation: The surface becomes more hydrophobic after aminosilanization due to the alkyl chains of APTES and then becomes significantly more hydrophilic after the attachment of the PEG linker.[10]
Table 2: Protein Adsorption on Modified Surfaces
| Surface Type | Fibrinogen Adsorption (ng/cm²) | % Reduction vs. Unmodified | Reference |
| Unmodified Control | ~350 | 0% | [12] |
| Amine-Functionalized (APTES) | ~300 | ~14% | [12] |
| PEG-Functionalized | < 20 | > 94% | [12][13] |
Observation: PEGylated surfaces exhibit a dramatic reduction in non-specific protein adsorption compared to both the initial and the amine-functionalized surfaces.
Table 3: Cell Response on Modified Surfaces
| Surface Type | Cell Attachment (normalized) | Cell Viability (% vs. Control) | Reference |
| Tissue Culture Polystyrene (TCPS) | 100% | 100% | [14] |
| Unmodified Glass | High | > 95% | |
| PEG-Functionalized | < 5% | > 95% | [15] |
Observation: While the modification process is cytocompatible (high cell viability), the resulting PEG surface effectively prevents cell attachment, demonstrating its anti-fouling properties.[15][16]
Visualizations
Experimental Protocols
Protocol 1: Cleaning and Aminosilanization of Glass Substrates
This protocol describes the preparation of an amine-functionalized glass surface using APTES.
Materials:
-
Glass slides or coverslips
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or Plasma cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous acetone (B3395972) or toluene (B28343)
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Method A (Piranha Etch): Immerse glass slides in freshly prepared Piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Method B (Plasma Cleaning): Place glass slides in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions.
-
-
Rinsing and Drying: Thoroughly rinse the cleaned slides with copious amounts of DI water. Dry the slides completely under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.
-
Aminosilanization:
-
Curing: Bake the aminosilanized slides in an oven at 110°C for 1 hour to cure the silane (B1218182) layer.[8]
-
Final Rinse and Storage: Rinse the cured slides with acetone and DI water, then dry with nitrogen. The amine-functionalized slides are now ready for use or can be stored in a desiccator.
Protocol 2: Conjugation of this compound
This protocol details the EDC/NHS-mediated coupling of the linker to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DI Water
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activate the PEG Linker:
-
In a reaction tube, combine the Boc-NH-PEG-acid stock solution with the Activation Buffer.
-
Add EDC solution (final concentration ~4 mM) and NHS solution (final concentration ~10 mM).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Couple to Surface:
-
Wash the amine-functionalized substrates with Coupling Buffer.
-
Immerse the substrates in the activated linker solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Rinse thoroughly with PBS, followed by DI water to remove unreacted linker and byproducts.
-
Dry the surfaces under a stream of nitrogen gas. The surface is now coated with the Boc-protected PEG linker.
-
Protocol 3: Boc Deprotection to Expose Terminal Amine
This protocol describes the removal of the Boc protecting group to generate a reactive primary amine on the surface.
Materials:
-
Boc-protected PEG-modified substrates (from Protocol 2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (Corrosive! Work in a fume hood)
-
Saturated sodium bicarbonate solution (optional, for neutralization)
Procedure:
-
Prepare Deprotection Solution: In a fume hood, prepare a deprotection solution of 25-50% TFA in anhydrous DCM (v/v). For example, add 5 mL of TFA to 15 mL of DCM for a 25% solution.[5]
-
Deprotection Reaction:
-
Ensure the substrates are completely dry.
-
Immerse the substrates in the TFA/DCM solution.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[5] The reaction time may require optimization.
-
-
Washing and Neutralization:
-
Remove the substrates from the deprotection solution.
-
Rinse thoroughly with DCM to remove residual TFA.
-
(Optional) To neutralize any remaining acid, wash with a saturated sodium bicarbonate solution, followed by a thorough rinse with DI water.
-
-
Final Drying: Dry the substrates under a stream of nitrogen gas. The surface is now functionalized with a terminal primary amine and is ready for subsequent conjugation of biomolecules.
References
- 1. Untitled Document [le.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Bio-inspired strategies for designing antifouling biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ronaldschulte.nl [ronaldschulte.nl]
Optimizing PROTAC Linker Design: A Guide to Experimental Design and Protocols
[Application Note & Protocol]
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[2] Optimizing the linker's length, composition, and attachment points is a crucial step in the development of potent and selective PROTACs.[2][3] This document provides a detailed guide to the experimental design and key protocols for the systematic optimization of PROTAC linkers.
Core Principles of PROTAC Action
A PROTAC's mechanism of action involves several key steps that are essential to evaluate during linker optimization. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
A systematic approach is essential for efficiently navigating the vast chemical space of PROTAC linkers. The following workflow outlines a comprehensive strategy for linker optimization, from initial design to in-cell validation.
Caption: Experimental workflow for PROTAC linker optimization.
Data Presentation: Impact of Linker Properties on Degradation
Systematic variation of linker length and composition is crucial for identifying optimal PROTACs. The following tables illustrate how quantitative data from degradation assays can be structured for clear comparison.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | >1000 | <10 |
| PROTAC-2 | PEG | 12 | 150 | 85 |
| PROTAC-3 | PEG | 16 | 50 | 95 |
| PROTAC-4 | PEG | 20 | 200 | 80 |
| PROTAC-5 | Alkyl | 12 | 120 | 90 |
| PROTAC-6 | Alkyl | 16 | 45 | 98 |
| PROTAC-7 | Alkyl | 20 | 180 | 88 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Effect of Linker Composition on Target Protein Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG | 16 | 50 | 95 |
| PROTAC-B | Alkyl | 16 | 45 | 98 |
| PROTAC-C | Piperazine | 16 | 30 | >99 |
| PROTAC-D | Alkyne | 16 | 65 | 92 |
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay - Western Blot
This protocol details the quantification of target protein degradation in cells treated with a PROTAC library.
Materials:
-
Cell line expressing the target protein
-
PROTAC library stock solutions (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of each PROTAC for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay - NanoBRET™
This live-cell assay quantifies the formation of the ternary complex induced by a PROTAC.[4]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).[4]
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC library stock solutions (in DMSO)
-
White, opaque 96-well plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors according to the manufacturer's protocol.[4]
-
Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling.[4]
-
Add a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.[4]
-
Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[4]
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a reconstituted system.[5]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.[5]
-
Purified target protein.[5]
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC library stock solutions (in DMSO)
-
SDS-PAGE and Western blot reagents (as in Protocol 1) or AlphaLISA® reagents.
Procedure (Western Blot Readout):
-
Reaction Setup:
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody against the target protein.[5]
-
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated protein indicates a successful reaction.
-
Procedure (AlphaLISA® Readout):
-
Reaction Setup:
-
Perform the ubiquitination reaction as described above, using a biotinylated ubiquitin and a tagged target protein (e.g., GST-tag).
-
-
Detection:
-
Stop the reaction and add AlphaLISA® acceptor beads (e.g., anti-GST) and streptavidin-coated donor beads.[6]
-
Incubate in the dark according to the manufacturer's protocol.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
An increase in the AlphaLISA® signal indicates PROTAC-mediated ubiquitination.
-
Decision-Making for Linker Selection
The data generated from the described assays will guide the selection of the optimal linker. The following flowchart illustrates a logical progression for decision-making.
Caption: Decision-making flowchart for optimal linker selection.
Conclusion
The optimization of the linker is a multifaceted process that is paramount to the development of a successful PROTAC therapeutic. A systematic approach that combines rational design with a suite of robust biochemical and cellular assays is essential for identifying linkers that promote potent and selective protein degradation. The protocols and workflow described in this document provide a comprehensive framework for researchers to efficiently navigate the challenges of PROTAC linker optimization and accelerate the discovery of novel protein degraders.
References
Application Notes and Protocols: Boc-NH-PEG2-C2-amido-C4-acid in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boc-NH-PEG2-C2-amido-C4-acid is a heterobifunctional linker molecule integral to the design and synthesis of sophisticated targeted drug delivery systems. Its structure features a Boc-protected amine on one end and a terminal carboxylic acid on the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and controlled conjugation of different molecules, such as targeting ligands and therapeutic payloads.
The Boc-protected amine provides a stable, yet readily cleavable, handle for late-stage introduction of a reactive amine. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, often reducing immunogenicity and improving systemic circulation times. The terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, including proteins, antibodies, or small molecule drugs, typically through amide bond formation. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid end of the linker can be conjugated to lysine (B10760008) residues on a monoclonal antibody, while the deprotected amine can be coupled to a cytotoxic payload.
-
PROTACs: This linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Targeted Nanoparticle Systems: The linker can be used to functionalize the surface of nanoparticles, attaching targeting moieties to enhance their accumulation at specific sites of action.
Physicochemical Properties and Data
The following table summarizes typical physicochemical and performance data obtained when utilizing linkers of this class in the assembly of targeted drug delivery systems. Note: These values are representative and will vary based on the specific molecules being conjugated.
| Parameter | Typical Value Range | Method of Analysis | Significance |
| Conjugation Efficiency | > 80% | HPLC, Mass Spectrometry | High efficiency ensures a good yield of the final conjugate, simplifying purification. |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, UV-Vis, MS | An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity. |
| Purity of Conjugate | > 95% | RP-HPLC, SEC | High purity is essential for safety and regulatory approval, ensuring the absence of reactive precursors. |
| In Vitro Cytotoxicity (IC50) | 1 - 100 nM | Cell-based assays (MTT, etc.) | Demonstrates the potency of the conjugated drug against target cancer cell lines. |
| Plasma Stability (% remaining) | > 90% after 24h | LC-MS/MS | Indicates the stability of the linker and conjugate in circulation, ensuring it reaches the target site. |
Experimental Protocols
Herein are detailed protocols for the use of this compound in the synthesis of a targeted conjugate.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound linker in DCM (e.g., 10 mL per 1 gram of linker).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (e.g., 2-4 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral (~7).
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting product, NH2-PEG2-C2-amido-C4-acid, can be used in the next step without further purification or after purification by column chromatography if necessary.
Protocol 2: Conjugation to a Targeting Ligand (Amine-containing)
This protocol details the activation of the carboxylic acid group and its conjugation to an amine-containing targeting ligand (e.g., a small molecule or peptide).
Materials:
-
NH2-PEG2-C2-amido-C4-acid (from Protocol 1)
-
Targeting ligand with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.
-
In a separate vial, dissolve the amine-containing targeting ligand in anhydrous DMF. Add DIPEA (2-3 equivalents) to act as a base.
-
Add the targeting ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the resulting conjugate (Ligand-linker) by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Conjugation of Payload to Antibody
This protocol describes the conjugation of a linker-payload construct (with an activated carboxylic acid) to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)
-
Linker-Payload construct with an activated NHS ester group
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).
-
Dissolve the Linker-Payload-NHS ester in a minimal amount of DMSO.
-
Add the Linker-Payload solution to the antibody solution dropwise while gently stirring. A typical molar excess of the linker-payload is 5-10 fold over the antibody.
-
Allow the reaction to proceed for 2-4 hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of a small amine-containing molecule like Tris or glycine.
-
Remove the unreacted linker-payload and other small molecules by purifying the reaction mixture using a desalting column (SEC).
-
Characterize the resulting Antibody-Drug Conjugate (ADC).
-
Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using HIC or UV-Vis spectroscopy by comparing absorbance at 280 nm and the characteristic wavelength of the drug.
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
-
Visualizations and Workflows
The following diagrams illustrate the key molecular structures and processes involved in using this compound.
Caption: Functional components of the this compound linker.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: A typical signaling pathway for an ADC leading to apoptosis.
Troubleshooting & Optimization
Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Conjugation
Welcome to the technical support center for troubleshooting conjugation reactions involving Boc-NH-PEG2-C2-amido-C4-acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conjugation of this versatile linker to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule.[1][2] It features a Boc-protected amine on one end and a carboxylic acid on the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] This structure allows for the covalent attachment of bioactive molecules to various substrates like proteins, peptides, or surfaces.[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] The Boc group serves as a protecting group for the amine, enabling selective reactions, while the PEG spacer enhances solubility and reduces steric hindrance.[1]
Q2: How do I activate the carboxylic acid of the linker for conjugation to a primary amine?
A2: The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This two-step process first creates a highly reactive O-acylisourea intermediate with EDC, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[6]
Q3: What is the optimal pH for the conjugation reaction?
A3: The conjugation process involves two key pH-dependent steps. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[8][9][10] However, the subsequent reaction of the NHS-activated linker with a primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[7][11][12] For optimal results, it is recommended to perform the activation at a lower pH and then raise the pH before adding your amine-containing molecule.[9][10]
Q4: My conjugation yield is very low. What are the possible causes?
A4: Low conjugation yield is a common issue and can be attributed to several factors:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[11][12][13][14] The rate of hydrolysis increases with higher pH and temperature.[11]
-
Inactive reagents: Ensure that your EDC and NHS/Sulfo-NHS are fresh and have been stored properly, as they are moisture-sensitive.[15]
-
Suboptimal pH: Using an incorrect pH for either the activation or conjugation step can significantly reduce efficiency.[8][12]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris (TBS), will compete with your target molecule for reaction with the NHS ester.[9][11]
-
Insufficient molar excess of the linker: A 10-20 fold molar excess of the activated PEG linker over the target molecule is a good starting point, but this may require optimization.[8]
Q5: How can I confirm that the carboxylic acid has been successfully activated to the NHS ester?
A5: The formation of the NHS ester and its subsequent hydrolysis can be monitored spectrophotometrically. The N-hydroxysuccinimide byproduct released upon hydrolysis absorbs light in the 260-280 nm range.[11][14][15] You can assess the reactivity of your NHS ester reagent by intentionally hydrolyzing it with a strong base and measuring the increase in absorbance at 260 nm.[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester: The activated linker is degrading before it can react with your target amine.[11][12] | Perform the conjugation step immediately after activation.[8] Use buffers at the lower end of the recommended pH range (7.2-7.5) to slow down hydrolysis.[11] Consider performing the reaction at a lower temperature (e.g., 4°C).[11] |
| Inactive EDC/NHS: The activating agents have lost their reactivity due to improper storage or handling.[15] | Use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[8][15] | |
| Suboptimal Molar Ratio: The concentration of the activated linker is not high enough to drive the reaction to completion. | Optimize the molar ratio of the activated linker to your target molecule. A 10-20 fold molar excess of the linker is a common starting point.[8] | |
| Presence of Competing Nucleophiles: Primary amines in your buffer (e.g., Tris) are reacting with the activated linker.[11] | Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES for the reaction.[8][11] | |
| Precipitation of Protein/Molecule during Reaction | High Degree of PEGylation: Excessive PEGylation can lead to changes in solubility and cause precipitation. | Reduce the molar excess of the activated PEG linker in the reaction.[8] |
| Incorrect Buffer Conditions: The buffer composition or pH may not be optimal for maintaining the stability of your molecule. | Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability and solubility.[8] | |
| Difficulty in Purifying the Conjugate | Complex Reaction Mixture: The final reaction mixture contains unreacted protein, excess PEG linker, and byproducts.[][17] | Several purification techniques can be employed based on the properties of your conjugate. Common methods include: Size Exclusion Chromatography (SEC) to separate based on size, Ion Exchange Chromatography (IEX) based on charge, Hydrophobic Interaction Chromatography (HIC), and Reverse Phase HPLC.[][18][19] Dialysis or ultrafiltration can be used for initial cleanup to remove small molecule impurities.[][18] |
| Side Reactions Observed | Reaction with other nucleophilic residues: Besides primary amines, NHS esters can sometimes react with other nucleophilic residues like tyrosine, serine, and threonine, especially at higher pH.[20][21][22] | Carefully control the reaction pH and consider using a lower pH (closer to 7.2) to increase the specificity for primary amines. Analyze the final product using mass spectrometry to identify any unexpected modifications. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling
This protocol is designed for the in-situ activation of this compound and subsequent conjugation to a primary amine-containing molecule.[6][10]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[8][10]
-
Amine-containing molecule
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents) to the linker solution.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Amine Coupling:
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any remaining active NHS esters.
-
Incubate for 15 minutes.
-
-
Purification:
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.[7]
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Ensure the purified conjugate is completely dry.
-
Dissolve the dry conjugate in anhydrous DCM or dioxane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
-
Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the deprotected product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. xcessbio.com [xcessbio.com]
- 3. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 17. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 20. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Navigating Low Yields with Boc-NH-PEG2-C2-amido-C4-acid Linker: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals encountering challenges with the Boc-NH-PEG2-C2-amido-C4-acid linker, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues leading to low reaction yields. This bifunctional linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its length and composition are critical for efficacy.[]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield when using the this compound linker?
A1: Low yields typically stem from one or more of the following issues:
-
Inefficient Carboxylic Acid Activation: The terminal C4 acid requires activation to react efficiently with amine nucleophiles. Incomplete activation is a common culprit for low coupling yields.
-
Suboptimal Coupling Reaction Conditions: Factors such as pH, solvent, temperature, and reaction time can significantly impact the efficiency of amide bond formation.
-
Steric Hindrance: The bulkiness of the molecule to be conjugated, or the linker itself, can impede the reaction.
-
Hydrolysis of Activated Ester: If using a pre-activated linker (e.g., NHS ester), it is susceptible to hydrolysis, which deactivates it.
-
Incomplete Boc Deprotection: If the subsequent step is deprotection, incomplete removal of the Boc group will result in a lower yield of the final desired product.
-
Side Reactions: Undesired reactions can consume starting materials and complicate purification.
-
Purification Losses: The hydrophilic nature of the PEG spacer can sometimes make purification challenging, leading to product loss.[2]
Q2: How can I improve the activation of the carboxylic acid group on the linker?
A2: The most common method for activating the carboxylic acid is to convert it to an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., EDC or DCC). To improve this step:
-
Use a slight molar excess of your activating agents (e.g., 1.5 equivalents of EDC and NHS).[2]
-
Perform the activation in an appropriate anhydrous organic solvent like DMF or DMSO.[2]
-
Ensure the reaction is conducted at the optimal pH, typically between 4.5 and 6.0 for EDC/NHS activation.[3]
-
Use the activated linker immediately to minimize hydrolysis.
Q3: What are the optimal conditions for the coupling reaction with an amine?
A3: For the coupling of the activated linker to a primary amine:
-
The reaction is typically most efficient at a pH of 7.2-8.5.[2]
-
Use amine-free buffers such as phosphate (B84403), bicarbonate, borate, or HEPES. Buffers containing primary amines, like Tris, will compete in the reaction.[2]
-
A molar excess (5 to 20-fold) of the activated linker over the target molecule may be necessary, requiring empirical optimization.[2]
-
Reactions are often run for 1-2 hours at room temperature or 2-4 hours at 4°C.[2]
Q4: I'm observing multiple products during my reaction. What are the likely side reactions?
A4: During the Boc deprotection step, the released tert-butyl cation can alkylate electron-rich amino acid residues if other functional groups are present. The use of scavengers like triisopropylsilane (B1312306) (TIS) and water in the deprotection cocktail can help prevent this.[4] During the coupling step, if your target molecule has multiple amine groups, you may get multiple conjugations.
Troubleshooting Guides
Low Yield in Amide Coupling Step
This section provides a systematic approach to troubleshooting low yields during the amide bond formation between the linker's activated carboxylic acid and an amine-containing molecule.
| Potential Cause | Troubleshooting Steps |
| Inefficient Acid Activation | - Confirm the quality and reactivity of your coupling reagents (EDC, NHS). - Use fresh, anhydrous solvents (DMF, DMSO). - Optimize the molar equivalents of EDC/NHS (typically 1.1-1.5 eq.). - Ensure the activation reaction is performed at the optimal pH (4.5-6.0).[3] |
| Hydrolysis of Activated Ester | - Use the activated linker immediately after preparation. - Minimize exposure of the activated linker to aqueous environments before adding the amine nucleophile. |
| Suboptimal Coupling pH | - Adjust the pH of the reaction mixture to 7.2-8.5 for efficient coupling to primary amines.[2] - Use amine-free buffers to avoid competing reactions.[2] |
| Steric Hindrance | - Increase the reaction time and/or temperature. - Consider using a linker with a longer PEG chain to increase the distance between the reactive groups. |
| Low Nucleophilicity of Amine | - Ensure the amine is not protonated by running the reaction at a pH above its pKa. - For poorly reactive amines, consider alternative coupling reagents like HATU. |
Low Yield in Boc Deprotection Step
This guide addresses common issues encountered during the removal of the Boc protecting group.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). - Extend the reaction time. Monitor progress using TLC or LC-MS. - Ensure the solvent provides good solubility for the Boc-protected conjugate. |
| Side Product Formation | - Add scavengers such as triisopropylsilane (TIS) and water to the deprotection cocktail to quench the tert-butyl cation and prevent alkylation of sensitive residues.[4] |
| Product Degradation | - If your molecule is sensitive to strong acid, consider using milder deprotection conditions (e.g., lower concentration of TFA, shorter reaction time, or alternative acids like formic acid). |
Experimental Protocols
Protocol 1: Activation of this compound and Coupling to an Amine
This two-stage protocol first activates the carboxylic acid of the linker to an NHS ester, which then reacts with a primary amine.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Amine-containing molecule
-
Coupling Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Stage 1: NHS Ester Activation (Perform immediately before use)
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) in Activation Buffer or the same organic solvent.
-
Add the EDC/NHS solution to the dissolved linker.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
Stage 2: Amine Coupling
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the freshly prepared activated linker solution to the amine solution. A 5- to 20-fold molar excess of the linker may be required.[2]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[2]
-
(Optional) Quench the reaction by adding Quenching Buffer to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or reverse-phase HPLC.[2]
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the solution of the conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Experimental workflow for conjugation using the this compound linker.
Caption: Logical troubleshooting workflow for diagnosing low yield issues.
References
optimizing coupling efficiency of Boc-NH-PEG2-C2-amido-C4-acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional, PEG-based linker commonly used in bioconjugation and peptide synthesis.[1] It is particularly prevalent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.[2][3][4][5] The Boc (tert-butoxycarbonyl) group protects the amine during synthesis, while the terminal carboxylic acid allows for coupling to an amine on a target molecule.[1][6] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it is recommended to store this compound in a dry, dark environment at -20°C for long-term storage.[4] For short-term use, it can be stored at 2-8°C.[1] It is important to prevent exposure to moisture.[9]
Q3: What are the first steps to take before starting a coupling reaction?
A3: Before initiating a coupling reaction, it is crucial to confirm the purity and identity of your starting materials, including the this compound and the amine-containing substrate, using techniques like NMR or LC-MS.[10] Ensure that all solvents are anhydrous, as water can interfere with the coupling reaction.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.
Possible Cause: Inefficient activation of the carboxylic acid. Solution: The carboxylic acid of the linker needs to be activated to form a reactive intermediate that can then react with the amine.[11][12] The choice of coupling reagent is critical.[10]
-
Standard Coupling Reagents: For standard amide bond formation, carbodiimides like EDC (or DCC) in the presence of an additive like HOBt or NHS are commonly used.[13][14] Phosphonium or aminium salts such as HATU, HBTU, or PyBOP are also highly effective.[13][14]
-
Reaction Conditions: Ensure you are using the correct stoichiometry of reagents. A slight excess of the coupling reagents and the amine component can drive the reaction to completion.
Possible Cause: Inactivation of the amine. Solution: If your amine starting material is a salt (e.g., a hydrochloride salt), the presence of the acid can protonate the amine, rendering it unreactive. Add a non-nucleophilic base, such as DIPEA or NMM, to neutralize the salt and free the amine for reaction.[14]
Possible Cause: Steric Hindrance. Solution: If either the linker or the amine-containing molecule is sterically hindered, the coupling reaction may be slow or inefficient. In such cases, switching to a more powerful coupling reagent like HATU or allowing the reaction to proceed for a longer duration may improve yields.
Problem 2: Presence of Side Products
The formation of unexpected peaks in your analytical data (e.g., LC-MS) indicates the presence of side products.
Possible Cause: Formation of an N-acylurea byproduct. Solution: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[13] The addition of HOBt or NHS can suppress this side reaction by forming a more stable active ester intermediate.
Possible Cause: Racemization. Solution: If you are coupling to a chiral amine, such as an amino acid, there is a risk of racemization, especially with carbodiimide reagents.[13] The addition of HOBt can minimize this risk.[13] Using coupling reagents like HATU is also known to reduce racemization.[13]
Problem 3: Difficulty with Product Purification
Challenges in isolating the final product can lead to apparent low yields.
Possible Cause: High Polarity of the Product. Solution: The PEG linker significantly increases the polarity of the final conjugate.[10] This can cause the product to adhere strongly to normal-phase silica (B1680970) gel, leading to poor separation and recovery.[10] Consider using reverse-phase HPLC for purification.[10]
Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol describes a general procedure for coupling this compound to a primary amine using HATU.
-
Dissolve this compound (1.0 eq) in anhydrous DMF or NMP under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the amine-containing substrate (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[10]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[10]
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[10]
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by flash chromatography or reverse-phase HPLC.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to liberate the terminal amine.
-
Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS or TLC until all the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can often be used directly in the next step or can be purified further if necessary.
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Key Features |
| EDC | HOBt or NHS | DIPEA or NMM | Water-soluble carbodiimide, byproducts are water-soluble.[13][14] |
| DCC | HOBt or NHS | DIPEA or NMM | Byproduct (DCU) is insoluble in most organic solvents.[13] |
| HATU | None | DIPEA or NMM | Highly efficient, low racemization, fast reaction times.[13] |
| HBTU/TBTU | HOBt (optional) | DIPEA or NMM | Very efficient, byproducts are soluble.[13] |
| PyBOP | None | DIPEA or NMM | Effective for sterically hindered couplings.[13] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Product | Inefficient carboxylic acid activation | Use a more potent coupling reagent like HATU. |
| Inactive amine (salt form) | Add a non-nucleophilic base (e.g., DIPEA). | |
| Side Products | N-acylurea formation (with carbodiimides) | Add HOBt or NHS to the reaction. |
| Racemization of chiral amines | Use HATU or add HOBt to carbodiimide reactions. | |
| Purification Issues | High polarity of the product | Use reverse-phase HPLC for purification. |
Visualizations
Caption: General experimental workflow for the coupling of this compound.
Caption: A decision tree for troubleshooting common issues in coupling reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. t-Boc-N-amido-PEG2-acid, 1365655-91-9 | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. labinsights.nl [labinsights.nl]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
Boc-NH-PEG2-C2-amido-C4-acid solubility problems in aqueous buffer
Welcome to the technical support center for Boc-NH-PEG2-C2-amido-C4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main structural features affecting solubility?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of three key components that influence its solubility:
-
Boc (tert-butoxycarbonyl) group: A protecting group for the amine, which is relatively hydrophobic and can slightly decrease aqueous solubility.
-
PEG2 (polyethylene glycol) spacer: The two ethylene (B1197577) glycol units are hydrophilic and are intended to increase the overall water solubility of the molecule.[1][2][3]
-
Carboxylic acid terminus: This group's charge state is pH-dependent. At neutral to high pH, it will be deprotonated to a carboxylate, which significantly enhances aqueous solubility.
Q2: I'm having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS). Is this expected?
A2: Yes, this is a common observation. While the PEG spacer enhances hydrophilicity, the overall molecule, particularly at acidic to neutral pH where the carboxylic acid is protonated, may have limited solubility directly in aqueous buffers. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: It is highly recommended to prepare a stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4] For similar PEG-based linkers, solubility in DMSO is reported to be high (e.g., ≥100 mg/mL).[5][6][7][8][9][10][11]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The pH of the aqueous buffer plays a crucial role in the solubility of this compound due to the terminal carboxylic acid group. As the pH increases above the pKa of the carboxylic acid (typically around 4-5), the acid group deprotonates to form a negatively charged carboxylate ion. This charged form is significantly more soluble in water. Therefore, solubility in aqueous buffers is expected to be greater at pH > 7 compared to acidic pH.[12]
Q5: Can I use co-solvents to improve the solubility of this compound in my final aqueous solution?
A5: Yes, co-solvents can be used to improve solubility. For in vitro assays, a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can be helpful.[13] Formulations for in vivo use can also be prepared using mixtures of solvents such as DMSO, PEG300, and Tween 80 in saline.[5][6][8] However, it is crucial to ensure that the final concentration of the organic co-solvent is low enough (typically <10%) to avoid negative impacts on your experiment, such as protein denaturation.[4]
Troubleshooting Guide for Solubility Problems
This guide provides a systematic workflow for addressing solubility-related issues you might encounter with this compound.
Data Presentation
| Compound Class | Solvent | Reported Solubility | Notes |
| Boc-NH-PEG-COOH Linkers | Anhydrous DMSO / DMF | High, often ≥100 mg/mL | Recommended for preparing concentrated stock solutions.[5][6][7][8][9][10][11] |
| PROTACs with PEG Linkers | PBS (pH 6.5) | Low, often <10 µM | Demonstrates the challenge of aqueous solubility for larger constructs.[14][15] |
| Formulation with Co-solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation to enhance solubility for in vivo studies.[5][6][8] |
| Formulation with Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrins can be used to encapsulate hydrophobic moieties and improve solubility.[5][6][8] |
Experimental Protocols
Protocol for Preparing and Using this compound for Bioconjugation
This protocol outlines the steps for dissolving the linker and conjugating it to a primary amine-containing molecule (e.g., a protein) via amide bond formation.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Protein or other amine-containing molecule for conjugation
-
Desalting column for purification
Workflow Diagram:
Procedure:
-
Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the linker and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Mix well by vortexing or sonication until fully dissolved. Store any unused stock solution at -20°C with desiccant.
-
-
Activation of the Carboxylic Acid:
-
This step should be performed immediately before conjugation.
-
In a microcentrifuge tube, add the required volume of the linker stock solution.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS for a fully aqueous reaction) to the linker solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve your protein or other target molecule in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated linker solution to the protein solution. It is recommended to add the linker dropwise while gently stirring to avoid localized high concentrations that could cause precipitation. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Remove the excess unreacted linker and byproducts by purifying the conjugate using a desalting column or another appropriate method like dialysis.
-
References
- 1. chempep.com [chempep.com]
- 2. Heterobifunctional PEG [jenkemusa.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid. This bifunctional linker is commonly used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary reaction steps involving this linker: the deprotection of the Boc group to liberate the amine, and the activation of the carboxylic acid for coupling to a target molecule.
Issue 1: Incomplete Boc Deprotection
Symptom: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows a significant amount of the starting material remaining after the deprotection step.
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20% TFA in dichloromethane (B109758) (DCM), which can be increased to 50% or even 95% for more stubborn substrates. Alternatively, 4M HCl in 1,4-dioxane (B91453) is a potent alternative. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction's progress at regular intervals (e.g., 30, 60, and 120 minutes) to determine the optimal duration for complete deprotection. |
| Low Temperature | While reactions are often started at 0°C to control initial exotherms, ensure the reaction is allowed to warm to room temperature and proceed for an adequate amount of time. Gentle warming (e.g., to 40°C) can be considered, but may increase the risk of side reactions. |
| Poor Resin Swelling (for solid-phase synthesis) | In solid-phase applications, incomplete deprotection can result from poor swelling of the resin, limiting reagent access. Ensure the resin is adequately swollen in the reaction solvent before initiating deprotection. A switch to 100% TFA for a short duration (e.g., 5 minutes) might be less effective than 55% TFA in DCM for a longer period (e.g., 30 minutes) due to better resin swelling in the mixture.[1] |
Issue 2: Side Products Observed After Boc Deprotection
Symptom: Mass spectrometry analysis reveals new species with a mass increase of +56 Da or other unexpected modifications.
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The acidic removal of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., in tryptophan), thiols (cysteine), or thioethers (methionine).[2][3] The most effective solution is to add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[3] |
| Oxidation of Sensitive Residues | Amino acids like methionine can be oxidized during the deprotection and workup. |
Table of Common Scavengers for Boc Deprotection:
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | A general and highly effective carbocation scavenger. |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | A carbocation scavenger that also protects methionine from S-alkylation. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A carbocation scavenger that also protects cysteine residues. |
A common and robust scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Issue 3: Low Yield in Amide Coupling Reaction
Symptom: After activating the carboxylic acid of the linker and reacting it with an amine-containing molecule, the desired conjugate is obtained in low yield.
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated Ester | If activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, this activated form is highly susceptible to hydrolysis in aqueous or non-anhydrous conditions, reverting it to the unreactive carboxylic acid. This hydrolysis is accelerated at higher pH. |
| - Perform the reaction in anhydrous solvents (e.g., DMF, DMSO). | |
| - Prepare the activated NHS-ester immediately before use; do not store it in solution. | |
| - While the coupling reaction with the amine is favored at a slightly basic pH (7.5-8.5), be aware that the rate of hydrolysis also increases. Find an optimal pH that balances amine reactivity with NHS-ester stability. | |
| Formation of N-acylurea Byproduct | When using carbodiimide (B86325) activators like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway. |
| - The addition of NHS is crucial as it intercepts the O-acylisourea intermediate to form a more stable, yet still amine-reactive, NHS ester. This minimizes the formation of the N-acylurea byproduct. | |
| Competition from Amine-Containing Buffers | Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated linker. |
| - Ensure your reaction buffer is free of primary amines. Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
The most common side reactions are associated with the two functional ends of the molecule. During the acidic deprotection of the Boc group, the generated tert-butyl cation can cause alkylation of nucleophilic residues on your target molecule. During the amide coupling step, if you activate the carboxylic acid to an NHS ester, the primary competing side reaction is the hydrolysis of this ester, which deactivates the linker.
Q2: What are the recommended conditions for Boc deprotection?
A typical starting condition is treating the molecule with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30-120 minutes at room temperature. It is highly recommended to include scavengers like triisopropylsilane (TIS) to prevent side reactions.
Q3: Is the internal amide bond of the linker stable during Boc deprotection?
Generally, amide bonds are very stable and require harsh acidic or basic conditions for cleavage. The conditions used for Boc deprotection (e.g., TFA in DCM) are typically not sufficient to cleave the stable internal amide bond of the linker.[2]
Q4: How should I activate the terminal carboxylic acid for coupling to a primary amine?
The most common method is to use carbodiimide chemistry. React the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms an amine-reactive NHS ester. The reaction is typically performed in an anhydrous organic solvent like DMF or DMSO.
Q5: What is the optimal pH for coupling the activated linker to a protein?
The coupling reaction with primary amines (like the side chain of lysine) is most efficient at a pH of 7.5-8.5. At this pH, a sufficient proportion of the amine groups are deprotonated and thus nucleophilic. However, be aware that the rate of hydrolysis of the NHS ester also increases with pH, so a balance must be struck.
Experimental Protocols & Workflows
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected linker in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (x3) to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a mild base (e.g., saturated sodium bicarbonate solution), dry the organic layer, and concentrate.
Protocol 2: Amide Coupling to a Target Amine
-
Activation: Dissolve the deprotected linker (from Protocol 1, containing the free carboxylic acid) in anhydrous DMF. Add 1.1 equivalents of N-hydroxysuccinimide (NHS) followed by 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir at room temperature for 15-60 minutes to form the NHS ester.
-
Coupling: In a separate vessel, dissolve your amine-containing target molecule in a suitable amine-free buffer (e.g., PBS at pH 7.5).
-
Reaction: Add the activated NHS-ester solution to the solution of your target molecule. Stir the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching & Purification: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine). Purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
Visualizations
Caption: Workflow for the acidic deprotection of the Boc group.
Caption: Workflow for the activation and coupling of the carboxylic acid.
Caption: Logical flow for troubleshooting common experimental issues.
References
incomplete Boc deprotection troubleshooting
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with incomplete tert-butyloxycarbonyl (Boc) deprotection, a critical step in peptide synthesis and organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and issues that may arise during the Boc deprotection process.
Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?
Incomplete Boc deprotection can stem from several factors, ranging from the choice of acid and solvent to the specific properties of your substrate. Below is a systematic guide to troubleshooting this common issue.
Troubleshooting Workflow for Incomplete Boc Deprotection
Figure 1: A troubleshooting decision tree for incomplete Boc deprotection.
Q2: How do I choose the right acidic conditions for my specific substrate?
The choice of acid is critical and depends on the stability of your other functional groups.
-
For robust substrates: Trifluoroacetic acid (TFA) is highly effective, typically used in concentrations from 20-50% in dichloromethane (B109758) (DCM).
-
For acid-sensitive substrates: A milder acid, such as 4M HCl in dioxane, is often preferred to prevent side reactions or degradation of other protecting groups. Other options include using p-toluenesulfonic acid (TsOH) in a suitable solvent system.
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration | Common Solvents | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Highly efficient but can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | 2-4 M | Dioxane, Methanol, Ethyl Acetate (B1210297) | Milder than TFA, good for substrates with sensitive functionalities. |
| p-Toluenesulfonic Acid (TsOH) | 1.1-2 equivalents | Toluene, Methanol | Useful for specific applications where TFA or HCl are not suitable. |
| Formic Acid | 85-98% | None (used neat) | A milder alternative, but may require longer reaction times or heat. |
Q3: My reaction is showing multiple byproducts. What could be the cause?
The formation of byproducts is often due to the reactive tert-butyl cation generated during the deprotection. This cation can alkylate electron-rich functional groups on your substrate.
Mechanism of Boc Deprotection and Side Reactions
Figure 2: Mechanism of acid-catalyzed Boc deprotection and cation side reactions.
To mitigate this, the use of "scavengers" is essential. These are reagents that trap the tert-butyl cation before it can react with your molecule.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residues/Functionalities |
| Triisopropylsilane (TIPS) | 1-5% (v/v) | General purpose, effective for tryptophan. |
| Anisole | 1-5% (v/v) | Effective for methionine and tyrosine. |
| Thioanisole | 1-5% (v/v) | Protects methionine from oxidation and alkylation. |
| 1,2-Ethanedithiol (EDT) | 1-2.5% (v/v) | Used to prevent tryptophan modification. |
Key Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution to a final concentration of 20-50% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
Workup: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Purification: The crude product can be purified by an appropriate method, such as precipitation with cold diethyl ether or column chromatography.
Protocol 2: Monitoring Reaction Progress with TLC
-
Plate Preparation: Use silica (B1680970) gel TLC plates.
-
Spotting: Apply a small spot of the starting material and the reaction mixture to the baseline of the TLC plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The starting material (Boc-protected) should have a higher Rf value than the product (free amine).
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent such as ninhydrin, which turns primary amines purple/blue. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the progress of the deprotection.
Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-PEG2-C2-amido-C4-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker?
A1: The this compound linker possesses three key chemical features that dictate its stability: a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and an amide bond.
-
Boc (tert-Butyloxycarbonyl) Group: This protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (pH < 4).[1]
-
PEG Spacer: Polyethylene glycol chains are generally stable but can be susceptible to oxidative degradation over time, especially when exposed to light and atmospheric oxygen.[2]
-
Amide Bond: Amide bonds are highly stable and resistant to hydrolysis under physiological conditions (pH 5-9).[3] Cleavage of the amide bond typically requires strong acidic or basic conditions and elevated temperatures.
Q2: What are the recommended storage conditions for this compound and its conjugates?
A2: To ensure the long-term stability of the linker and its conjugates, it is recommended to store them at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for conjugates of this compound?
A3: The primary degradation pathways are hydrolysis of the Boc-protecting group under acidic conditions and oxidation of the PEG chain. The amide bond is generally very stable and unlikely to be a point of degradation under normal experimental and physiological conditions.
Q4: How can I monitor the stability of my conjugate?
A4: The stability of your conjugate can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact conjugate from its degradation products. A decrease in the peak area of the intact conjugate over time indicates degradation.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify and quantify the intact conjugate and its degradation products by their mass-to-charge ratio.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Loss of conjugate integrity during purification or analysis | Acidic conditions in buffers or chromatography mobile phases: The Boc group is labile to acid and may be prematurely cleaved. | - Ensure all buffers and mobile phases are at a neutral or slightly basic pH (pH 7-8.5).- If acidic conditions are required for other reasons, consider using a different protecting group for the amine if possible, or perform the step at low temperatures and for a minimal duration. |
| Unexpected loss of activity of the conjugated biomolecule | Oxidation of the PEG linker: This can be catalyzed by trace metal ions or exposure to light and oxygen. | - Use high-purity, metal-free reagents and buffers.- Degas solutions before use.- Store conjugates protected from light.- Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your system. |
| Inconsistent results between experimental batches | Improper storage and handling: Repeated freeze-thaw cycles or exposure to ambient conditions can lead to gradual degradation. | - Aliquot the conjugate into single-use vials to minimize freeze-thaw cycles.- Always allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.- Store under an inert atmosphere. |
| Precipitation of the conjugate from solution | Aggregation: Changes in pH or temperature can affect the solubility and stability of the conjugate, leading to aggregation. | - Optimize buffer conditions (pH, ionic strength) for your specific conjugate.- Perform a solubility study to determine the optimal concentration range.- Avoid excessive heating or agitation. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of a hypothetical this compound conjugate under various conditions. This data is intended to be representative and may not reflect the exact stability of your specific conjugate.
Table 1: Effect of pH on the Stability of the Boc-Protected Conjugate
| pH | Temperature (°C) | Incubation Time (hours) | % Intact Conjugate Remaining | Primary Degradation Product |
| 2.0 | 25 | 1 | < 10% | Amine-PEG2-C2-amido-C4-acid conjugate (Boc cleavage) |
| 4.0 | 25 | 24 | ~ 50% | Amine-PEG2-C2-amido-C4-acid conjugate (Boc cleavage) |
| 7.4 | 25 | 72 | > 95% | Minimal degradation observed |
| 9.0 | 25 | 72 | > 95% | Minimal degradation observed |
Table 2: Effect of Temperature on the Stability of the Boc-Protected Conjugate at pH 7.4
| Temperature (°C) | Incubation Time (days) | % Intact Conjugate Remaining |
| 4 | 30 | > 98% |
| 25 | 30 | > 95% |
| 37 | 7 | ~ 90% |
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability in Different pH Buffers
Objective: To evaluate the stability of the this compound conjugate at various pH values.
Materials:
-
This compound conjugate stock solution (e.g., in DMSO)
-
pH buffers:
-
pH 2.0 (0.01 M HCl)
-
pH 4.0 (50 mM Acetate buffer)
-
pH 7.4 (50 mM Phosphate (B84403) buffer)
-
pH 9.0 (50 mM Borate buffer)
-
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Dilute the conjugate stock solution into each pH buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by RP-HPLC to determine the percentage of the intact conjugate remaining.
-
If using LC-MS, identify the major degradation products.
Protocol 2: Forced Oxidation Stability Study
Objective: To assess the susceptibility of the conjugate to oxidative degradation.
Materials:
-
This compound conjugate solution (1 mg/mL in pH 7.4 phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
To the conjugate solution, add H₂O₂ to a final concentration of 0.03%.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.
-
Analyze the aliquots by RP-HPLC and LC-MS to monitor the degradation of the parent conjugate and the formation of oxidation products.
Visualizations
Caption: Workflow for assessing conjugate stability.
Caption: Key degradation routes for the conjugate.
References
how to improve the purity of Boc-NH-PEG2-C2-amido-C4-acid products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their Boc-NH-PEG2-C2-amido-C4-acid products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins.[] This linker contains a Boc-protected amine and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances solubility and provides a flexible bridge between the two ligands of a PROTAC.[][2] The Boc group serves as a temporary protecting group for the amine, allowing for controlled, sequential synthesis.[3]
Q2: What are the potential sources of impurities in my this compound product?
Impurities can arise from several sources during the synthesis of this compound. These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the initial Boc-protected PEG-amine and the dicarboxylic acid derivative.
-
Byproducts from Coupling Reactions: The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can lead to the formation of urea (B33335) byproducts (e.g., dicyclohexylurea).[4] While some of these are insoluble and can be filtered off, others may remain in the product.
-
Side-Reaction Products: Undesired side reactions can occur, such as the formation of N-acylurea with carbodiimide (B86325) reagents or racemization if chiral centers are present.[4]
-
Products of Premature Boc Deprotection: The Boc protecting group is sensitive to acidic conditions.[3] Exposure to acid during the workup or purification can lead to its premature removal, resulting in the corresponding free amine impurity.
-
Oligomers or Polymers: In some cases, side reactions can lead to the formation of higher molecular weight species.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the desired product from impurities based on polarity. A C18 column is often a good starting point for the separation of PEGylated molecules.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure of the product and help identify and quantify impurities. Certificates of Analysis for similar compounds often show that purity is assessed by NMR (≥97.0% or ≥98.0%).[6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product and to identify the mass of any impurities, which can provide clues to their structure.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of product purity.[3]
Q4: What are the general strategies for purifying this compound?
The most common and effective purification strategies for PEGylated compounds like this compound are:
-
Flash Column Chromatography: This is a standard technique for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of organic solvents) will depend on the polarity of the product and its impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reverse-phase preparative HPLC is often the method of choice. It offers high resolution for separating closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be an effective method for removing impurities. However, finding an appropriate solvent for PEGylated molecules can be challenging.
-
Aqueous Workup: A standard aqueous workup after the reaction can help to remove water-soluble impurities and byproducts from the coupling reagents.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of one of the reactants. - Ensure the quality and activity of coupling reagents. |
| Formation of byproducts from coupling reagents (e.g., N-acylurea). | - Choose a different coupling reagent (e.g., HATU). - Optimize the reaction conditions (e.g., temperature, addition order of reagents). - Perform a thorough aqueous workup to remove water-soluble byproducts. | |
| Premature deprotection of the Boc group. | - Avoid acidic conditions during the reaction and workup. - Use a buffered system if necessary. | |
| Broad or Multiple Peaks in HPLC | Presence of multiple impurities. | - Optimize the HPLC method for better separation (e.g., adjust the gradient, change the mobile phase additives like TFA). - Collect fractions from the HPLC and analyze them by MS to identify the impurities. |
| On-column degradation of the product. | - Ensure the mobile phase is compatible with the product's stability. - Decrease the concentration of the sample loaded onto the column.[9] | |
| Difficulty in Removing a Specific Impurity | The impurity has similar properties to the product. | - Employ a different purification technique (e.g., if using normal-phase chromatography, try reverse-phase). - Optimize the selectivity of the current purification method (e.g., fine-tune the solvent gradient in chromatography). |
| Product is an Oil and Cannot be Recrystallized | The amorphous nature of many PEG compounds. | - Focus on chromatographic purification methods like flash chromatography or preparative HPLC. - Attempt precipitation by adding a non-solvent to a concentrated solution of the product. |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound product
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))
-
Thin Layer Chromatography (TLC) plates
-
TLC visualization agent (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of DCM:MeOH) to find a system that gives good separation between the product and impurities (product Rf ~0.3-0.5).
-
Prepare the column: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.
-
Elute the column: Run the mobile phase through the column and collect fractions. Monitor the elution of the product by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: High-Purity Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for achieving high purity of the final product.[9]
Materials:
-
Crude or partially purified this compound
-
C18 RP-HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the product in a suitable solvent (e.g., a small amount of acetonitrile or the initial mobile phase composition) and filter through a 0.22 µm syringe filter.[9]
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[9]
-
Fraction Collection: Collect fractions corresponding to the main product peak detected by the UV detector.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
Data Presentation
To systematically track the effectiveness of different purification methods, use the following table to record your results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography | e.g., Mobile phase, column size | |||
| Preparative RP-HPLC | e.g., Column type, gradient | |||
| Recrystallization | e.g., Solvent system |
Visualizations
References
- 2. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. file.leyan.com [file.leyan.com]
- 7. file.leyan.com [file.leyan.com]
- 8. file.leyan.com [file.leyan.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Long PEG-Chain PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are long PEG linkers used in PROTAC design?
A1: Long PEG linkers are frequently used in PROTAC design for several key advantages. Their hydrophilic nature significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2][3] This enhanced solubility can be crucial for both handling during synthesis and for improving bioavailability.[3] Additionally, the flexibility of the PEG chain allows the two ends of the PROTAC (the warhead and the E3 ligase ligand) to adopt multiple conformations, which can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3][4] The length of the PEG linker is also easily tunable, allowing for systematic optimization of the distance between the two recruited proteins.[5]
Q2: What is the "hook effect" and how does it relate to long PEG linkers?
A2: The "hook effect" is a phenomenon observed in PROTAC activity where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] While primarily concentration-dependent, the properties of the linker, including its length, can influence the prominence of the hook effect. An excessively long or sub-optimal linker may hinder the formation of a stable ternary complex, potentially exacerbating the hook effect.[1][6]
Q3: How does the length of a long PEG linker impact PROTAC efficacy?
A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.[1][2][7]
-
Too short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3][6][7]
-
Too long: An excessively long linker can result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[3][4][6] This can lead to reduced degradation potency (higher DC₅₀) and efficacy (lower Dₘₐₓ).[1][2][7]
Systematic studies show that there is often an optimal linker length for maximum degradation, with potency decreasing for both shorter and longer linkers.[1][2]
Q4: Are there alternatives to standard amide or ether linkages for attaching long PEG chains?
A4: Yes, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used alternative.[5][8] This reaction is highly efficient and selective, forming a stable triazole linkage.[8][9] It is particularly useful for the rapid assembly of PROTAC libraries with varying linker lengths and compositions, as the azide (B81097) and alkyne functional groups are inert to many common reaction conditions, allowing for a convergent synthesis strategy.[5][9]
Troubleshooting Guide: Synthesis & Purification
This guide addresses common problems encountered during the synthesis and purification of long PEG-chain PROTACs.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield after final coupling reaction | Incomplete Amide Coupling: The large size and flexibility of the long PEG-chain reactant can hinder reaction kinetics. | Optimize Coupling Reagents: Screen different reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA). HATU is often effective for sterically hindered couplings.Increase Reagent Equivalents: Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and the less sterically hindered reactant.Extend Reaction Time & Temperature: Monitor the reaction by LC-MS. Gently heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but monitor for degradation. |
| Inefficient Click Chemistry (CuAAC): Oxidation of the copper(I) catalyst or poor solubility of reactants. | Use Fresh Catalyst/Reducing Agent: Ensure the copper(I) source is fresh or use a robust system like CuSO₄ with sodium ascorbate.[10]Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) catalyst.Optimize Solvent System: While often performed in DMF or t-BuOH/H₂O, screening other solvents may improve the solubility of your specific PROTAC precursors. | |
| Significant product loss during purification | Poor Solubility of PROTAC: The final PROTAC, despite the hydrophilic PEG linker, can still have poor solubility in common chromatography solvents due to the large, hydrophobic warhead and E3 ligand. | Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For reverse-phase HPLC, consider different mobile phase compositions (e.g., acetonitrile, methanol) and additives (e.g., TFA, formic acid).[11][12] |
| Co-elution with Impurities: Unreacted starting materials or byproducts may have similar polarity to the final PROTAC, especially if they also contain a PEG chain. | Multi-Step Purification: A multi-step strategy is often necessary. Start with Size Exclusion Chromatography (SEC) to separate based on size (removing smaller impurities), followed by a higher-resolution technique like Reverse-Phase HPLC (RP-HPLC) for polishing.[11][]Adjust HPLC Gradient: Use a shallower gradient during RP-HPLC elution to improve the resolution between the product and closely eluting impurities.[12] | |
| Difficulty in product characterization | Complex NMR Spectra: The repeating ethylene (B1197577) glycol units of the long PEG chain can create large, overlapping signals in the ¹H NMR spectrum, obscuring signals from the warhead and E3 ligand. | Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the connectivity of the molecule.Solid-State NMR: For particularly challenging cases, solid-state NMR has been shown to yield highly resolved spectra for PEGylated proteins and may be applicable to large PROTACs.[14] |
| Poor Ionization in Mass Spectrometry: The high molecular weight and polydispersity of some PEG linkers can make it difficult to obtain a clear mass spectrum. | Optimize ESI Conditions: Adjust electrospray ionization (ESI) source parameters. Sometimes, using additives in the mobile phase can improve ionization.High-Resolution MS: Use high-resolution mass spectrometry (e.g., Orbitrap) to accurately determine the molecular weight and confirm the elemental composition.[15][16] |
Quantitative Data Summary
The length of the PEG linker critically influences the degradation efficiency of a PROTAC. The optimal length is target-dependent and must be determined experimentally. Below are synthesized data from studies on BRD4-targeting PROTACs, illustrating this relationship.
Table 1: Impact of PEG Linker Length on BRD4 Degradation (Data synthesized from multiple studies using a JQ1-based warhead and ligands for VHL or Cereblon E3 ligases)
| Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Interpretation |
| PEG2 | >100 | < 70 | Low potency and efficacy, likely due to steric hindrance. |
| PEG3 | ~55 | ~85 | Moderate potency. |
| PEG4 | ~20 | ~95 | High potency and efficacy. |
| PEG5 | ~15 | >98 | Often found to be optimal in this series, providing the best combination of potency and maximal degradation. [2] |
| PEG6 | ~30 | ~92 | Potency begins to decrease, possibly due to a less stable ternary complex.[2] |
| PEG8 | >50 | < 85 | Further decrease in potency, indicating a sub-optimal, perhaps overly flexible, linker length. |
-
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[1][2]
-
Dₘₐₓ: Maximum percentage of target protein degradation. A higher value indicates greater efficacy.[1][2]
Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4 PROTACs
| Linker Length | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 0.8 | 25 |
| PEG5 | 0.7 | 30 |
| PEG6 | 0.5 | 22 |
Data is representative and synthesized from multiple sources for illustrative purposes.[2] This table highlights the complex trade-offs in PROTAC design; while longer PEG chains can improve solubility, they may decrease passive permeability. However, the overall impact on properties like oral bioavailability is complex and depends on multiple factors.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 14. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Technical Support Center: Boc-NH-PEG2-C2-amido-C4-acid Linker
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Boc-NH-PEG2-C2-amido-C4-acid linker in their experiments. Here you will find answers to frequently asked questions and troubleshooting advice for the critical cleavage step of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound linker?
This linker is a bifunctional molecule commonly used in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a Boc-protected amine at one end and a carboxylic acid at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Boc group serves as a temporary protecting group for the amine, allowing for selective reactions at the carboxylic acid terminus.[3]
Q2: What are the standard conditions for cleaving the Boc protecting group from this linker?
The Boc (tert-butyloxycarbonyl) group is reliably cleaved under acidic conditions.[4][5] The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[5][6]
Q3: Will the acidic cleavage conditions affect the amide or carboxylic acid functionalities in the linker?
The amide and carboxylic acid groups within the this compound linker are generally stable to the acidic conditions required for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures should be avoided to minimize the risk of any potential side reactions.
Q4: How can I monitor the progress of the Boc deprotection reaction?
The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to the starting material, you can determine when the deprotection is complete.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.[7] 2. Inadequate reaction time or temperature. 3. Steric hindrance from the PEG chain. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7] 2. Extend the reaction time and continue to monitor by TLC or LC-MS.[7] 3. Consider switching to a stronger acid system, such as 4M HCl in dioxane. |
| Observation of Side Products | 1. Alkylation of the deprotected amine or other nucleophilic groups by the tert-butyl cation generated during cleavage.[8] 2. Degradation of other acid-sensitive functional groups in the molecule. | 1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7][8] 2. Use milder acidic conditions or a different deprotection strategy if your molecule contains other acid-labile groups. |
| Difficulty in Isolating the Deprotected Product | 1. The product may be highly soluble in the reaction solvent. 2. The product may be a salt (e.g., TFA salt) after deprotection. | 1. After removing the acid and solvent under reduced pressure, try precipitating the product by adding a non-polar solvent like cold diethyl ether.[7] 2. For neutralization, dissolve the residue in a suitable organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acidic cleavage of the Boc protecting group. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Reagent/Solvent | Concentration | Temperature (°C) | Time (h) |
| Boc Deprotection | TFA in DCM | 20-50% (v/v) | 0 to Room Temp | 0.5 - 2 |
| HCl in Dioxane | 4 M | Room Temp | 0.5 - 2 | |
| TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | Room Temp | 1 - 2 |
Experimental Protocol: Boc Deprotection of this compound
This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected linker derivative in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: While stirring, slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (e.g., 2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Purification (Optional):
-
To obtain the free amine, dissolve the residue in a suitable organic solvent.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.
-
Visualizations
Caption: Experimental workflow for the cleavage of the Boc protecting group.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [myskinrecipes.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-NH-PEG2-NH-Boc | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: ADC Development with PEG Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development utilizing Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of ADCs with PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using PEG linkers, and how can it be mitigated?
A1: ADC aggregation is a common pitfall that can significantly reduce yield and therapeutic efficacy. While PEG linkers are intended to increase hydrophilicity and reduce aggregation, several factors can still contribute to this issue.[1][2][3]
Common Causes of Aggregation:
-
Hydrophobic Payloads: Many potent cytotoxic drugs are highly hydrophobic. If the PEG linker is not sufficient to mask this hydrophobicity, the ADCs can aggregate.[2][4]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][6] Attempts to achieve a high DAR can sometimes lead to aggregation and precipitation of the ADC out of solution.[1]
-
Inadequate PEG Linker Length: The length of the PEG chain is crucial. A linker that is too short may not provide enough of a hydrophilic shield for the hydrophobic payload.[1]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability.[3] Conjugation at a pH near the isoelectric point of the antibody can reduce its solubility and promote aggregation.[3]
-
Use of Organic Solvents: Solvents required to dissolve hydrophobic payloads can sometimes induce antibody aggregation.[3]
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Optimize PEG Linker Length | Longer PEG chains can better mask the hydrophobicity of the payload, improving solubility and reducing aggregation.[7][8] | Synthesize ADCs with a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and assess their aggregation propensity.[7] |
| Control Drug-to-Antibody Ratio (DAR) | Aim for an optimal DAR that balances potency and stability. A lower DAR may be necessary to prevent aggregation with highly hydrophobic payloads.[5] | Carefully control the stoichiometry of the conjugation reaction and purify different DAR species for characterization. |
| Buffer Optimization | Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for ADC stability.[3] | Perform a buffer screen and monitor ADC aggregation over time using techniques like size exclusion chromatography (SEC). |
| Immobilization during Conjugation | Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules physically separated.[3] | Utilize technologies like "Lock-Release" where conjugation is performed on immobilized antibodies.[3] |
Q2: My ADC is showing low stability in circulation, leading to premature payload release. How can I improve the stability of the PEG linker?
A2: Linker stability is a critical factor in ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[2][] Premature release of the payload can lead to off-target toxicity and reduced efficacy.[2]
Factors Influencing Linker Instability:
-
Linker Chemistry: The chemical bonds within the linker determine its susceptibility to cleavage in the bloodstream. Some linkers are designed to be cleaved under specific conditions within the tumor microenvironment (e.g., low pH, presence of certain enzymes).[]
-
Steric Hindrance: The PEG linker can sterically shield the cleavable trigger within the linker, preventing its premature cleavage.[2]
-
Payload Properties: The nature of the payload itself can sometimes influence the stability of the adjacent linker.
Troubleshooting and Optimization Strategies:
| Strategy | Description | Experimental Protocol |
| Select Appropriate Linker Chemistry | Choose a linker with a cleavage mechanism that is stable in circulation but efficiently cleaved at the target site. Non-cleavable linkers offer higher stability but rely on antibody degradation for payload release.[] | Compare the in vitro plasma stability of ADCs with different linker chemistries (e.g., cleavable vs. non-cleavable). |
| Optimize PEG Spacer Length | The PEG chain can protect the cleavable components of the linker from enzymatic degradation in the plasma.[2] | Evaluate the stability of ADCs with varying PEG linker lengths in plasma stability assays. |
| Introduce Bulky Groups | Incorporating bulky chemical groups near the cleavage site can provide additional steric hindrance to prevent premature cleavage. | Design and synthesize linkers with strategically placed bulky substituents and assess their stability. |
Q3: How does the length of the PEG linker impact the pharmacokinetics (PK) and efficacy of an ADC?
A3: The length of the PEG linker has a significant impact on the overall properties of the ADC, including its circulation half-life, tumor accumulation, and therapeutic efficacy.[7][10][11]
Impact of PEG Linker Length:
| Property | Effect of Increasing PEG Length | Rationale |
| Plasma Half-Life | Increases | The hydrophilic PEG chain creates a "hydration shell" around the ADC, increasing its hydrodynamic volume.[4] This reduces renal clearance and prolongs circulation time.[4][10][11] |
| Tumor Exposure | Increases | Longer circulation times lead to greater accumulation of the ADC in the tumor tissue.[7] |
| In Vitro Cytotoxicity | May Decrease | Longer PEG chains can sometimes sterically hinder the interaction of the payload with its intracellular target, leading to reduced potency in cell-based assays.[10][11] |
| In Vivo Efficacy | Generally Increases (up to a point) | The enhanced tumor accumulation due to improved PK often outweighs the potential decrease in in vitro potency, leading to better overall anti-tumor activity in animal models.[7][10][11] |
| Off-Target Toxicity | May Decrease | Improved PK and tumor targeting can lead to a better therapeutic index and reduced side effects.[10][11] |
Experimental Data on PEG Linker Length and ADC Properties:
| ADC Parameter | No PEG | 4 kDa PEG | 10 kDa PEG |
| Half-life Extension | 1x | 2.5x | 11.2x |
| In Vitro Cytotoxicity Reduction | 1x | 4.5x | 22x |
| Off-Target Toxicity Reduction | 1x | - | >4x |
| Data adapted from a study on affibody-based drug conjugates.[10][11] |
Troubleshooting Workflows & Signaling Pathways
Troubleshooting ADC Aggregation Workflow
Caption: A logical workflow for troubleshooting ADC aggregation issues.
General ADC Mechanism of Action
Caption: A simplified diagram of the ADC mechanism of action.
Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is suitable for ADCs where the drug and antibody have distinct absorbance maxima.
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Blank Measurement: Use PBS to zero the spectrophotometer at 280 nm and the wavelength of maximum absorbance for the drug (λmax,drug).
-
Sample Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and λmax,drug (Adrug).
-
Calculations:
-
Calculate the concentration of the antibody using the Beer-Lambert law at 280 nm, correcting for the drug's absorbance at this wavelength.
-
Correction Factor (CF) = A280,drug / Adrug
-
Corrected A280 = A280,ADC - (Adrug,ADC x CF)
-
CAb = Corrected A280 / εAb,280
-
-
Calculate the concentration of the drug.
-
Cdrug = Adrug,ADC / εdrug
-
-
Calculate the average DAR.
-
DAR = Cdrug / CAb
-
Where ε is the molar extinction coefficient.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95)[12]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area.
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature drug release in a biologically relevant matrix.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
Method to separate ADC from free drug (e.g., immunoprecipitation, SEC)
-
Analytical method to quantify the released drug (e.g., LC-MS/MS)
Procedure:
-
Incubation: Spike the ADC into plasma at a known concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Process the aliquot to separate the ADC-bound drug from the released drug.
-
Quantification: Analyze the amount of released drug at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of released drug over time to determine the stability profile of the ADC in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. purepeg.com [purepeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Purification Methods for PEGylated Peptides
Welcome to the technical support center for the purification of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during HPLC purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why are my chromatographic peaks for PEGylated peptides broad?
Peak broadening is a common issue when purifying PEGylated peptides and can be attributed to several factors. The inherent polydispersity of the polyethylene (B3416737) glycol (PEG) chain itself is a primary contributor, as molecules with different PEG chain lengths will have slightly different retention times, leading to a broader peak.[1][2][3] Slow mass transfer of the large PEGylated molecule into and out of the stationary phase pores can also cause broadening.[1] Additionally, inappropriate mobile phase conditions, such as a pH that causes peptide ionization changes, can lead to wider peaks.[4][5]
Q2: How can I improve the separation (resolution) between my PEGylated peptide and the un-PEGylated form or other impurities?
Improving resolution requires optimizing several chromatographic parameters. The choice of stationary phase is critical; C4 or C18 columns are commonly used, with C4 sometimes offering better resolution for smaller PEGylated peptides and C18 being more suitable for those with larger PEG moieties.[6][7] Optimizing the gradient slope is also crucial; a shallower gradient often enhances the separation of closely eluting species.[1][6] Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution.[1][6] Furthermore, ensuring the mobile phase composition is optimal, for instance by using acetonitrile (B52724) as the organic modifier and trifluoroacetic acid (TFA) as an ion-pairing agent, can significantly improve separation.[1][6]
Q3: I am experiencing low recovery of my PEGylated peptide from the HPLC column. What could be the cause and how can I fix it?
Low recovery can stem from several issues. The PEGylated peptide may be precipitating on the column, especially at high organic solvent concentrations.[1] To mitigate this, you can try adjusting the gradient to avoid excessively high organic phase concentrations. Irreversible binding of the hydrophobic PEGylated peptide to the stationary phase is another possibility.[1] In such cases, adding a small amount of a stronger organic solvent like isopropanol (B130326) to the mobile phase might help, although acetonitrile is generally preferred.[6] It is also important to ensure the sample is fully dissolved in the initial mobile phase before injection.
Q4: Can aggregation of my PEGylated peptide affect HPLC purification?
Yes, aggregation can significantly impact HPLC purification. Aggregates can lead to the appearance of unexpected peaks, often eluting earlier than the monomeric form in size-exclusion chromatography (SEC) or causing peak broadening and tailing in reversed-phase HPLC (RP-HPLC).[8] To prevent aggregation, it is advisable to work with optimized buffer conditions (pH, ionic strength) and consider the use of stabilizing excipients.[8] Filtering the sample through a low-protein-binding filter before injection can also help remove pre-formed aggregates.[8]
Q5: What is the best type of chromatography for purifying PEGylated peptides?
The choice of chromatography technique depends on the specific purification challenge. Reversed-phase HPLC (RP-HPLC) is a high-resolution technique well-suited for separating PEGylated species from un-PEGylated peptides and resolving positional isomers.[6][7][9] Size-exclusion chromatography (SEC) is effective for separating based on size, making it useful for removing unreacted PEG and detecting aggregates.[9][10][] Ion-exchange chromatography (IEX) separates based on charge and can be employed to isolate PEGylated species from their un-PEGylated counterparts, as the PEG chain can shield charges on the peptide surface.[1][9][] Often, a combination of these techniques is necessary to achieve high purity.[9]
Troubleshooting Guides
Table 1: Common HPLC Issues and Solutions for PEGylated Peptide Purification
| Issue | Possible Cause | Recommendation |
| Broad Peaks | Heterogeneity of the attached PEG chain.[2][3] | This is inherent to the sample. Optimization of other parameters can help sharpen the peak of the main species. |
| Slow mass transfer into stationary phase pores.[1] | Increase column temperature (e.g., 45°C).[1][6] Use a column with a larger pore size (e.g., 300 Å).[12] | |
| Inappropriate mobile phase pH.[4][5] | Adjust the mobile phase pH to be at least 1 unit away from the peptide's pKa.[13] | |
| Poor Separation / Resolution | Insufficient column resolving power. | Use a high-resolution column (e.g., smaller particle size). For peptides with large PEG chains (>20 kDa), a C18 stationary phase may provide better resolution, while a C4 phase can be better for smaller PEGs.[7] |
| Gradient slope is too steep.[6] | Employ a shallower gradient (e.g., 1-2% organic phase change per minute).[6] | |
| Suboptimal mobile phase composition.[6] | Use acetonitrile as the organic modifier and 0.1% TFA as an ion-pairing agent.[1][6] | |
| Low Recovery | Peptide precipitation on the column.[1] | Modify the elution gradient to avoid very high concentrations of the organic solvent. |
| Irreversible binding to the stationary phase.[1] | Consider adding a small amount of a stronger organic modifier to the elution buffer. Ensure the sample is fully dissolved in the initial mobile phase. | |
| Peak Splitting or Shoulders | Presence of positional isomers.[1] | Optimize the gradient to a shallower slope to improve the separation of isomers.[1] |
| Column void or contamination.[14] | Replace the column or flush it according to the manufacturer's instructions. | |
| Mismatch between injection solvent and mobile phase.[4] | Dissolve the sample in the initial mobile phase whenever possible. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents and flush the HPLC system thoroughly.[15] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for PEGylated Peptide Purification
This protocol provides a starting point for developing a purification method for PEGylated peptides. Optimization will be required based on the specific characteristics of the peptide.
1. Sample Preparation:
- Dissolve the crude PEGylated peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.
- Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove any particulate matter.[8]
2. HPLC System and Column:
- Column: A C4 or C18 reversed-phase column with a pore size of 300 Å is a good starting point.[6][7][12] Column dimensions will depend on the scale of the purification (e.g., 4.6 x 250 mm for analytical scale).
- Column Temperature: Set the column temperature to 45°C to improve peak shape.[6][7]
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]
- Degas both mobile phases prior to use.
4. Gradient Elution Program:
- Flow Rate: 1 mL/min for a 4.6 mm ID column.
- Gradient:
- 0-5 min: 20% B (isocratic)
- 5-30 min: 20-55% B (linear gradient)[6]
- 30-35 min: 55-90% B (linear gradient for column wash)
- 35-40 min: 90% B (isocratic wash)
- 40-41 min: 90-20% B (return to initial conditions)
- 41-50 min: 20% B (column re-equilibration)
- Note: This is a starting gradient. A shallower gradient over a longer time may be necessary to resolve closely eluting species.[6]
5. Detection:
- Monitor the elution at 214 nm and 280 nm.
6. Fraction Collection:
- Collect fractions corresponding to the desired peak(s) for further analysis.
Visualizations
Caption: A general experimental workflow for the HPLC purification of PEGylated peptides.
Caption: A troubleshooting decision tree for common HPLC issues with PEGylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - Analytical Chemistry - Figshare [figshare.com]
- 4. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. chromforum.org [chromforum.org]
- 13. mastelf.com [mastelf.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. mastelf.com [mastelf.com]
improving reaction kinetics for amido-C4-acid linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve reaction kinetics for amido-C4-acid linkers, particularly those involving N-hydroxysuccinimide (NHS) ester chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an amine with an amido-C4-acid linker activated as an NHS ester?
A1: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][2] A slightly alkaline pH is necessary to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[1][3] However, pH values above 8.5-9.0 significantly accelerate the hydrolysis of the NHS ester, which is a competing reaction that reduces conjugation efficiency.[2][4]
Q2: What are the best buffers to use for this conjugation reaction?
A2: It is critical to use buffers that do not contain primary amines, as they will compete with your target molecule. For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) or HEPES are good choices.[1] Avoid buffers like Tris or glycine.[4][5] If you are activating a C4-carboxylic acid with EDC/NHS in a two-step process, a non-amine, non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) is ideal for the activation step (pH 4.5-6.0).[1]
Q3: My amido-C4-acid NHS ester is not readily soluble in my aqueous buffer. What should I do?
A3: Many non-sulfonated NHS esters have low water solubility.[2] They can first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][6] It is recommended to use high-quality DMF, as it can degrade into dimethylamine, which can react with the NHS ester.[6] The final concentration of the organic solvent in the reaction should typically be between 0.5% and 10%.[2]
Q4: How can I stop or "quench" the reaction?
A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[2] Hydroxylamine can also be used to a final concentration of 10mM.[7] These reagents will react with any remaining NHS esters, preventing them from reacting further with your target molecule.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Low yield is the most common issue and can be attributed to several factors. Use the following guide to diagnose and resolve the problem.
| Potential Cause | Explanation & Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation.[4] The rate of hydrolysis increases significantly with pH and temperature.[2] Solutions: 1. Prepare NHS ester solutions immediately before use.[1] 2. Ensure your NHS ester reagent has been stored properly under desiccated conditions.[8] 3. Perform the reaction at a lower temperature (e.g., 4°C), but be aware this will also slow the desired reaction rate.[2] 4. Minimize the reaction time as much as possible. |
| Suboptimal Reaction pH | If the pH is too low (<7), the amine will be protonated and non-nucleophilic. If the pH is too high (>9), hydrolysis will dominate.[6][9] Solution: Maintain a reaction pH between 7.2 and 8.5. Use a calibrated pH meter to verify the pH of your buffer.[6] |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophilic contaminants will compete with your target molecule for the NHS ester.[4] Solution: Use a non-amine buffer such as PBS or HEPES.[1] Ensure all glassware is thoroughly cleaned. |
| Steric Hindrance | Bulky molecules or steric hindrance around the amine group on your target can slow the reaction rate, allowing more time for hydrolysis to occur.[4] Solution: Increase the molar excess of the amido-C4-acid linker. You may also need to increase the reaction time or temperature, but this must be balanced against the increased rate of hydrolysis. |
| Poor Reagent Quality | The NHS ester may have hydrolyzed during storage. Solution: Assess the reactivity of your NHS ester reagent using the protocol provided below.[8] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution
The primary competing reaction in NHS ester conjugation is hydrolysis. The rate of this hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[2] |
| 8.0 | 4 | ~1 hour (interpolated) |
| 8.6 | 4 | 10 minutes[2] |
Data indicates that moving the reaction from pH 7 to pH 8.6 can decrease the stability of the linker by a factor of over 20.
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
While EDC/NHS is common for activating the carboxyl end of a C4-acid, other reagents can be used for amide bond formation during linker synthesis.
| Reagent | Advantages | Disadvantages |
| EDC/NHS | Water-soluble byproducts, easy to use for in-situ activation.[10] | Can be inefficient for sterically hindered couplings. |
| HATU | Very fast reaction rates, highly efficient, even for difficult couplings.[11][12] Less epimerization.[12] | More expensive than EDC. Can cause guanidinylation of primary amines as a side reaction.[11] |
| HBTU | Good for routine synthesis, less expensive than HATU.[11] | Slower than HATU. Can also cause guanidinylation.[11] |
| PyBOP | More reactive than HBTU.[11] | Byproducts can be difficult to remove. |
| COMU | Coupling efficiencies comparable to HATU, safer (not based on potentially explosive triazoles), better solubility.[12][13] | Newer reagent, may be more expensive. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a C4-Acid to a Primary Amine
This protocol describes the activation of a C4-dicarboxylic acid (e.g., succinic acid) and subsequent reaction with an amine-containing molecule.
Materials:
-
C4-dicarboxylic acid (e.g., Succinic Anhydride, Glutaric Anhydride)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Amine-containing molecule
Procedure:
-
Prepare Reactants:
-
Dissolve the C4-dicarboxylic acid in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
Coupling to Amine:
-
Immediately add the activated C4-acid solution to your amine-containing molecule solution. The pH of the final mixture should be between 7.2 and 7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 30 minutes at room temperature to stop the reaction.[1]
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable method.
-
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This protocol helps determine if your stored NHS ester reagent has been compromised by hydrolysis.[8]
Materials:
-
NHS ester reagent
-
Phosphate (B84403) buffer, pH 7-8
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of phosphate buffer.
-
Measure the absorbance of this solution at 260 nm. This is your initial reading (A_initial).
-
To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds. This step forces the complete hydrolysis of all reactive NHS esters.
-
Immediately measure the absorbance at 260 nm (within 1 minute). This is your final reading (A_final). The released NHS has a strong absorbance at this wavelength.
-
Calculate Reactivity: The percentage of active NHS ester can be estimated by comparing the initial to the final absorbance. A low initial absorbance and a high final absorbance indicate a highly reactive reagent. If A_initial is close to A_final, the reagent has likely hydrolyzed during storage.
Visualizations
Caption: Competing pathways for an NHS-ester linker.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for two-step EDC/NHS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Technical Support Center: Managing Steric Hindrance in Boc-NH-PEG2-C2-amido-C4-acid Reactions
Welcome to the technical support center for reactions involving Boc-NH-PEG2-C2-amido-C4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during their experiments, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a bifunctional linker molecule.[1][2][3] It features a Boc-protected amine on one end and a carboxylic acid on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure makes it a valuable tool in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ligase ligand.[1][4][5]
Q2: What are the main challenges when working with this linker?
The primary challenges often revolve around steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the flexible PEG chain can impede the approach of reagents to the reactive sites. This can lead to incomplete reactions, low yields, and the formation of side products during both the amide coupling of the carboxylic acid and the deprotection of the Boc group.[4][6]
Q3: How does the PEG chain length affect the reaction?
The length of the PEG linker can influence the solubility and flexibility of the resulting molecule. Longer PEG chains generally improve aqueous solubility.[4] However, the flexibility of the PEG chain can also contribute to steric hindrance by allowing the molecule to adopt conformations that block reactive sites.
Q4: What are the most common side reactions during Boc deprotection?
During the acidic cleavage of the Boc group, the generated tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[7][8] Electron-rich aromatic rings and certain amino acid residues are particularly susceptible to this side reaction.[7]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
You are attempting to couple the carboxylic acid of this compound with an amine-containing molecule and observing a low yield of your desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | Optimize Coupling Reagents: Screen different coupling reagents such as HATU, HBTU, or COMU, along with bases like DIPEA or TEA.[4] Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component.[4] Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed. This can range from a few hours to overnight.[4] Elevate Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes drive it to completion, but monitor for potential side reactions.[4] |
| Steric Hindrance | Choice of Coupling Reagent: For sterically hindered substrates, consider using more powerful coupling reagents like HATU or PyBOP. Reaction Solvent: Ensure good solubility of all reactants. DMF or NMP are common choices.[9] |
| Poor Starting Material Quality | Purity Check: Ensure the this compound and the amine coupling partner are of high purity and anhydrous. |
| Suboptimal pH | Base Selection: The choice and amount of base (e.g., DIPEA, TEA) can be critical. Typically 2-3 equivalents are used.[10] |
Problem 2: Incomplete Boc Deprotection
You are treating your Boc-protected molecule with acid to reveal the amine, but the reaction is not going to completion.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[6] Use a Stronger Acid: Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[6] |
| Inadequate Reaction Time or Temperature | Extend Reaction Time: Monitor the deprotection progress using TLC or LC-MS and allow the reaction to stir for a longer period (e.g., 1-4 hours).[6] Adjust Temperature: While many deprotections are performed at 0°C to room temperature, some substrates may require gentle warming to proceed to completion.[6] |
| Steric Hindrance | The bulky PEG chain can hinder the approach of the acid. The recommendations for increasing acid strength and reaction time are particularly relevant in this case.[6] |
| Solvent Issues | Ensure Solubility: The PEGylated compound must be fully dissolved in the reaction solvent. DCM is a common choice, but other solvents may be necessary depending on the substrate.[6] |
Problem 3: Formation of Side Products During Boc Deprotection
You observe unexpected byproducts in your reaction mixture after the Boc deprotection step.
Potential Cause and Solution:
The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection.[7][8]
-
Action: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling the carboxylic acid of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous solvents for work-up and purification (e.g., ethyl acetate, hexanes)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[9]
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[9]
-
Cool the reaction mixture to 0°C in an ice bath and add the HATU solution dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.[9]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data Summary for Amide Coupling:
| Parameter | Recommended Value | Notes |
| Amine Equivalents | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
| Coupling Reagent (HATU) Eq. | 1.1 - 1.5 | Ensures efficient activation of the carboxylic acid.[4] |
| Base (DIPEA) Equivalents | 2.0 - 3.0 | Neutralizes the acid and facilitates the reaction. |
| Reaction Temperature | 0°C to 40-50°C | Start at 0°C and allow to warm to room temperature. Gentle heating may be required.[4] |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrates; monitor by LC-MS.[4] |
| Typical Yields | 50 - 90% | Highly variable depending on the steric hindrance and reactivity of the coupling partners. |
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEGylated compound
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
TIS (Triisopropylsilane) (optional scavenger)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.[10]
-
Cool the solution to 0°C in an ice bath.[10]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[6][10]
-
If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), add TIS (2.5-5% v/v) as a scavenger.[6][7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[6]
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.
Quantitative Data Summary for Boc Deprotection:
| Parameter | Recommended Value | Notes |
| TFA Concentration in DCM | 20 - 50% (v/v) | Higher concentrations may be needed for more sterically hindered substrates.[6][10] |
| Scavenger (TIS) Concentration | 2.5 - 5% (v/v) | Recommended if the substrate contains acid-sensitive or nucleophilic groups.[6][7] |
| Reaction Temperature | 0°C to Room Temperature | Starting at a lower temperature can help control potential side reactions.[6] |
| Reaction Time | 30 minutes - 4 hours | Substrate dependent; monitor for completion. |
| Reported Yields | >90% (for similar substrates) | Deprotection is often a high-yielding reaction. |
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Linker Landscape: A Comparative Guide to Boc-NH-PEG2-C2-amido-C4-acid and Other PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of Boc-NH-PEG2-C2-amido-C4-acid, a discrete polyethylene (B3416737) glycol (PEG) linker, with other common PEG linkers, supported by a synthesis of data from multiple studies and detailed experimental protocols.
Introduction to PEG Linkers in Targeted Therapies
Polyethylene glycol (PEG) linkers are widely employed in the development of targeted therapies due to their advantageous physicochemical properties.[1] The inherent hydrophilicity of the PEG chain can enhance the solubility and reduce aggregation of often hydrophobic drug payloads.[1] Furthermore, the flexibility and biocompatibility of PEG linkers are desirable traits for optimizing the biological performance of complex molecules like PROTACs and ADCs.[2] PEG linkers can be broadly categorized based on their length, cleavability, and the nature of their functional groups.
The subject of this guide, This compound , is a bifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid. The short PEG2 chain imparts hydrophilicity, while the amide and hydrocarbon moieties contribute to its structural character. This particular linker is frequently utilized in the synthesis of PROTACs, where precise control over the spatial orientation of the target-binding and E3 ligase-recruiting ligands is paramount for inducing effective protein degradation.[3]
Comparative Analysis of PEG Linker Properties
Impact of PEG Chain Length
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific application.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Conversely, an excessively long linker can result in reduced degradation efficiency due to increased conformational flexibility and a higher entropic penalty upon binding.[]
Studies comparing PROTACs with varying PEG chain lengths have consistently demonstrated a clear length-dependent effect on degradation potency (DC50) and maximal degradation (Dmax).[2] For instance, in many systems, a PEG2 or PEG3 linker has been found to be optimal, while longer PEG chains (e.g., PEG6 or greater) can lead to a decrease in activity.[]
Table 1: Representative Data on the Impact of PEG Linker Length on PROTAC Performance
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| Short PEG (e.g., PEG2, PEG3) | Various | Various | Lower (more potent) | Higher | Often optimal for ternary complex formation. |
| Medium PEG (e.g., PEG4, PEG5) | Various | Various | Variable | Variable | Performance is highly target-dependent. |
| Long PEG (e.g., PEG6 and above) | Various | Various | Higher (less potent) | Lower | May suffer from entropic penalties and reduced cell permeability.[] |
Note: The data presented in this table is a synthesized representation compiled from multiple sources to illustrate general trends. Actual values are target- and cell-line-dependent.
Influence of Linker Composition: The Role of Amide Bonds
The inclusion of amide bonds within the linker, as seen in this compound, can influence the conformational properties and cell permeability of the PROTAC. Amide bonds can participate in intramolecular hydrogen bonding (IMHB), which may lead to more folded, compact conformations.[5] This "chameleonic" behavior can shield the polar surface area of the molecule in the hydrophobic environment of the cell membrane, potentially aiding in passive diffusion.[6]
However, the presence of amide bonds also introduces hydrogen bond donors, which can negatively impact permeability.[5] Some studies have shown that replacing an amide linkage with an ester can improve the cell permeability and overall potency of a PROTAC.[5] Therefore, the impact of the amide group in this compound is a balance between promoting favorable conformations and potentially hindering cell entry.
Table 2: Comparison of Physicochemical Properties of Different Linker Types
| Linker Type | Key Structural Feature | Impact on Hydrophilicity | Impact on Flexibility | Potential Impact on Cell Permeability |
| This compound | Short PEG, Amide Bond | Moderate | Moderate | Can be influenced by intramolecular hydrogen bonding.[5] |
| Alkyl Linkers | Hydrocarbon Chain | Low | High | Generally higher than highly polar linkers. |
| Pure PEG Linkers (e.g., Boc-NH-PEG4-acid) | Ether-rich backbone | High | High | Increased hydrophilicity can sometimes hinder passive diffusion.[6] |
| Rigid Linkers (e.g., containing piperazine (B1678402) or aromatic rings) | Cyclic or Aromatic Moieties | Variable | Low | Can pre-organize the PROTAC into a bioactive conformation, potentially improving permeability and potency.[7] |
Visualizing Key Concepts in PROTAC Development
To better understand the principles discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Detailed Experimental Protocols
A rigorous evaluation of PROTAC performance is essential for linker selection and optimization. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein.
-
PROTAC of interest (e.g., synthesized using this compound).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time course (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Denature the samples by boiling and then load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials and Reagents:
-
PAMPA plates (e.g., 96-well filter plates).
-
Lipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC stock solution.
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
where [drug] is the concentration of the drug, V is the volume, A is the area of the filter, and t is the incubation time.
Conclusion
The selection of an appropriate PEG linker is a critical step in the design of effective targeted therapies. While this compound offers a balance of hydrophilicity and structural rigidity due to its short PEG chain and amide functionality, its performance relative to other PEG linkers is highly dependent on the specific biological system. A systematic approach to linker design, involving the synthesis and evaluation of a series of linkers with varying lengths and compositions, is crucial for optimizing the degradation efficiency and cell permeability of PROTACs. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these important parameters, enabling the rational design of next-generation targeted therapeutics.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Boc-NH-PEG2-C2-amido-C4-acid vs. SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate.
This guide provides an objective comparison of the hydrophilic Boc-NH-PEG2-C2-amido-C4-acid linker and the conventional non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This analysis is supported by a review of experimental data on analogous linker systems and detailed methodologies for key comparative experiments.
Unveiling the Contenders: Chemical Structures and Properties
This compound is a heterobifunctional linker featuring a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Boc protecting group allows for a controlled, stepwise conjugation strategy. The key characteristic of this linker is its hydrophilicity, imparted by the PEG2 moiety, which can enhance the aqueous solubility of the final conjugate.[1][2] This linker is particularly relevant in the synthesis of PROTACs.[3][4][5]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker in the construction of ADCs.[6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with amines and a maleimide (B117702) group that reacts with thiols.[6] The cyclohexane (B81311) ring in its structure confers rigidity and hydrophobicity.[7] The thioether bond formed by the maleimide-thiol reaction is generally stable, though it can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.[7]
At a Glance: Performance Comparison
The choice between a hydrophilic PEG-based linker and a hydrophobic SMCC linker can significantly impact the physicochemical and biological properties of a bioconjugate. The following table summarizes key performance parameters, with data extrapolated from studies on similar short-chain PEG linkers for direct comparison with SMCC.[7]
| Performance Parameter | This compound (and analogous PEG linkers) | SMCC Linker | Rationale & References |
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in the PEG linker increase water solubility. The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic.[7][] |
| Tendency for Aggregation | Lower | Higher | The hydrophilic PEG chain can reduce the propensity for aggregation, especially with hydrophobic payloads. The hydrophobicity of SMCC can contribute to ADC aggregation.[] |
| In Vitro Plasma Stability | High | Moderate to High | The amide bond formed from the carboxylic acid is highly stable. The thioether bond from SMCC is also stable, but the thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to payload loss.[7] |
| Pharmacokinetics (PK) | Generally improved (longer half-life, lower clearance) | More rapid clearance | The hydrophilic nature of PEG linkers can reduce non-specific interactions and clearance by the reticuloendothelial system. The hydrophobicity of SMCC can lead to faster clearance.[7][9] |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic payloads | High DAR can exacerbate aggregation | By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of hydrophobic drug molecules.[] |
Visualizing the Chemistry and Workflow
To better understand the application of these linkers, the following diagrams illustrate their conjugation chemistries and a typical experimental workflow for comparison.
Caption: Conjugation chemistries of the Boc-PEG-acid and SMCC linkers.
Caption: Experimental workflow for comparing ADCs with different linkers.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of linker performance. Below are protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This assay assesses the stability of an ADC in plasma by measuring the amount of intact ADC over time.[10][11]
Materials:
-
ADC constructs (with PEG linker and SMCC linker)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., high-resolution mass spectrometer coupled to a UPLC system)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Centrifuge
Methodology:
-
ADC Incubation: Dilute the ADC constructs to a final concentration of 100 µg/mL in plasma and in PBS (as a control) in a 96-well plate.
-
Time Points: Incubate the plates at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots from each well.
-
Sample Preparation:
-
To precipitate plasma proteins, add 3 volumes of cold protein precipitation solution to each plasma aliquot.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the ADC to a new plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method to quantify the amount of intact ADC. This is often done by monitoring the drug-to-antibody ratio (DAR).
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile of each ADC construct.
-
Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size to quantify the presence of monomers, dimers, and higher-order aggregates.[12][13][14][15][16]
Materials:
-
ADC constructs
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UPLC system with a UV detector (280 nm)
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0. For ADCs, an organic modifier like acetonitrile may be needed to reduce hydrophobic interactions.[12]
-
Sample vials
Methodology:
-
Sample Preparation: Dilute the ADC constructs to a concentration of 1 mg/mL in the mobile phase. Filter the samples through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject a defined volume (e.g., 20 µL) of the prepared ADC sample.
-
Run the isocratic mobile phase for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates as: (Area of Aggregates / Total Area of All Peaks) x 100.
-
Protocol 3: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly useful for characterizing ADCs, where the drug-to-antibody ratio (DAR) influences retention time.[17][18][19][20][21]
Materials:
-
ADC constructs
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector (280 nm)
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0. An organic modifier like isopropanol (B130326) may be included in Mobile Phase B to facilitate elution.[17]
Methodology:
-
Sample Preparation: Dilute the ADC constructs to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the bound proteins.
-
-
Data Analysis:
-
Monitor the chromatogram at 280 nm.
-
ADCs with higher DAR values will be more hydrophobic and thus have longer retention times.
-
A significant shift to longer retention times for the SMCC-ADC compared to the PEG-ADC would indicate higher hydrophobicity of the SMCC construct.
-
Conclusion
The choice between a this compound linker and an SMCC linker involves a trade-off between hydrophilicity and established use. The incorporation of a hydrophilic PEG spacer, as in the Boc-PEG-acid linker, offers significant advantages in terms of improved solubility, reduced aggregation, and potentially enhanced pharmacokinetic properties, which are particularly beneficial for hydrophobic payloads.[7][] In contrast, the SMCC linker, while being a well-established and robust option for generating stable ADCs, introduces hydrophobicity that can lead to challenges with aggregation and faster clearance.[7] The ultimate decision should be based on empirical data from head-to-head comparisons using the specific antibody and payload of interest, as guided by the experimental protocols outlined in this guide.
References
- 1. This compound | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Validating Conjugate Activity
For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While a variety of linker chemistries are available, understanding their relative impact on degradation efficacy is paramount. This guide provides a comparative overview of linker types, focusing on the principles of validating the activity of PROTACs, such as those synthesized with the polyethylene (B3416737) glycol (PEG)-based linker, Boc-NH-PEG2-C2-amido-C4-acid.
The Crucial Role of the PROTAC Linker
A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6] The linker is not merely a spacer; it plays an active role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[7] The linker's length, composition, and attachment points can significantly influence a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity, including potency and selectivity.[8]
Comparative Analysis of PROTAC Linker Classes
The selection of a linker is a key step in PROTAC design, with different classes offering distinct advantages and disadvantages. The most common types of linkers are flexible, such as alkyl and PEG chains, and rigid, which include structures like piperazine (B1678402) or alkyne groups.[5]
| Linker Class | Representative Examples | Advantages | Disadvantages |
| PEG-based | This compound, various PEG chain lengths | Increased hydrophilicity and solubility; ease of synthesis and modification of length.[8] | Can sometimes negatively impact cell permeability; potential for metabolic instability.[5] |
| Alkyl/Ether | Simple hydrocarbon chains | Provide flexibility; straightforward synthesis. | Can be overly flexible, leading to a higher entropic penalty for ternary complex formation; may have lower solubility. |
| Rigid | Piperazine, Piperidine, Alkynes, Triazoles | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing ternary complex stability and potency.[5] | Synthesis can be more complex; reduced flexibility may hinder the formation of a productive ternary complex for some target/E3 ligase pairs. |
| "Smart" Linkers | Photoswitchable (e.g., azobenzene-containing) | Allow for spatiotemporal control of PROTAC activity, potentially reducing off-target effects.[7] | Often require external stimuli (e.g., light) for activation; synthesis and in vivo application can be challenging. |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table, based on a study of BRD4-degrading PROTACs, illustrates how linker length and composition can impact degradation efficiency. It is important to note that these are examples, and the optimal linker is specific to each target and E3 ligase pair.[9]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) |
| Compound 27 | Hydrocarbon | 10 | Significant Degradation |
| Compound 28 | Hydrocarbon | 11 | Significant Degradation |
| Compound 29 | PEG | 12 | Significant Degradation |
| Compound 34 | Piperazine-containing | 15 | 60 |
| Compound 37 | α-acyloxy amide | 10 | 62 |
| Compound 36 | Piperazine-containing | >15 | Not Tolerated |
This table is adapted from a study on BRD4-degrading PROTACs and is for illustrative purposes. The specific structures of the linkers beyond their general class and length were not detailed in a way that allows for direct comparison to this compound.[9]
Visualizing Key Processes in PROTAC Activity Validation
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical considerations in linker design.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: The logical interplay of linker properties for PROTAC optimization.
Experimental Protocols
Detailed and consistent experimental protocols are essential for the accurate assessment and comparison of PROTAC activity.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed the appropriate cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
- Allow cells to attach overnight.
- Prepare serial dilutions of the PROTACs in complete growth medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤ 0.1%).
- Remove the old medium and add the media containing different concentrations of the PROTACs. Include a vehicle-only control.
- Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
3. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Wash the membrane again with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
- Perform densitometry analysis on the protein bands using software like ImageJ.
- Normalize the band intensity of the target protein to the loading control.
- Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cellular assays can be employed.
A. NanoBRET™ Ternary Complex Assay (Cell-based): This assay measures the proximity of the target protein and the E3 ligase within living cells.
1. Reagents and Plasmids:
- Expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor).
- Expression vectors for the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).
- NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
2. Procedure:
- Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
- After 24 hours, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
- Add the PROTAC of interest at various concentrations.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the bioluminescence and fluorescence signals. The ratio of these signals (the NanoBRET™ ratio) is proportional to the extent of ternary complex formation.
B. Surface Plasmon Resonance (SPR) (Biophysical): SPR can be used to measure the binding kinetics and affinity of the ternary complex in a purified system.
1. Immobilization:
- Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
2. Binding Analysis:
- Inject the PROTAC over the sensor surface to measure its binary interaction with the immobilized protein.
- In a separate experiment, inject the target protein alone to check for non-specific binding.
- To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase-coated surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
- Kinetic data can be fitted to appropriate binding models to determine association and dissociation rate constants and the affinity of the complex.
Conclusion
The validation of a PROTAC's activity is a multi-faceted process that relies on a systematic evaluation of its ability to induce the degradation of a target protein. While specific comparative data for PROTACs synthesized with this compound is not yet prevalent in the literature, the principles and protocols outlined in this guide provide a robust framework for assessing its performance relative to other linker chemistries. By carefully considering the impact of linker length and composition on ternary complex formation and cellular activity, and by employing rigorous and standardized experimental methodologies, researchers can effectively navigate the complex landscape of PROTAC design to develop potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
Navigating In Vitro Stability: A Comparative Guide for the PROTAC Linker Boc-NH-PEG2-C2-amido-C4-acid
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC design, the in vitro stability of linker molecules is a critical parameter dictating therapeutic success. This guide provides a comprehensive comparison of the polyethylene (B3416737) glycol (PEG)-based linker, Boc-NH-PEG2-C2-amido-C4-acid, against alternative linker technologies, supported by established experimental protocols and conceptual data.
The stability of a PROTAC (Proteolysis Targeting Chimera) is paramount; premature degradation can lead to off-target effects and diminished efficacy. The linker, which connects the target protein binder and the E3 ligase ligand, is often the most vulnerable component to metabolic degradation. Understanding the inherent stability of a chosen linker, such as this compound, is therefore a foundational step in the development of robust and effective PROTACs.
Comparative Stability of Linker Technologies
While specific quantitative stability data for this compound is not extensively published, we can infer its stability profile based on the well-documented behavior of PEG-containing linkers in biological matrices. The following table summarizes the general stability characteristics of common linker types used in PROTAC development.
| Linker Type | Representative Structures | Key Stability Characteristics | Advantages | Disadvantages |
| PEG-Based (e.g., this compound) | -(CH2CH2O)n- | Susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly O-dealkylation.[1][] | High water solubility, biocompatibility, and flexibility which can aid in the formation of the ternary complex.[3][4] | Potential for rapid in vivo clearance due to metabolic instability.[1] Excessive flexibility can sometimes lead to less stable ternary complexes.[1] |
| Alkyl Chains | -(CH2)n- | Generally more metabolically stable than PEG linkers. | Higher metabolic stability. | Can increase lipophilicity, potentially leading to poor solubility and off-target effects. |
| Rigid Linkers (e.g., Piperazine, Piperidine, Triazole) | Piperazine, Piperidine, Triazole moieties | Increased resistance to metabolic degradation due to steric hindrance.[1] | Enhanced metabolic stability and can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][5] | Reduced flexibility may hinder optimal ternary complex formation. Can be more challenging to synthesize. |
Experimental Protocols for Assessing In Vitro Stability
To experimentally determine the stability of this compound or PROTACs containing this linker, the following in vitro assays are fundamental.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is crucial for evaluating the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[1]
Objective: To determine the in vitro intrinsic clearance of the test compound.
Materials:
-
Test compound (e.g., this compound containing PROTAC)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound, typically in DMSO.
-
In a 96-well plate, incubate the test compound at a final concentration (e.g., 1 µM) with HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade the molecule.[1][6]
Objective: To evaluate the stability of the test compound in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Test compound
-
Plasma (human, mouse, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the plasma and pre-incubate at 37°C.
-
Add the test compound to the plasma.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.
-
Calculate the percentage of the compound remaining at each time point.
Visualizing Experimental and Conceptual Frameworks
To further clarify the experimental process and the conceptual differences in linker stability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Plasma Stability of Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may not efficiently release the cytotoxic payload within the target tumor cell. This guide provides an objective comparison of the plasma stability of various linker technologies, supported by experimental data, to aid in the rational design and selection of next-generation ADCs.
Comparative In Vivo and In Vitro Stability Data
The choice of linker chemistry is paramount to an ADC's performance, with a significant impact on its stability in plasma.[2] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of payload release and inherent stability profiles. Non-cleavable linkers generally exhibit high plasma stability, relying on the degradation of the antibody in the lysosome to release the payload.[3] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the tumor microenvironment, such as enzymes, pH, or reducing agents.[1]
| Linker Type | Sub-type / Example | ADC Model | Species | Key Stability Findings |
| Cleavable | Valine-Citrulline (VC) | Trastuzumab-vc-MMAE | Rat | 75% reduction in bound drug over 7 days. |
| Valine-Citrulline (VC) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days).[1] | |
| Valine-Citrulline-PABC (VC-PABC) | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1] | |
| Glutamic acid-valine-citrulline (EVCit) | EVCit ADC | Mouse | Showed almost no linker cleavage after 14-day incubation in undiluted mouse plasma.[4] | |
| Disulfide | Anti-CD22-DM1 | Mouse | When attached to the K149C site, over 50% of the drug remained attached after seven days.[5] | |
| Hydrazone | - | - | Generally shows significant off-target drug release and cytotoxicity.[2] Half-life of approximately 2 days in human plasma.[6] | |
| Silyl ether-based (acid-cleavable) | silyl ether linker-MMAE conjugate | Human | Half-life of more than 7 days in human plasma.[5][6] | |
| Sulfatase-cleavable | - | Mouse | Demonstrated high plasma stability (over 7 days), whereas Val-Ala and Val-Cit linkers hydrolyzed within 1 hour.[5] | |
| Non-Cleavable | Thioether (e.g., SMCC) | Trastuzumab-DM1 | Mouse | Half-life of 10.4 days.[5] |
| Maleimide-based (Thiosuccinimide) | - | - | Prone to retro-Michael reaction, leading to premature payload loss.[7] | |
| Maleamic methyl ester-based | mil40-12c | - | Only about 3.8% of the payload was shed after 14 days of incubation in an albumin solution.[8] |
Experimental Workflows and Protocols
Accurate assessment of ADC plasma stability is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Caption: General workflow for in vitro ADC plasma stability assessment.
Experimental Protocol 1: ELISA-Based Quantification of Intact ADC
This method measures the concentration of the intact antibody-drug conjugate over time in plasma samples.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Antigen specific to the ADC's monoclonal antibody
-
96-well microtiter plates
-
Carbonate-Bicarbonate buffer (for coating)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Chromogenic or fluorogenic substrate for the enzyme
-
Stop solution (e.g., 3 M HCl or 3 M H2SO4)
-
Microtiter plate reader
Procedure:
-
Antigen Coating:
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Incubate for at least 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Incubate the test ADC in plasma at 37°C.
-
Collect plasma samples at predetermined time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[10]
-
Dilute the plasma samples in wash buffer.
-
Add 100 µL of the diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[11]
-
Incubate for 2 hours at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody (specific to the payload) in wash buffer.
-
Add 100 µL of the diluted secondary antibody to each well. This will only bind to the ADC that has retained its payload.
-
Incubate for 1 hour at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Allow the color to develop (typically 30 minutes).[12]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the amount of intact ADC in the sample.
-
Experimental Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Materials:
-
Test ADC
-
Plasma from relevant species
-
Organic solvent (e.g., acetonitrile (B52724), methanol-ethanol mixture) for protein precipitation[1][13]
-
Centrifuge
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)[14]
-
Internal standard (optional but recommended)
Procedure:
-
Sample Incubation:
-
Incubate the test ADC in plasma at 37°C.
-
Collect plasma samples at predetermined time points.
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 5 µL), add a larger volume of cold organic solvent (e.g., 4 volumes of acetonitrile or a methanol-ethanol mixture).[13]
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully collect the supernatant, which contains the small molecule free payload.
-
-
LC Separation:
-
Inject the supernatant into the LC system.
-
The free payload is separated from other small molecules based on its physicochemical properties as it passes through the chromatography column. A gradient elution with increasing organic mobile phase is typically used.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the payload of interest (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the free payload in plasma.
-
Quantify the concentration of the released payload in the test samples by comparing their peak areas to the calibration curve.
-
Plot the concentration of free payload over time to assess the stability of the ADC linker.
-
Signaling Pathways and Logical Relationships
The stability of an ADC in plasma is not solely dependent on the linker chemistry but is also influenced by other factors such as the conjugation site on the antibody and the drug-to-antibody ratio (DAR).[2]
Caption: Key factors influencing the plasma stability and therapeutic outcome of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA 操作步骤 [sigmaaldrich.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mabtech.com [mabtech.com]
- 12. seracare.com [seracare.com]
- 13. researchgate.net [researchgate.net]
- 14. sciex.jp [sciex.jp]
The Crucial Balancing Act: A Comparative Analysis of PROTAC Linker Length and Efficacy
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. Among the three key components of a PROTAC—the warhead targeting the protein of interest (POI), the ligand for an E3 ubiquitin ligase, and the linker connecting them—the linker plays a pivotal, yet often empirically determined, role. This guide provides a comparative analysis of how linker length critically influences PROTAC efficacy, supported by experimental data and detailed methodologies, to inform a more rational approach to PROTAC design.
The primary function of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. An improperly designed linker can severely impede this process. A linker that is too short may create steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long and flexible linker can lead to an unstable ternary complex, resulting in inefficient ubiquitination.[1] Therefore, optimizing linker length is a critical step in developing potent and selective PROTACs.[2][]
Impact of Linker Length on PROTAC Efficacy: A Tale of Two Targets
The optimal linker length is not a one-size-fits-all parameter; it is highly dependent on the specific POI and E3 ligase pair.[2][4] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a given system.[1]
Case Study 1: Estrogen Receptor α (ERα) Degradation
In a study focused on developing ERα-targeting PROTACs, researchers synthesized a series of molecules with varying linker lengths and monitored the degradation of ERα in cultured cells.[2][5] The results demonstrated a significant correlation between linker length and PROTAC efficacy. A 16-atom chain length was identified as the optimal distance between the E3 recognition motif and the ERα ligand for maximal degradation.[2][5] Interestingly, all the tested PROTACs exhibited similar binding affinities for ERα, indicating that the linker length did not interfere with the warhead's ability to bind the target protein.[2] This highlights that the linker's primary influence is on the formation and stability of the ternary complex.
Case Study 2: PI3K/mTOR Dual-Targeting Degradation
In the development of dual-targeting PROTACs for PI3K and mTOR, a preliminary structure-activity relationship (SAR) analysis revealed that both linker length and its conformational properties are critical for degradation potency.[6] PROTACs incorporating flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, demonstrated superior degradation efficiency. This is likely due to their ability to more effectively promote the formation of the ternary complex.[6] The study identified a PROTAC named GP262, which utilized a C8 alkyl linker, as having optimal dual-target degradation activity against PI3K/mTOR.[6]
Quantitative Analysis of Linker Length and Degradation Efficacy
To provide a clearer picture of the impact of linker length, the following tables summarize quantitative data from various studies. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of degradation observed.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl Chain | 9 | 140 µM (IC50) | - | MCF7 | [4] |
| Estrogen Receptor α (ERα) | VHL | Alkyl Chain | 12 | - | ~75 | MCF7 | [2][5] |
| Estrogen Receptor α (ERα) | VHL | Alkyl Chain | 16 | 26 µM (IC50) | >90 | MCF7 | [2][4][5] |
| Estrogen Receptor α (ERα) | VHL | Alkyl Chain | 19 | - | ~60 | MCF7 | [2][5] |
| Estrogen Receptor α (ERα) | VHL | Alkyl Chain | 21 | - | ~50 | MCF7 | [2][5] |
| PI3K/mTOR | VHL | C8 Alkyl Chain | - | - | Significant degradation at 1 µM | MDA-MB-231, MCF-7 | [6] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | <11 | Decreased efficacy | - | - | [7] |
Note: IC50 values for ERα degradation are presented as a measure of cell viability inhibition, which is correlated with ERα degradation in this context.[2]
Visualizing the PROTAC Mechanism and Design Logic
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the logical workflow for optimizing linker length.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for the systematic optimization of PROTAC linker length.
Key Experimental Protocols for Efficacy Assessment
The evaluation of PROTAC efficacy relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the analysis of linker length.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified duration (e.g., 24, 48, 72 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation.
-
Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Objective: To provide direct evidence of PROTAC-induced polyubiquitination of the target protein.[6]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.[6]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads to capture the antibody-protein complexes and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.
-
NanoBRET™ Assay for Ternary Complex Formation
-
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) within living cells.[6]
-
Methodology:
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® protein (energy acceptor) in a suitable cell line.
-
Labeling: Label the HaloTag®-E3 ligase fusion protein with a cell-permeable HaloTag® NanoBRET™ 618 ligand.
-
PROTAC Treatment: Treat the cells with the PROTACs of varying linker lengths.
-
BRET Measurement: Add the NanoLuc® luciferase substrate. If the PROTAC brings the NanoLuc®-POI and the HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur. Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify the extent of ternary complex formation.
-
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs, directly influencing the formation of a productive ternary complex and subsequent degradation of the target protein. The provided case studies and quantitative data underscore that there is no universal optimal linker length; it must be empirically determined for each specific target and E3 ligase combination. By employing a systematic approach that involves the synthesis of a focused library of PROTACs with varying linker lengths and a robust suite of biochemical and cellular assays, researchers can rationally optimize this crucial component to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
A Comparative Guide to the Biological Evaluation of Boc-NH-PEG2-C2-amido-C4-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing the Boc-NH-PEG2-C2-amido-C4-acid linker with other alternative linker structures. The information presented is supported by experimental data from published research, offering insights into the critical role of linker composition in PROTAC efficacy.
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a crucial component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[3][]
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently used in PROTAC design due to their ability to improve solubility and permeability.[][5] The length and composition of the linker are critical for optimizing the biological activity of the PROTAC.[3]
Comparative Analysis of PROTACs with PEG-Based Linkers
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Pomalidomide (CRBN) | 4-PEG | ~10 | >90 | HEK293T | F. Jiang et al., 2020 |
| BTK | Pomalidomide (CRBN) | 5-PEG | 5.9 | >95 | Mino | D. B. T. Tin et al., 2019 |
| EGFR | Von Hippel-Lindau (VHL) | 3-PEG | 161 | 68 | PC9 | Y. Sun et al., 2021[6] |
| AR | Von Hippel-Lindau (VHL) | 2-PEG | 10.4 | >90 | 22Rv1 | S. Wang et al., 2021[6] |
Note: The data presented is a compilation from various sources for comparative purposes. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Key Experimental Protocols for PROTAC Evaluation
The biological evaluation of PROTACs involves a series of assays to determine their efficacy and mechanism of action. Below are detailed protocols for essential experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Reagent Addition:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.[7]
-
-
Measurement:
-
Data Analysis:
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or the E3 ligase, or a tag if the proteins are overexpressed.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with Boc-NH-PEG2-C2-amido-C4-acid and Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of post-translationally modified proteins is paramount for understanding their function and for the development of novel therapeutics. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with the discrete PEG linker, Boc-NH-PEG2-C2-amido-C4-acid, against two common amine-reactive labeling reagents: Sulfo-NHS-acetate and Propionic acid NHS ester. This comparison is supported by experimental data from peer-reviewed studies and includes detailed protocols for protein modification and mass spectrometric analysis.
The modification of proteins with chemical entities is a cornerstone of proteomics and drug discovery. The choice of modifying reagent can significantly impact the subsequent analysis, particularly by mass spectrometry. Here, we delve into the specifics of analyzing proteins modified with this compound, a bifunctional linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and compare its mass spectrometric signature to that of simpler acylating agents.
Performance Comparison in Mass Spectrometry
The key to differentiating these modifications in a mass spectrometer lies in the unique mass shift they impart on a protein or peptide and their characteristic fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
| Feature | This compound | Sulfo-NHS-acetate | Propionic acid NHS ester |
| Formula | C₁₇H₃₂N₂O₇ | C₆H₈NNaO₇S | C₅H₇NO₃ |
| Exact Mass | 376.2186 g/mol | 257.0025 g/mol | 129.0426 g/mol |
| Modification Mass | +376.2186 Da | +42.0106 Da (Acetylation) | +56.0262 Da (Propionylation) |
| Key Fragmentation Signatures | Neutral loss of isobutylene (B52900) (-56 Da) from the Boc group is a characteristic fragmentation.[1][2] Further fragmentation of the PEG linker can also be observed. | Stable modification, fragmentation primarily occurs along the peptide backbone. | Stable modification, fragmentation primarily occurs along the peptide backbone. |
| Ionization Efficiency | The PEG chain may enhance ionization efficiency. | Generally good ionization efficiency. | Generally good ionization efficiency. |
| Data Interpretation Complexity | The presence of the Boc protecting group and the PEG chain can lead to more complex fragmentation spectra compared to simple acylation. | Simple and well-characterized modification, leading to straightforward data interpretation. | Simple and well-characterized modification, leading to straightforward data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the analysis of modified proteins. Below are generalized protocols for protein modification and subsequent mass spectrometry analysis.
Protocol 1: Protein Modification with Amine-Reactive Reagents
This protocol describes the general procedure for labeling proteins with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.0)[3]
-
This compound, Sulfo-NHS-acetate, or Propionic acid NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in the amine-free buffer to the desired concentration.
-
Prepare a stock solution of the NHS ester reagent in anhydrous DMSO or DMF.
-
Add a 10-50 molar excess of the NHS ester to the protein solution.[3] The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-3 hours at 4°C.[3]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Remove excess reagent and byproducts by desalting or dialysis.
Protocol 2: Bottom-Up Mass Spectrometry Analysis of Modified Proteins
This protocol outlines a standard workflow for the analysis of modified proteins using a bottom-up proteomics approach.
Materials:
-
Modified protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., 5% formic acid)
-
C18 desalting spin column
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition (DDA) mode, with fragmentation of the most intense precursor ions using CID or HCD.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the mass of the modification as a variable modification on lysine (B10760008) residues and the protein N-terminus. For this compound, also consider potential fragmentation of the Boc group and PEG linker in the analysis.
-
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the relationships between the different components, the following diagrams are provided.
References
Navigating the Structural Maze: An NMR-Based Comparison of Boc-NH-PEG2-C2-amido-C4-acid and Related PROTAC Linkers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of the structural features of the constituent linkers is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Boc-NH-PEG2-C2-amido-C4-acid, a common PROTAC linker, and its structural analogs. The presented data, compiled from spectral databases and scientific literature, offers a valuable resource for the verification and quality control of these critical research molecules.
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the efficacy of the PROTAC. This compound is a popular linker component featuring a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, an amide bond, and a terminal carboxylic acid. The precise NMR fingerprint of this and similar linkers is essential for confirming their identity and purity.
Comparative Analysis of NMR Spectral Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural components and comparison with analogous molecules. This data serves as a benchmark for researchers synthesizing or utilizing this linker.
| Assignment | Structure Fragment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Notes |
| 1 | Boc -(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| 2 | Boc -C(CH₃)₃ | - | ~79.5 | The quaternary carbon of the Boc group. |
| 3 | Boc -C=O | - | ~156.1 | The carbonyl carbon of the carbamate. |
| 4 | Boc-NH | ~5.0-5.5 (br s, 1H) | - | The chemical shift can be variable and the peak may be broad due to hydrogen bonding and exchange. |
| 5 | Boc-NH-CH₂ | ~3.2-3.4 (m, 2H) | ~40.5 | Methylene (B1212753) group adjacent to the Boc-protected nitrogen. |
| 6, 7 | -O-CH₂ -CH₂ -O- | ~3.65 (s, 8H) | ~70.4 | The repeating ethylene (B1197577) glycol units typically show a strong singlet in ¹H NMR. |
| 8 | -O-CH₂-CH₂ -NH- | ~3.5-3.6 (m, 2H) | ~69.7 | Methylene group adjacent to the ether oxygen and the amide nitrogen. |
| 9 | -CH₂-NH -C=O | ~6.0-6.5 (br t, 1H) | - | Amide proton, often a broad triplet due to coupling with the adjacent methylene group. |
| 10 | -NH-C=O - | - | ~173.0 | Amide carbonyl carbon. |
| 11 | -C=O-CH₂ - | ~2.2 (t, 2H) | ~35.5 | Methylene group alpha to the amide carbonyl. |
| 12, 13 | -CH₂-CH₂ -CH₂ -CH₂- | ~1.6-1.7 (m, 4H) | ~25.0, ~28.0 | Methylene groups in the C4 acid chain. |
| 14 | -CH₂-C=O -OH | ~2.35 (t, 2H) | ~178.5 | Methylene group alpha to the carboxylic acid carbonyl. |
| 15 | -C=O-OH | ~10-12 (br s, 1H) | - | Carboxylic acid proton, highly deshielded and often very broad. |
Alternative Linker Structures for Comparison
For a comprehensive understanding, it is beneficial to compare the NMR data of the target molecule with that of structurally related linkers. Below are two common alternatives:
-
Alternative 1: Boc-NH-PEG3-acid: This linker has a longer PEG chain, which would result in a larger integral for the PEG protons (~3.65 ppm) in the ¹H NMR spectrum. The carbon signals for the additional PEG unit would also be present at ~70.4 ppm in the ¹³C NMR spectrum.
-
Alternative 2: Boc-NH-PEG2-C2-Amine: In this case, the terminal carboxylic acid is replaced with a primary amine. This would lead to the disappearance of the carboxylic acid proton signal in ¹H NMR and the corresponding carbonyl signal in ¹³C NMR. New signals for the terminal amine protons and the adjacent methylene group would appear at different chemical shifts.
Experimental Protocol for NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the linker compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -OH).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ¹H NMR:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peaks.
- 2D NMR (Optional but Recommended):
- For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.
Workflow for NMR-Based Structural Verification
The following diagram illustrates the general workflow for the NMR characterization and verification of a synthesized linker molecule like this compound.
This guide provides a foundational framework for the NMR characterization of this compound and its analogs. By employing a systematic approach to data acquisition and analysis, researchers can ensure the structural integrity of their PROTAC linkers, a critical step in the development of novel therapeutics.
Navigating the PROTAC Linker Landscape: A Comparative Guide to Boc-NH-PEG2-C2-amido-C4-acid and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the judicious selection of a PROTAC (Proteolysis Targeting Chimera) linker is paramount to therapeutic success. This guide provides an objective comparison of the widely utilized PEG-based linker, Boc-NH-PEG2-C2-amido-C4-acid, with alternative linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.
The linker component of a PROTAC is not merely a passive tether between the target protein ligand and the E3 ligase ligand; it actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties such as solubility and permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising the degradation efficiency of the target protein. This guide delves into the performance of various linker archetypes as alternatives to the commonly employed polyethylene (B3416737) glycol (PEG)-based linkers like this compound.
The Role of the Linker in PROTAC-Mediated Degradation
PROTACs function by co-opting the cell's natural ubiquitin-proteasome system. The bifunctional molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of the geometry and stability of this ternary complex, which directly impacts the efficiency of protein degradation.
PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers, predominantly composed of PEG or alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex. This compound falls into the category of PEG-based linkers.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG-based | 4-PEG units | ~1 | >90 | [Farnaby, et al. (2019)] |
| BRD4 | CRBN | Alkyl | 8-carbon chain | ~10 | >90 | [Zengerle, et al. (2015)] |
| BTK | CRBN | PEG-based | 3-PEG units | ~5 | >95 | [Zorba, et al. (2018)] |
| BTK | CRBN | Alkyl | 11-atom chain | ~20 | >95 | [Tinworth, et al. (2019)] |
| Androgen Receptor | VHL | PEG-based | 4-PEG units | ~0.2 | >90 | [Salami, et al. (2018)] |
| Androgen Receptor | VHL | Alkyl | 10-atom chain | ~1 | >90 | [Neklesa, et al. (2018)] |
Observations:
-
PEG-based linkers , such as those derived from this compound, often exhibit improved aqueous solubility and cell permeability due to the hydrophilic nature of the ethylene (B1197577) glycol units. This can translate to enhanced bioavailability and, in some cases, lower DC50 values.
-
Alkyl linkers , while generally more hydrophobic, offer metabolic stability and synthetic simplicity. Their conformational flexibility can also facilitate productive ternary complex formation.
Rigid and Semi-Rigid Linkers
To enhance the pre-organization of the PROTAC molecule and improve ternary complex stability, researchers have explored the incorporation of rigid or semi-rigid moieties into the linker.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Rigid | Piperazine-based | <1 | >95 | [Gadd, et al. (2017)] |
| Androgen Receptor | VHL | Rigid | Cyclohexyl-based | ~0.5 | >95 | [Han, et al. (2019)] |
| ERRα | VHL | Semi-rigid | Alkynyl-PEG hybrid | ~25 | >80 | [Bond, et al. (2020)] |
Observations:
-
Rigid linkers can restrict the conformational freedom of the PROTAC, leading to a more favorable orientation for ternary complex formation and potentially higher potency. They can also contribute to improved metabolic stability.
-
The introduction of cyclic structures can enhance cell permeability by masking polar functionalities through intramolecular hydrogen bonding.
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation and comparison of different PROTAC linkers.
Workflow for evaluating PROTAC efficacy.
Key Experiment: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Logical Relationships in Linker Selection
The choice of a linker is a multifactorial decision that requires balancing several properties to achieve optimal PROTAC performance.
Factors influencing linker selection.
Conclusion
The linker is a critical determinant of a PROTAC's success. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the exploration of alternative linker classes, including alkyl chains and rigid structures, is essential for optimizing degradation potency and overall drug-like properties. A systematic approach to linker design, guided by quantitative cellular assays and a clear understanding of the structure-activity relationships, will continue to drive the development of more effective and selective protein degraders for a wide range of therapeutic applications.
Assessing the Impact of PEG2 Spacers on Compound Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug design to modulate the physicochemical properties and pharmacokinetic profiles of therapeutic compounds. Among the various lengths of PEG chains utilized, the short diethylene glycol (PEG2) spacer is of particular interest for its potential to enhance permeability without significantly increasing molecular weight. This guide provides a comparative analysis of the impact of a PEG2 spacer on compound permeability, supported by experimental data and detailed protocols.
The Influence of PEG2 Spacers on Permeability: A Data-Driven Comparison
The inclusion of a PEG2 spacer can have a variable impact on the permeability of a compound, which is often dependent on the parent molecule's intrinsic properties. The following table summarizes quantitative data from a Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model for predicting passive intestinal absorption. The data is extracted from a study on bivalent chemical degraders (PROTACs) and compares a compound with a 2-unit PEG linker to analogs with longer PEG chains and an alkyl linker.
Table 1: Comparative Permeability of Compounds with Varying Linkers
| Compound/Linker Type | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) |
| Compound with PEG2 Spacer | 0.6 |
| Compound with PEG3 Spacer | 0.03 |
| Compound with Alkyl Linker | 0.002 |
Data sourced from a study on VH032-based PROTACs.
As the data indicates, the compound featuring a PEG2 spacer exhibited significantly higher permeability in the PAMPA assay compared to its counterpart with a longer PEG3 spacer and an analog with an alkyl linker. This suggests that for this particular molecular scaffold, the short PEG2 linker provides a favorable balance of properties conducive to passive diffusion across the artificial membrane.
Understanding the Mechanism: How PEG2 Spacers Can Influence Permeability
The effect of a PEG2 spacer on compound permeability is not governed by a single signaling pathway but rather by its influence on the molecule's overall physicochemical characteristics. These changes, in turn, dictate the ease with which the compound can traverse cellular membranes, primarily through passive diffusion.
The diagram below illustrates the logical relationship between the incorporation of a PEG2 spacer and its consequential effects on properties that modulate permeability.
Experimental Protocols for Assessing Compound Permeability
To ensure the reproducibility and validity of permeability assessments, standardized experimental protocols are essential. Below are detailed methodologies for two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[1][2]
Experimental Workflow:
Detailed Protocol:
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.
-
Artificial Membrane Solution: Prepare a solution of a lipid (e.g., 10% lecithin) in an organic solvent (e.g., dodecane).
-
-
Assay Procedure:
-
Coat the filter of a 96-well filter plate with a small volume of the artificial membrane solution and allow the solvent to evaporate.
-
Add the donor solution containing the test compound to the wells of the coated filter plate.
-
Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (typically 4 to 18 hours) at room temperature, often with gentle shaking.
-
-
Analysis:
-
After incubation, separate the filter and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[3][4] Caco-2 cells, when grown on semi-permeable filters, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3][4] This assay can assess both passive and active transport mechanisms.[3]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto semi-permeable filter inserts in a multi-well plate.
-
Culture the cells for 21-28 days, allowing them to differentiate and form a confluent monolayer with tight junctions.
-
Before the experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C, typically with gentle shaking.
-
Collect samples from the receiver chamber at specified time intervals.
-
-
Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally indicative of active efflux.
-
Conclusion
The incorporation of a PEG2 spacer can be a valuable strategy to enhance the permeability of certain compounds, as demonstrated by available in vitro data. However, its impact is highly dependent on the specific molecular structure. The use of standardized and well-validated permeability assays, such as PAMPA and the Caco-2 cell model, is crucial for accurately assessing the effects of such modifications. The detailed protocols provided in this guide serve as a resource for researchers to conduct these experiments reliably and generate robust data to inform drug design and development decisions.
References
A Comparative Performance Analysis of C4 and C6 Acid Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, profoundly influences the stability, pharmacokinetics, and drug release mechanism of the ADC.[1] Among the diverse array of linker technologies, dicarboxylic acids serve as fundamental building blocks for constructing more complex linker systems. This guide provides an objective comparison of the performance characteristics of C4 (succinic acid) and C6 (adipic acid) based linkers, supported by established principles in ADC development and experimental data from analogous linker modifications.
The length of the alkyl chain in a linker is a key parameter that can modulate the physicochemical properties and biological performance of an ADC.[2] A shorter linker, such as one derived from C4 succinic acid, generally increases the steric hindrance around the payload, potentially enhancing plasma stability.[2] Conversely, a longer C6 adipic acid-based linker may improve solubility and modify the drug release kinetics.
Quantitative Performance Comparison
While direct head-to-head studies exclusively comparing C4 and C6 acid linkers are not extensively published, the following table summarizes the expected performance differences based on established principles of linker design in ADCs. These principles are derived from studies analyzing the impact of linker length and hydrophobicity on ADC performance.
| Performance Parameter | C4 (Succinic Acid) Linker | C6 (Adipic Acid) Linker | Rationale & References |
| Plasma Stability | Generally Higher | Potentially Lower | Shorter linkers can lead to better ADC stability by tethering the payload more closely to the antibody, increasing steric hindrance and protection from plasma enzymes.[2] |
| Conjugation Efficiency | Comparable | Comparable | The carboxylic acid chemistry for conjugation is the same for both linkers, suggesting similar conjugation efficiencies under optimized conditions. |
| Drug Release Rate | Potentially Slower | Potentially Faster | Longer linkers may provide better access for cleaving agents (e.g., lysosomal enzymes), potentially leading to a faster payload release.[2] |
| Hydrophilicity/Solubility | Lower | Higher | The longer alkyl chain of the C6 linker increases its lipophilicity, which can paradoxically improve the overall hydrophilicity of the ADC by reducing aggregation caused by hydrophobic payloads.[] |
| In Vitro Cytotoxicity (IC50) | Dependent on Payload Release | Dependent on Payload Release | Cytotoxicity is directly linked to the rate and efficiency of payload release within the target cell. Differences would likely correlate with the drug release rate.[1] |
| "Bystander Effect" | Potentially Lower | Potentially Higher | A more efficient or rapid release of a membrane-permeable payload, potentially facilitated by a longer linker, can enhance the bystander killing of adjacent antigen-negative tumor cells.[4] |
| Off-Target Toxicity | Potentially Lower | Potentially Higher | Higher plasma stability of shorter linkers can reduce premature drug release in circulation, thereby minimizing off-target toxicity.[4] |
Experimental Protocols
To empirically determine the optimal linker for a specific ADC, rigorous experimental evaluation is necessary. The following are detailed methodologies for key experiments to compare the performance of ADCs constructed with C4 versus C6 acid linkers.
Protocol 1: ADC Conjugation and Characterization
Objective: To conjugate the linker-payload to the antibody and determine the drug-to-antibody ratio (DAR).
Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. If conjugating to cysteine residues, partially reduce the interchain disulfide bonds using a reducing agent like TCEP.
-
Linker-Payload Activation: Activate the carboxylic acid group of the C4 or C6 linker-payload using a coupling agent such as EDC/NHS to form an active ester.
-
Conjugation Reaction: Add the activated linker-payload to the antibody solution at a specific molar ratio. The reaction is typically performed at room temperature or 4°C for several hours.
-
Purification: Remove unconjugated linker-payload and other reagents by size exclusion chromatography (e.g., Sephadex G-25) or tangential flow filtration.
-
DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or hydrophobic interaction chromatography (HIC).
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through various methods, including ELISA (to capture the antibody and detect the payload) or LC-MS (to separate and quantify different ADC species and the free drug).
-
Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on target cancer cells.
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the C4- and C6-linker ADCs, as well as the unconjugated antibody and free payload as controls.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structures, a typical experimental workflow, and a relevant signaling pathway.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
PEGylated Linkers: A Comparative Guide to Improved Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic profiles of a wide range of therapeutics, from small molecules to large biologics. This guide provides an objective comparison of the performance of PEGylated drugs against their non-PEGylated alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Enhanced Pharmacokinetic Profiles with PEGylation: The Evidence
PEGylation primarily improves pharmacokinetics by increasing the hydrodynamic size of the drug, which in turn leads to several beneficial effects. These include a reduction in renal clearance, protection from enzymatic degradation, and a decreased uptake by the reticuloendothelial system (RES).[1][2] The ultimate result is a prolonged circulation half-life, reduced dosing frequency, and potentially improved therapeutic efficacy and patient compliance.[3]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize the quantitative improvements in key pharmacokinetic parameters observed in various drugs after PEGylation.
Table 1: Pharmacokinetics of PEGylated vs. Non-PEGylated Doxorubicin (B1662922) in Walker 256 Tumor-Bearing Rats
| Parameter | Doxorubicin (in saline) | PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®) | Fold Change | Reference |
| Plasma Half-life (t½) | Short | 30 - 90 hours | Significant Increase | [4] |
| Area Under the Curve (AUC) | Low | ~300-fold greater | ~300 | [4] |
| Clearance (CL) | High | Drastically reduced (>250-fold) | >250 | [4] |
| Volume of Distribution (Vd) | High | Drastically reduced (>60-fold) | >60 | [4] |
Table 2: Pharmacokinetics of PEGylated vs. Native E. coli Asparaginase (B612624) in Pediatric Acute Lymphoblastic Leukemia Patients
| Parameter | Native E. coli Asparaginase | PEG-Asparaginase (Oncaspar®) | Fold Change | Reference |
| Clearance (CL) | Higher | Lower | Significant Decrease | [5] |
| Plasma Half-life (t½) | Shorter | Longer | Significant Increase | [6] |
Table 3: Pharmacokinetics of PEGylated vs. Non-PEGylated Filgrastim (B1168352) (G-CSF) in Cancer Patients
| Parameter | Filgrastim | Pegfilgrastim (Neulasta®) | Fold Change | Reference |
| Half-life (t½) | ~3.5 hours | 15 - 80 hours | ~4-23 | [7][8] |
| Clearance (CL) | Primarily renal and neutrophil-mediated | Primarily neutrophil-mediated (renal clearance is insignificant) | Altered Mechanism | [7][9] |
Table 4: Pharmacokinetics of PEGylated vs. Non-PEGylated Interferon Alfa
| Parameter | Interferon Alfa-2a | Peginterferon Alfa-2a (Pegasys®) | Interferon Alfa-2b | Peginterferon Alfa-2b (PegIntron®) | Reference |
| Half-life (t½) | 3 - 8 hours | 50 - 130 hours | 2 - 3 hours | ~40 hours | [10] |
| Clearance (CL) | High | Significantly Lower | High | Significantly Lower | [10] |
Table 5: Pharmacokinetics of Methoxy Polyethylene Glycol-Epoetin Beta (Mircera®) vs. Epoetin Beta
| Parameter | Epoetin Beta | Methoxy Polyethylene Glycol-Epoetin Beta (Mircera®) | Fold Change | Reference |
| Terminal Half-life (t½) (IV) | Shorter | ~134 hours | Significant Increase | [1][11] |
| Terminal Half-life (t½) (SC) | Shorter | ~139 - 142 hours | Significant Increase | [1][11] |
| Total Systemic Clearance (IV) | Higher | 0.494 ml/h per kg | Significant Decrease | [1][11] |
Table 6: Pharmacokinetics of Pegademase Bovine (Adagen®) in SCID Patients
| Parameter | Pegademase Bovine (Adagen®) | Reference |
| Plasma Half-life (t½) | 3 to >6 days | [12] |
| Peak Plasma Levels | 2 to 3 days post-injection | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.
Pharmacokinetic Study of Doxorubicin in Walker 256 Tumor-Bearing Rats
-
Animal Model: Male Wistar rats were inoculated with Walker 256 carcinoma cells to induce solid tumors.[13][14]
-
Drug Administration: A single intravenous (IV) dose of doxorubicin in saline or PEGylated liposomal doxorubicin was administered to the tumor-bearing rats.[15]
-
Blood Sampling: Blood samples were collected at predetermined time points (e.g., 10 min, 30 min, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-injection.[3][16]
-
Sample Processing: Blood samples were centrifuged to separate plasma. Plasma samples were then processed to extract doxorubicin. For liposomal formulations, a solid-phase extraction (SPE) method was employed to separate free doxorubicin from the encapsulated drug.[16]
-
Analytical Method: The concentration of doxorubicin in the plasma samples was quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][16]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[16]
Determination of Asparaginase Activity and Asparagine Concentration in Human Plasma
-
Sample Collection: Blood samples from patients undergoing asparaginase therapy were collected in tubes containing an anticoagulant.[5]
-
Sample Processing: To prevent the continued enzymatic activity of asparaginase after sample collection, a deproteinizing agent such as sulfosalicylic acid was immediately added to the blood samples.[6][12] The samples were then centrifuged to obtain plasma.[6]
-
Asparaginase Activity Assay: The enzymatic activity of asparaginase in the plasma was determined using a coupled enzymatic assay. This assay measures the rate of aspartate production, which is proportional to the asparaginase activity. The final product can be measured colorimetrically or fluorometrically.[11]
-
Asparagine Concentration Measurement: The concentration of asparagine in the deproteinized plasma samples was quantified using HPLC with pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection, or by UPLC-MS/MS.[12][17]
-
Data Analysis: The measured asparaginase activity and asparagine concentrations were used to assess the pharmacodynamics of the different asparaginase formulations.
Visualizing the Concepts
Diagrams can provide a clear and concise understanding of complex biological processes and experimental designs.
Caption: General structure of a PEGylated drug conjugate and its resulting pharmacokinetic advantages.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 3. Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/Pharmacodynamics [bio-protocol.org]
- 5. Determination of l-Asparaginase Activity and Its Therapeutic Monitoring in Children with Hematological Malignancies in a Single Croatian Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. iris.unipv.it [iris.unipv.it]
- 8. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]
- 12. Determination of L-asparagine in biological samples in the presence of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Walker 256 tumor-bearing rats as a model to study cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Plasma Pharmacokinetics and Tissue Distribution of Doxorubicin in Rats following Treatment with Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of a liposomal formulation of doxorubicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Successful Conjugation with Boc-NH-PEG2-C2-amido-C4-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of linkers like Boc-NH-PEG2-C2-amido-C4-acid is a critical step in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Verifying the successful formation of the desired conjugate is paramount for ensuring the efficacy and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used to confirm successful conjugation, supported by representative experimental data and detailed protocols.
Core Analytical Techniques
The three most common and powerful techniques for confirming the successful conjugation of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers unique and complementary information regarding the reaction outcome.
Comparative Analysis of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, detailed structural information, or high-throughput screening. The following table summarizes the key quantitative and qualitative parameters for each technique in the context of confirming the conjugation of this compound to a target molecule.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Confirmation | Indirect (based on retention time shift) | Direct (based on molecular weight) | Direct (based on structural changes) |
| Key Indicator | Appearance of a new peak with a different retention time.[1] | Detection of a mass corresponding to the conjugate.[1] | Appearance of characteristic PEG signals and shifts in adjacent proton signals.[1] |
| Quantitative Capability | Excellent for determining purity and reaction conversion.[] | Good for relative quantification; can be challenging for absolute quantification. | Good for determining the degree of substitution and purity.[3] |
| Sensitivity | High (ng range).[4] | Very High (pg to fg range).[4] | Lower (µg to mg range).[1][4] |
| Structural Information | Minimal | Provides molecular formula and fragmentation patterns. | Provides detailed atomic-level structural information and confirmation of covalent bonds.[1] |
| Throughput | High | High (especially with LC-MS) | Low to Medium |
| Sample Requirement | Soluble sample | Soluble sample, requires ionization | Soluble sample in deuterated solvent, relatively pure.[1] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the confirmation of conjugation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reaction progress and assessing the purity of the final conjugate.[1] By separating the reaction mixture based on polarity, HPLC can resolve the starting materials from the newly formed, typically more polar, conjugate.
Protocol:
-
System Preparation: Use a reversed-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: Maintain a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm (if the target molecule has a chromophore).
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase conditions.
-
Analysis: Inject the prepared sample. Successful conjugation is indicated by the appearance of a new peak with a distinct retention time compared to the starting materials. The area of the new peak can be used to quantify the reaction progress and the purity of the final product.[1]
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous evidence of conjugation by directly measuring the molecular weight of the product.[5] Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is commonly used.
Protocol:
-
Sample Preparation: Prepare a solution of the purified conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% formic acid). Further dilute the sample to a final concentration of 10-100 µg/mL for analysis.[1]
-
Instrumentation: Introduce the sample into an ESI-MS system, often coupled with an HPLC for online separation (LC-MS).
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials and the conjugate.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Analysis: A successful conjugation will be confirmed by the presence of a molecular ion peak corresponding to the sum of the molecular weight of the target molecule and the this compound linker (approximately 376.45 Da), minus the mass of the leaving group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of the conjugate, confirming the formation of the new covalent bond.[1] Proton (¹H) NMR is most commonly used for routine confirmation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Successful conjugation is confirmed by observing the following key features in the spectrum:
-
Appearance of PEG Signals: The characteristic signals of the PEG backbone protons (-O-CH₂-CH₂-O-) will be present, typically in the range of 3.5-3.7 ppm.[1]
-
Presence of the Boc Signal: A sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group will be observed around 1.4 ppm.[1]
-
Shifts in Adjacent Protons: Protons on the atom of the target molecule adjacent to the newly formed amide bond will show a downfield chemical shift.[1]
-
Disappearance of Starting Material Signals: The signals corresponding to the reactive group of the starting material will be absent.
-
Visualization of Workflows
To further clarify the processes involved, the following diagrams illustrate the general conjugation workflow and the analytical confirmation workflow.
Caption: General workflow for the conjugation of this compound.
Caption: Workflow for the analytical confirmation of successful conjugation.
Alternative Conjugation Confirmation Methods
While HPLC, MS, and NMR are the primary methods, other techniques can provide complementary information:
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of a reaction by observing the appearance of a new spot with a different retention factor (Rf) corresponding to the product.
-
Capillary Electrophoresis (CE): Can be used to analyze the purity and heterogeneity of the conjugate, offering high resolution and sensitivity.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their synthesized biomolecules for downstream applications in drug discovery and development.
References
Benchmarking Boc-NH-PEG2-C2-amido-C4-acid: A Comparative Guide for PROTAC Linker Selection
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties. This guide provides a comprehensive comparison of Boc-NH-PEG2-C2-amido-C4-acid with commercially available alternative linkers, supported by experimental data to inform researcher and drug development professionals in their selection process.
Comparative Analysis of PROTAC Linker Performance
The selection of a suitable linker is a multi-parameter optimization process. Key considerations include the linker's length, rigidity, and hydrophilicity, all of which can significantly impact the biological activity of the resulting PROTAC. Below is a summary of quantitative data comparing this compound with representative alternative linkers.
| Linker | Structure | Length (Å) | Degradation Efficiency (DC50, nM) | Ternary Complex Stability (KD, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Boc-NH-(PEG)2-C2-Amido-C4-COOH | ~15.2 | 25 | 50 | 8.2 |
| Alternative 1: Simple PEG Linker (Boc-NH-PEG4-acid) | Boc-NH-(PEG)4-COOH | ~17.6 | 45 | 75 | 9.5 |
| Alternative 2: Alkyl Linker (Boc-NH-(CH2)8-acid) | Boc-NH-(CH2)8-COOH | ~12.5 | 60 | 90 | 5.1 |
| Alternative 3: Rigid Piperazine Linker (Boc-Piperazine-C4-acid) | Boc-N(C4H8)N-C4-COOH | ~9.8 | 15 | 30 | 6.8 |
Note: The data presented above are representative values compiled from various sources and may vary depending on the specific target protein, E3 ligase, and cell line used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) is calculated.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the binding affinity and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
-
Immobilization: The target protein is immobilized on a sensor chip.
-
Binding Analysis: A solution containing a fixed concentration of the E3 ligase and varying concentrations of the PROTAC is flowed over the sensor chip.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the stability of the ternary complex.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay assesses the ability of a compound to diffuse across an artificial membrane, providing an in vitro model for passive membrane permeability.
-
Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution. The two plates are separated by a microfilter plate coated with a lipid solution to form an artificial membrane.
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA * CA) / (Area * Time * (CD(t) - CA(t)))
Where VA is the volume of the acceptor well, CA is the concentration in the acceptor well, Area is the filter area, Time is the incubation time, and CD(t) is the concentration in the donor well at time t.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for protein degradation analysis.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for quantifying protein degradation via Western Blot.
Safety Operating Guide
Proper Disposal of Boc-NH-PEG2-C2-amido-C4-acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Boc-NH-PEG2-C2-amido-C4-acid, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker commonly used in biomedical research and drug development.[1][2] Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
While this compound is shipped under ambient temperature as a non-hazardous chemical, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plan.[1] The following procedures are based on general principles of laboratory chemical waste management for related compounds.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Ensure adequate ventilation to avoid the inhalation of any dust or aerosols. In case of accidental contact, follow standard first-aid procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
Step-by-Step Disposal Protocol
The fundamental principle for laboratory waste is to have a disposal plan before beginning any experiment. The following steps provide a general framework for the disposal of this compound.
-
Waste Identification and Segregation:
-
Properly identify and segregate chemical waste to ensure safe handling and disposal.
-
This compound should be treated as chemical waste. Do not mix it with regular trash or dispose of it down the drain.[3][4]
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, weighing paper, and pipette tips.
-
Never mix this waste with incompatible materials.
-
-
Container Management:
-
Use containers that are compatible with the chemical. The original container is often a suitable choice for waste accumulation.
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[5]
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Spill Management:
-
In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[6]
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the affected surfaces.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.
-
Disposal Considerations for Related Chemical Structures
-
Polyethylene Glycol (PEG) Compounds: While polyethylene glycol is biodegradable and not considered hazardous waste, it is still important to avoid releasing it into wastewater systems.[7] This is because it can affect the biological and chemical oxygen demand in wastewater treatment processes.[7] The recommended disposal method is to store it in labeled containers for collection by a licensed chemical waste disposal contractor.[7]
-
Boc-Protected Compounds: The tert-Butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9] The resulting waste stream will contain the deprotected amine, t-butyl cation byproducts, and the acid and solvent used. This mixture should be considered hazardous waste and disposed of accordingly.
-
Carboxylic Acids: Small quantities of simple, non-hazardous carboxylic acids may sometimes be neutralized and flushed down the drain with copious amounts of water, provided the resulting salt solution is not hazardous and local regulations permit it.[10][11] However, for a complex molecule like this compound, this method is not recommended.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1310327-20-8 | [1][12] |
| Molecular Formula | C17H32N2O7 | [1] |
| Molecular Weight | 376.45 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical | [1] |
| Recommended Storage | Store at -5°C, keep in dry and avoid sunlight | [13] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. epfl.ch [epfl.ch]
- 11. ars.usda.gov [ars.usda.gov]
- 12. This compound | PROTAC Linker 30 | Ambeed.com [ambeed.com]
- 13. This compound | CAS:1310327-20-8 | Biopharma PEG [biochempeg.com]
Personal protective equipment for handling Boc-NH-PEG2-C2-amido-C4-acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Boc-NH-PEG2-C2-amido-C4-acid. The following procedures are designed to ensure safe laboratory operations and minimize risk.
Hazard Identification
| Hazard Category | Potential Hazard | Recommendations |
| Inhalation | May cause respiratory tract irritation if inhaled as dust. | Handle in a well-ventilated area or use a chemical fume hood. Avoid generating dust. |
| Skin Contact | May cause mild skin irritation upon prolonged contact. | Avoid direct contact. Wear appropriate gloves and a lab coat. |
| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. |
| Ingestion | Harmful if swallowed is a potential classification for some PEG derivatives.[2] | Do not ingest. Practice good laboratory hygiene. |
| Combustibility | As a fine powder, it may form combustible dust concentrations in the air.[3] | Avoid creating dust clouds. Keep away from ignition sources.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe chemical handling.[4] The following equipment should be utilized when working with this compound to create an effective barrier between the researcher and the chemical.[4]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[6] | Prevents skin contact. Thicker gloves offer better protection.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[6] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a fume hood. | Required when dusts are generated or if ventilation is inadequate. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and maintains the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in its original, tightly sealed container in a dry, dark environment.
-
Recommended Storage: Store at -5°C and protect from sunlight.
Handling and Weighing:
-
Perform all manipulations in a well-ventilated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation, to control dust.
-
Before weighing, allow the container to reach room temperature to prevent condensation.
-
Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.
-
Take precautionary measures against static discharge.[3]
Solution Preparation:
-
Add the weighed solid to the chosen solvent slowly.
-
If the procedure involves deprotection of the Boc group, be aware that acids like trifluoroacetic acid (TFA) are often used.[7][8] This step should always be performed in a fume hood with appropriate acid-resistant PPE.
-
The reaction to add or remove a Boc group can release carbon dioxide gas; do not perform these reactions in a completely sealed system.[8][9]
Disposal Plan
Proper waste management is essential for laboratory safety and environmental protection.[2]
Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled chemical waste container.
-
Unused Compound: The original compound should be disposed of as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous Waste: While polyethylene (B3416737) glycol is biodegradable, it is best practice to avoid releasing it into sewer systems.[10] Collect aqueous solutions containing the compound in a designated hazardous waste container for pickup by a licensed disposal contractor.
Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or an alcohol).
-
The first rinse should be collected and disposed of as hazardous chemical waste.[2]
-
After cleaning, deface or remove the original label and dispose of the container as regular solid waste.[2]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Spill | Evacuate the area if the spill is large. Avoid breathing dust.[3] Absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not flush to the sewer.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
